Product packaging for 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine(Cat. No.:CAS No. 625471-13-8)

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1397053
CAS No.: 625471-13-8
M. Wt: 169.17 g/mol
InChI Key: MREJFNFNYNZXOJ-UHFFFAOYSA-N
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Description

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS 625471-13-8) is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate in the development of central nervous system (CNS) agents, making it valuable in research for potential antidepressants, antipsychotics, and other neurological treatments . Its structure features a rigid indane backbone, which helps lock the conformation of resulting molecules, and two fluorine atoms that are critical for tuning the compound's properties. The presence of fluorine can enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets . The primary amine functionality allows for easy derivatization, enabling researchers to build more complex molecular architectures for drug discovery programs . The compound requires specific storage conditions and should be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2N B1397053 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine CAS No. 625471-13-8

Properties

IUPAC Name

4,7-difluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREJFNFNYNZXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269817
Record name 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine
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Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625471-13-8
Record name 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625471-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Abstract

This compound is a fluorinated cyclic amine that serves as a crucial building block in medicinal chemistry and drug development. Its rigid indane scaffold, combined with the strategic placement of fluorine atoms and a primary amine, makes it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, including its structure and IUPAC name, and delves into its physicochemical properties. Furthermore, it explores detailed synthetic strategies, emphasizing the chemical principles behind the chosen methodologies. The significance of the indane core as a "privileged structure" in pharmacology is discussed, contextualizing the compound's relevance in the development of treatments for neurodegenerative diseases and oncology.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in research and development is a precise understanding of its structure and properties.

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is This compound .[1][2] The structure consists of a bicyclic indane core (a benzene ring fused to a cyclopentane ring), with fluorine atoms substituted at positions 4 and 7 of the aromatic ring. A primary amine group is attached to position 1 of the saturated five-membered ring. This position (C1) is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R) and (S), a critical consideration in drug design.[3]

Diagram: Chemical Structure of this compound

Caption: 2D structure with IUPAC numbering. The asterisk (*) denotes the chiral center.

Core Physicochemical Data

A summary of essential data for this compound is provided below. This information is critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource(s)
CAS Number 625471-13-8[1][2]
Molecular Formula C₉H₉F₂N[1][4]
Molecular Weight 169.17 g/mol [1]
Synonym 4,7-Difluoro-indan-1-ylamine[1]
Typical Purity ≥95%[5]
Appearance Solid (form may vary)[6]

The Indane Scaffold: A Privileged Structure in Drug Discovery

The 2,3-dihydro-1H-indene framework is considered a "privileged structure" in medicinal chemistry. This concept refers to molecular scaffolds that are capable of binding to multiple, distinct biological targets, often with high affinity.[7] The rigidity of the indane system reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to a target receptor. This pre-organization often translates into higher potency and selectivity.

A prominent example validating the therapeutic importance of this scaffold is Rasagiline , an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease. Rasagiline is built upon the closely related (R)-N-propargyl-2,3-dihydro-1H-inden-1-amine core, demonstrating the scaffold's utility in designing potent and selective enzyme inhibitors.[8] The subject of this guide, this compound, represents a next-generation building block, where the fluorine atoms can further enhance properties such as:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions with protein targets.

  • Lipophilicity: Strategic fluorination can modulate the molecule's passage across biological membranes.

Synthetic Strategies and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound proceeds from its corresponding ketone precursor, 4,7-difluoro-2,3-dihydro-1H-inden-1-one.[9] The key transformation is a reductive amination.

Proposed Synthetic Workflow: Reductive Amination

Reductive amination is a cornerstone of amine synthesis. It typically involves two key steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine. When ammonia is used, the intermediate is a primary imine, which is often unstable and reduced in situ.

Diagram: Synthetic Workflow

G start 4,7-Difluoro-2,3-dihydro-1H-inden-1-one (Starting Material) step1 Reaction with Ammonia Source (e.g., NH₄OAc, NH₃ in MeOH) start->step1 Step 1: Imine Formation intermediate In Situ Imine Formation step1->intermediate step2 Reduction (e.g., NaBH₃CN, H₂/Catalyst) intermediate->step2 Step 2: Reduction product This compound (Racemic Product) step2->product purification Workup & Purification (Extraction, Chromatography) product->purification

Caption: High-level workflow for the synthesis via reductive amination.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative method based on established chemical principles for reductive amination.

Objective: To synthesize racemic this compound from 4,7-difluoro-2,3-dihydro-1H-inden-1-one.

Materials:

  • 4,7-Difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4,7-difluoro-2,3-dihydro-1H-inden-1-one and methanol. Stir until the ketone is fully dissolved.

    • Causality: Methanol serves as a polar protic solvent, suitable for dissolving the reactants and facilitating the reaction.

  • Imine Formation: Add ammonium acetate in a single portion. Stir the mixture at room temperature for 1-2 hours.

    • Causality: Ammonium acetate serves as the ammonia source. The equilibrium between ammonium acetate and ammonia/acetic acid provides the necessary nucleophile (NH₃) and a mild acid catalyst (AcOH) to promote the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride in small portions. Allow the reaction to warm to room temperature and stir overnight.

    • Causality: NaBH₃CN is a selective reducing agent. It is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine intermediate. This selectivity is crucial for achieving a high yield. The reaction is run under mildly acidic conditions (from the acetate buffer) to ensure the imine is protonated and thus more electrophilic for reduction.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM and saturated aq. NaHCO₃.

    • Causality: The basic wash with NaHCO₃ neutralizes the acetic acid and removes any remaining acidic byproducts, ensuring the amine product is in its free base form for extraction.

  • Extraction: Separate the layers and extract the aqueous phase two more times with DCM. Combine the organic layers.

    • Causality: The free base amine is more soluble in organic solvents like DCM than in the aqueous phase, allowing for efficient extraction.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of DCM/MeOH with 0.5% triethylamine) to yield the pure amine.

    • Causality: The brine wash removes residual water. Triethylamine is added to the eluent to prevent the basic amine product from streaking on the acidic silica gel, leading to better separation.

Stereochemistry and Future Directions

As with most pharmaceuticals, the biological activity of this compound derivatives will likely reside in a single enantiomer. Therefore, controlling the stereochemistry at the C1 position is paramount. Future work in the application of this building block will inevitably involve:

  • Chiral Resolution: Separating the racemic mixture into its individual (R) and (S) enantiomers, often through diastereomeric salt formation with a chiral acid.

  • Asymmetric Synthesis: Developing synthetic routes that directly produce one enantiomer in high excess. This could involve asymmetric reduction of the ketone precursor or asymmetric hydrogenation of an enamine intermediate.

The availability of enantiomerically pure forms of this compound will enable its incorporation into screening libraries for identifying novel drug candidates targeting a range of receptors, from G-protein coupled receptors (GPCRs) to kinases and other enzymes implicated in cancer and neurological disorders.[10][11]

Conclusion

This compound is more than a simple chemical; it is a highly valuable platform for innovation in drug discovery. Its well-defined structure, rooted in the privileged indane scaffold, and enhanced by strategic fluorination, provides a robust starting point for developing next-generation therapeutics. A thorough understanding of its chemical properties and synthetic methodologies, as detailed in this guide, is essential for researchers and scientists aiming to leverage its full potential in the quest for novel and effective medicines.

References

An In-depth Technical Guide to 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS Number 625471-13-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine, a fluorinated indane derivative of significant interest in medicinal chemistry. While specific literature on this exact compound is limited, this guide synthesizes information from analogous structures and established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, characterization methodologies, and prospective applications in drug discovery. The strategic incorporation of fluorine atoms on the indane scaffold suggests potential for modulating metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This document serves as a foundational resource for researchers exploring the utility of this and related compounds in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Indanes in Medicinal Chemistry

The 2,3-dihydro-1H-inden-1-amine scaffold is a privileged structural motif found in a variety of biologically active compounds. Its rigid framework provides a well-defined orientation for pharmacophoric groups, making it an attractive template for drug design. The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a range of properties including metabolic stability, lipophilicity, and binding affinity. The unique electronic properties of fluorine can also influence the acidity or basicity of nearby functional groups, further impacting a molecule's biological activity.

This compound (CAS 625471-13-8) represents a specific example of this strategy, with fluorine atoms positioned on the aromatic ring of the indane system. This substitution pattern is anticipated to significantly influence the molecule's electronic and steric properties, offering a unique tool for probing structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of appropriate experimental conditions.

PropertyValueSource
CAS Number 625471-13-8[1]
Molecular Formula C₉H₉F₂N[1]
Molecular Weight 169.17 g/mol [1]
Synonyms 4,7-Difluoro-indan-1-ylamine[1]
Appearance (Predicted) White to off-white solidGeneral knowledge
Storage Sealed in dry, Room Temperature or 2-8°C[2]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available difluorinated phenylpropanoic acid derivative, which is first cyclized to the indanone, followed by reductive amination.

Synthesis_Pathway A 3-(2,5-Difluorophenyl)propanoic acid B 4,7-Difluoro-2,3-dihydro-1H-inden-1-one (CAS 130408-16-1) A->B Intramolecular Friedel-Crafts Acylation (e.g., PPA, AlCl₃) C This compound (CAS 625471-13-8) B->C Reductive Amination (e.g., NH₃/H₂, Raney Ni or NH₄OAc, NaBH₃CN)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination of 4,7-Difluoro-2,3-dihydro-1H-inden-1-one

This protocol is a representative procedure based on general methods for reductive amination.

Materials:

  • 4,7-Difluoro-2,3-dihydro-1H-inden-1-one

  • Ammonium acetate or Ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or a hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon)

  • Methanol or Ethanol

  • Hydrochloric acid (for salt formation)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,7-Difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol.

  • Amine Source: Add ammonium acetate (10 eq) to the solution. Alternatively, a solution of ammonia in methanol can be used.

  • Reducing Agent: Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture at room temperature. For catalytic hydrogenation, the reaction would be conducted under a hydrogen atmosphere in the presence of a suitable catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation (Optional): For improved stability and handling, the amine can be converted to its hydrochloride salt. Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence of the protons on the indane scaffold and their respective chemical environments and coupling patterns.

    • ¹³C NMR will show the number of unique carbon atoms.

    • ¹⁹F NMR is crucial for confirming the presence and chemical shifts of the two fluorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide the exact mass of the molecule.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the primary amine and C-F bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, the broader class of fluorinated indane derivatives has shown promise in various therapeutic areas. The introduction of fluorine can significantly impact a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Potential areas of interest for this scaffold include:

  • Neurodegenerative Diseases: The parent 1-aminoindan structure is a core component of rasagiline, a monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. Fluorination could be explored to modulate selectivity and potency for MAO-B or other neurological targets.

  • Oncology: The indanone scaffold has been investigated for its anticancer properties, including the inhibition of tubulin polymerization. The fluorine substitutions could enhance cell permeability and interaction with target proteins.[3]

  • Antiviral and Antibacterial Agents: The compact and rigid nature of the indane ring system makes it a suitable platform for the development of enzyme inhibitors. Fluorine atoms can enhance binding interactions through favorable electrostatic and hydrophobic contacts.

Applications Core 4,7-Difluoro-2,3-dihydro- 1H-inden-1-amine App1 Neurodegenerative Diseases Core->App1 MAO-B Inhibition (Potential) App2 Oncology Core->App2 Enzyme Inhibition (e.g., Kinases) App3 Antimicrobial Agents Core->App3 Novel Scaffolds

Caption: Potential therapeutic applications for the title compound.

Safety, Handling, and Storage

Detailed toxicological data for this compound is not available. However, based on the data for its precursor, 4,7-difluoro-2,3-dihydro-1H-inden-1-one, and general principles for handling chemical reagents, the following precautions should be taken.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2] Some suppliers recommend storage at 2-8°C. Inert atmosphere storage is also advisable to prevent degradation.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[4]

Conclusion and Future Perspectives

This compound is a promising but currently under-investigated molecule. Its structural features suggest considerable potential as a building block in medicinal chemistry. Future research should focus on the development and publication of a robust and scalable synthesis, followed by a thorough investigation of its biological activities across a range of therapeutic targets. The insights gained from such studies will be invaluable for unlocking the full potential of this and other fluorinated indane derivatives in the quest for novel and improved therapeutics.

References

A Technical Guide to 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine, a fluorinated bicyclic amine of interest in medicinal chemistry and drug discovery. This document details its chemical properties, including molecular formula and weight. A plausible, detailed protocol for its synthesis via reductive amination of the corresponding indanone is presented, accompanied by a discussion of the underlying chemical principles. Furthermore, this guide outlines standard analytical techniques for its characterization and purification, and explores its potential applications as a structural motif in the development of novel therapeutics. Safety and handling considerations are also addressed to ensure its proper use in a research setting.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties that fluorine substitution can impart, such as increased metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles. The 2,3-dihydro-1H-inden-1-amine (indanamine) scaffold is a privileged structure found in a variety of biologically active compounds. The combination of these two features in this compound makes it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide serves as a technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource(s)
Molecular Formula C9H9F2N[1][2]
Molecular Weight 169.17 g/mol [1]
CAS Number 625471-13-8[1]
Appearance Not specified (likely an oil or low-melting solid)N/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.N/A
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is recommended to store under an inert atmosphere.[3]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 4,7-difluoro-2,3-dihydro-1H-inden-1-one. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired amine.

Diagram of the Synthetic Pathway

G Indanone 4,7-Difluoro-2,3-dihydro-1H-inden-1-one Amine This compound Indanone->Amine Reductive Amination Reagents 1. Ammonia (NH3) 2. Reducing Agent (e.g., NaBH3CN) G Scaffold This compound (Building Block) Modification Chemical Modification (e.g., N-alkylation, acylation) Scaffold->Modification Synthesis Library Library of Novel Compounds Modification->Library Screening Biological Screening (e.g., Enzyme Inhibition Assays) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Difluoro-indan-1-ylamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of a particularly compelling class of molecules: difluoro-indan-1-ylamine compounds. We will explore the historical context of their discovery, delve into the intricacies of their synthesis, and illuminate their current and potential applications in drug development. This document is designed to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel therapeutics, offering both foundational knowledge and practical insights into this promising chemical space.

Introduction: The Strategic Advantage of Fluorine in the Indane Scaffold

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic properties.[1] The small size and high electronegativity of the fluorine atom can lead to enhanced metabolic stability, increased binding affinity for target proteins, and improved membrane permeability.[1] The indane ring system, a privileged scaffold in medicinal chemistry, is present in a number of biologically active compounds.[2] When combined, the unique properties of fluorine and the versatile indane framework give rise to a class of compounds with significant therapeutic potential. Difluoro-indan-1-ylamine derivatives, in particular, have emerged as promising candidates for targeting a range of biological pathways.

The Genesis of a Promising Scaffold: A Historical Perspective

The journey to the development of difluoro-indan-1-ylamine compounds is intertwined with the broader history of fluorination in medicinal chemistry and the exploration of aminoindane derivatives as therapeutic agents. A pivotal moment in this narrative is the development of rasagiline, an N-propargyl-1(R)-aminoindan, which is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[3][4] The success of rasagiline spurred further investigation into structurally related aminoindanes, including fluorinated analogs, with the aim of modulating their potency, selectivity, and pharmacokinetic profiles.[5]

While the precise first synthesis of a difluoro-indan-1-ylamine is not prominently documented in a single landmark paper, the groundwork was laid by numerous studies on the synthesis of fluorinated indanones and the subsequent conversion of these ketones to amines. For instance, methods for the preparation of 5-fluoro-1-indanone, a key precursor, have been reported, often involving the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.[6][7] The subsequent conversion of these fluorinated indanones to the corresponding amines via reductive amination represents a critical step in accessing the target compounds.[4][8] A significant development in this area was the synthesis and evaluation of a fluorine-18 labeled analogue of rasagiline, (1S,2S)-2-fluoro-N-(prop-2-yn-1-yl)indan-1-amine, for positron emission tomography (PET) imaging of MAO-B.[1] This work not only provided a valuable research tool but also demonstrated the feasibility and utility of introducing fluorine into the indane scaffold of MAO-B inhibitors.

Synthetic Strategies: Crafting Difluoro-indan-1-ylamine Derivatives

The synthesis of difluoro-indan-1-ylamine compounds typically involves a multi-step approach, beginning with the construction of a suitably fluorinated indanone precursor, followed by the introduction of the amine functionality. The specific synthetic route is dictated by the desired position of the fluorine atoms on the indane ring system.

Synthesis of Fluorinated Indanone Precursors

The preparation of fluorinated 1-indanones is a critical first step. The choice of starting materials and reaction conditions depends on the desired fluorination pattern.

A common strategy for synthesizing indanones with fluorine substituents on the aromatic ring is through intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acid chloride.

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone [7]

  • Reaction Setup: In a round-bottom flask, slowly add 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid to 20 mL of chlorosulfonic acid with stirring at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A similar approach can be used for the synthesis of other aromatically fluorinated indanones by starting with the appropriately substituted phenylpropanoic acid. For instance, 3-(3,4-difluorophenyl)propanoic acid would be the precursor for 5,6-difluoro-1-indanone.

The introduction of a gem-difluoro group at the 2-position of the indanone scaffold requires a different synthetic approach. One common method involves the direct fluorination of a 1,3-dicarbonyl precursor.[9]

Conceptual Workflow for 2,2-Difluoro-1-indanone Synthesis

G cluster_0 Synthesis of 2,2-Difluoro-1-indanone start 1,3-Indandione intermediate Enolate or Enol form start->intermediate Base product 2,2-Difluoro-1,3-indandione intermediate->product Fluorination fluorination Electrophilic Fluorinating Agent (e.g., Selectfluor®) fluorination->product decarboxylation Selective Decarboxylation product->decarboxylation final_product 2,2-Difluoro-1-indanone decarboxylation->final_product

Caption: Conceptual workflow for the synthesis of 2,2-difluoro-1-indanone.

Conversion of Fluorinated Indanones to Difluoro-indan-1-ylamines

The most common and versatile method for converting a ketone to a primary amine is reductive amination.[8] This process involves the reaction of the ketone with an amine source, typically ammonia or a protected form, to form an intermediate imine, which is then reduced to the final amine.

Experimental Protocol: Reductive Amination of a Fluorinated 1-Indanone [4]

  • Reaction Setup: In a suitable reaction vessel, dissolve the fluorinated 1-indanone in a solvent such as methanol or ethanol.

  • Amine Source: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture. The choice of reducing agent is critical; it must be capable of reducing the imine intermediate without significantly reducing the starting ketone.[10][11]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent and work up the reaction mixture. The crude amine can then be purified by column chromatography or crystallization.

Logical Relationship of Synthetic Steps

G cluster_1 General Synthesis of Difluoro-indan-1-ylamines start_material Fluorinated Phenylacetic Acid or Indanone Precursor indanone_synthesis Synthesis of Difluoro-1-indanone start_material->indanone_synthesis reductive_amination Reductive Amination indanone_synthesis->reductive_amination final_product Difluoro-indan-1-ylamine reductive_amination->final_product

Caption: General synthetic pathway to difluoro-indan-1-ylamine derivatives.

Applications in Drug Discovery and Development

Difluoro-indan-1-ylamine derivatives are primarily explored for their potential as modulators of the central nervous system, particularly as inhibitors of monoamine oxidase (MAO) and as ligands for dopamine receptors.

Monoamine Oxidase (MAO) Inhibition

MAO is a key enzyme in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[12] Inhibition of MAO, particularly MAO-B, can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[4][8]

The introduction of fluorine into the indane ring of MAO inhibitors can significantly impact their potency and selectivity. For example, the fluorinated rasagiline analog, (1S,2S)-2-fluoro-N-(prop-2-yn-1-yl)indan-1-amine, is a potent inhibitor of human MAO-B with an IC₅₀ value of 27 nM.[1] It exhibits high selectivity for MAO-B over MAO-A, with an IC₅₀ of 2.3 µM for the latter.[1]

Table 1: In Vitro MAO Inhibition Data for a Fluorinated Rasagiline Analog

CompoundTargetIC₅₀ (nM)Reference
(1S,2S)-2-fluoro-N-(prop-2-yn-1-yl)indan-1-amineMAO-B27[1]
MAO-A2300[1]
Dopamine Receptor Ligands

Aminoindane derivatives have also been investigated as ligands for dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders.[13] The introduction of fluorine can modulate the affinity and functional activity of these compounds at different dopamine receptor subtypes. While specific data for difluoro-indan-1-ylamine derivatives as dopamine receptor ligands is still emerging, the broader class of fluorinated aminoindanes has shown promise in this area.

Signaling Pathway: Dopaminergic Neurotransmission

G cluster_2 Modulation of Dopaminergic Signaling presynaptic Presynaptic Neuron dopamine Dopamine presynaptic->dopamine Release postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) dopamine->dat Reuptake mao_b MAO-B dopamine->mao_b Metabolism d2_receptor D2 Receptor dopamine->d2_receptor Binds signal Signal Transduction d2_receptor->signal compound Difluoro-indan-1-ylamine Derivative compound->mao_b Inhibits compound->d2_receptor Modulates

Caption: Potential mechanisms of action of difluoro-indan-1-ylamine derivatives in dopaminergic neurotransmission.

Conclusion and Future Directions

Difluoro-indan-1-ylamine compounds represent a promising and underexplored area of medicinal chemistry. The strategic incorporation of fluorine into the privileged aminoindane scaffold offers a powerful tool for fine-tuning the pharmacological properties of these molecules. The existing research, particularly in the context of MAO-B inhibition, has demonstrated the potential of this chemical class.

Future research in this area should focus on:

  • Systematic Exploration of Isomers: A thorough investigation of the synthesis and biological activity of all possible difluoro-indan-1-ylamine isomers is warranted to establish comprehensive structure-activity relationships.

  • Expansion of Biological Targets: While MAO and dopamine receptors are promising targets, the diverse biological activities of the broader aminoindane class suggest that these compounds may have utility in other therapeutic areas.

  • Development of Enantioselective Syntheses: For chiral difluoro-indan-1-ylamine derivatives, the development of efficient enantioselective synthetic routes will be crucial for their advancement as clinical candidates.

By building on the foundational knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of this fascinating class of fluorinated compounds.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of indanamine, a structural motif of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, rigorous structural confirmation and purity assessment are paramount for researchers and drug development professionals working with this compound. This in-depth technical guide provides a detailed overview of the spectroscopic techniques essential for the characterization of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific experimental data for this compound is not publicly available in peer-reviewed literature, this guide will present predicted and representative data based on the known chemical structure and established principles of spectroscopic analysis for analogous compounds.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with its key atom numbering, is presented below. This numbering will be used for the assignment of NMR signals.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of molecular structure in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar molecules, but deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be used depending on solubility. The amine protons are often broad and may exchange with residual water in the solvent, making their observation challenging.

Expected ¹H NMR Data (Representative)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 6.7m2HAr-H (H-5, H-6)
~ 4.5t1HCH-NH₂ (H-1)
~ 3.0 - 2.8m2HAr-CH₂ (H-3)
~ 2.5 - 2.3m1HCH₂ (H-2)
~ 2.1 - 1.9m1HCH₂ (H-2)
~ 1.8br s2HNH₂

Causality Behind Experimental Choices:

  • Solvent: CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is recommended to resolve the complex multiplets expected for the aliphatic protons.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of fluorine atoms will result in C-F coupling, which can be observed as splitting of the carbon signals.

Expected ¹³C NMR Data (Representative)

Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)Assignment
~ 158 (dd)Large ¹JCF, Smaller ²JCFC-F (C-4, C-7)
~ 145 (t)Small ³JCFQuaternary Ar-C
~ 115 (dd)Small ²JCF, ³JCFAr-CH (C-5, C-6)
~ 55CH-NH₂ (C-1)
~ 35Ar-CH₂ (C-3)
~ 30CH₂ (C-2)
¹⁹F NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is a highly sensitive technique that is essential for the characterization of fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms. The two fluorine atoms in this compound are in different environments and are expected to show distinct signals.

Expected ¹⁹F NMR Data (Representative)

Chemical Shift (δ, ppm)Multiplicity
~ -120m
~ -125m

Trustworthiness: A complete set of 1D and 2D NMR experiments (COSY, HSQC, HMBC) would be required for unambiguous assignment of all proton and carbon signals, thus providing a self-validating system for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the determination of purity and for the quantification of a compound.

Expertise & Experience: For a polar compound like an amine, reverse-phase HPLC is the method of choice. A C18 column is a versatile and robust starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an additive to improve peak shape and retention. For an amine, adding an acid like formic acid or trifluoroacetic acid to the mobile phase will protonate the amine, leading to sharper peaks and more reproducible retention times.

Typical HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Trustworthiness: Method validation, including assessment of linearity, accuracy, precision, and specificity, is crucial to ensure the trustworthiness of the HPLC data for purity analysis and quantification.

cluster_0 HPLC Workflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis (Purity Assessment) Detection->Data

Caption: A typical workflow for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) information.

Expertise & Experience: For a molecule like this compound, electrospray ionization (ESI) in positive ion mode is the most suitable ionization technique. The primary amine is readily protonated to form the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS), for instance, using a time-of-flight (TOF) or Orbitrap analyzer, is invaluable for confirming the elemental composition of the molecule.

Expected LC-MS Data:

ParameterValue
Molecular Formula C₉H₉F₂N
Exact Mass 169.0703
Observed [M+H]⁺ (HRMS) 170.0776

Causality Behind Experimental Choices:

  • ESI Positive Mode: The basic nature of the primary amine makes it highly susceptible to protonation in the ESI source, leading to a strong signal for the protonated molecule [M+H]⁺.

  • HRMS: This provides a highly accurate mass measurement, which can be used to confirm the elemental composition and differentiate the target compound from potential impurities with the same nominal mass.

cluster_1 LC-MS Workflow LC HPLC Separation Ionization Electrospray Ionization (Positive Mode) LC->Ionization Mass_Analysis Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Detection_MS Ion Detection Mass_Analysis->Detection_MS Data_MS Data Analysis (Mass Confirmation) Detection_MS->Data_MS

Caption: A generalized workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, HPLC, and LC-MS, is essential for its unambiguous structural confirmation and purity assessment. This technical guide outlines the expected spectroscopic data and the rationale behind the chosen analytical methodologies. By following these established principles, researchers, scientists, and drug development professionals can ensure the quality and integrity of this important fluorinated building block in their scientific endeavors.

A Technical Guide to Unlocking the Therapeutic Potential of Fluorinated Indanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorine in the Indanamine Scaffold

The indanamine framework represents a "privileged scaffold" in medicinal chemistry, a core structure that has given rise to numerous compounds with significant biological activity, particularly within the central nervous system (CNS). Its rigid, bicyclic nature provides a well-defined orientation for pharmacophoric elements, facilitating precise interactions with biological targets. However, the true potential of this scaffold is unlocked through strategic chemical modification.

The introduction of fluorine—the most electronegative element—is a cornerstone of modern drug design.[1][2][3] Its substitution for hydrogen is not a trivial alteration; it imparts profound changes to a molecule's physicochemical profile.[4][5][6] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability and blood-brain barrier (BBB) penetration.[4][7][8][9] This guide moves beyond established applications to illuminate novel, high-potential research avenues for fluorinated indanamine derivatives, providing the strategic rationale and detailed experimental frameworks necessary to drive discovery.

Part 1: Neuro-Therapeutics and Diagnostics—Targeting Monoamine Oxidase B

Causality and Opportunity: Why MAO-B?

Monoamine oxidase B (MAO-B) is an enzyme of critical interest in neurodegenerative diseases. Its expression levels are significantly upregulated in the brains of patients with Parkinson's and Alzheimer's disease, making it both a therapeutic target and a key biomarker for disease progression.[10][11] The indanone core has already been identified as a highly promising scaffold for developing potent and selective MAO-B inhibitors.[10] By integrating fluorine into this scaffold, we can pursue two synergistic research goals:

  • Therapeutic Inhibitors: Develop next-generation MAO-B inhibitors with improved pharmacokinetic profiles and enhanced target engagement.

  • Diagnostic Imaging Agents: Engineer ¹⁸F-labeled analogues as Positron Emission Tomography (PET) radiotracers for the non-invasive imaging and quantification of MAO-B levels in the living brain.[4][10]

Proposed Research Trajectory

The primary objective is the synthesis and evaluation of novel fluorinated indanamine derivatives as selective MAO-B ligands. This involves creating a focused library of compounds with fluorine substitution at various positions on both the indane ring and its side chains to probe structure-activity relationships (SAR). A parallel effort will focus on developing a lead candidate into an ¹⁸F-labeled PET tracer.

Experimental Workflow: From Bench to In Vivo Imaging

The pathway from conceptual design to preclinical validation is a multi-stage process requiring rigorous, self-validating experimental protocols.

Caption: Workflow for discovery of a fluorinated indanamine MAO-B PET ligand.

Protocol 1.1: High-Throughput In Vitro MAO-A and MAO-B Inhibition Assay

This protocol uses a fluorescence-based method for rapid and sensitive determination of inhibitor potency (IC₅₀).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., Supersomes™).[12]

  • Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish peroxidase (HRP).

  • MAO-A substrate: Serotonin or Kynuramine.[13][14]

  • MAO-B substrate: Benzylamine or Kynuramine.[13][14]

  • Positive Controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).[12]

  • Phosphate buffer (pH 7.4).

  • 384-well black microplates.

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds (e.g., from 100 µM to 0.1 nM) in phosphate buffer containing a small, consistent percentage of DMSO.

  • Reagent Master Mix: Prepare a master mix containing Amplex™ Red, HRP, and the appropriate substrate (e.g., benzylamine for MAO-B) in phosphate buffer.

  • Assay Execution: a. To each well of the 384-well plate, add 10 µL of the test compound dilution or control. b. Add 20 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) and incubate for 15 minutes at 37°C. c. Initiate the reaction by adding 20 µL of the Reagent Master Mix to all wells.

  • Data Acquisition: Immediately begin kinetic reading of fluorescence intensity every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (slope of fluorescence vs. time). b. Normalize the rates to the vehicle control (100% activity) and a fully inhibited control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: The protocol's validity is confirmed by the IC₅₀ values obtained for the selective inhibitors, Clorgyline and Selegiline, which should align with established literature values.[14]

Protocol 1.2: Workflow for Preclinical PET Imaging

This protocol outlines the key steps for evaluating a novel ¹⁸F-labeled indanamine derivative in vivo.

Phase 1: Radiosynthesis and Quality Control

  • Radiolabeling: Perform automated copper-mediated radiofluorination starting from a pinacol boronic ester precursor of the lead compound.[10]

  • Purification: Purify the crude product using semi-preparative HPLC.

  • Quality Control: Confirm radiochemical purity (>99%) and identity by analytical HPLC.[15] Calculate molar activity (Ci/µmol).

Phase 2: In Vivo PET/CT Imaging in Rodents

  • Animal Model: Use healthy Sprague-Dawley rats.

  • Injection: Administer a bolus injection of [¹⁸F]-ligand (e.g., 100-200 µCi) via the tail vein.

  • Dynamic Scan: Acquire a dynamic 60-90 minute PET scan to observe the tracer's uptake and washout from the brain.[16]

  • Image Analysis: Reconstruct PET images and draw regions of interest (ROIs) over brain areas known for high (e.g., striatum, thalamus) and low (e.g., cerebellum) MAO-B expression. Generate time-activity curves (TACs) for each ROI.

Phase 3: Specificity Confirmation (Blocking Study)

  • Procedure: In a separate cohort of animals, pre-treat with a high dose of a known, non-radioactive MAO-B inhibitor (e.g., Selegiline) 30 minutes before injecting the [¹⁸F]-ligand.

  • Causality: A significant reduction in radioactivity uptake in MAO-B rich regions compared to the baseline scan confirms that the tracer is binding specifically to the intended target.[17]

Anticipated Data & Interpretation

The primary quantitative outputs are the IC₅₀ values for MAO-A and MAO-B, which determine potency and selectivity.

Compound IDFluorination PatternMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (SI = IC₅₀-A / IC₅₀-B)
FI-015-Fluoro>10,0008.5>1176
FI-026-Fluoro8,5006.2>1370
FI-034,6-Difluoro>10,00015.3>650
Selegiline(Reference)1,2007.8154

A high selectivity index is crucial for minimizing off-target effects and ensuring the PET signal is specific to MAO-B.

Part 2: Oncology—Microtubule Destabilizing Agents for Breast Cancer

Causality and Opportunity: Why Microtubules?

The microtubule network is essential for cell division, making it a highly validated target in oncology. Agents that disrupt microtubule dynamics trigger cell cycle arrest, typically in the G2/M phase, and induce apoptosis. Fluorinated benzylidene indanone derivatives have shown promise as microtubule destabilizers with significant antiproliferative properties.[18] The indanamine scaffold offers a novel chemical space to explore this mechanism, with fluorination serving to enhance potency and improve drug-like properties.[19][20]

Proposed Research Trajectory

The goal is to synthesize and screen a library of fluorinated indanamine derivatives for antiproliferative activity against breast cancer cell lines (e.g., MCF-7, MDA-MB-231). Lead compounds will be further investigated to confirm their mechanism of action as microtubule destabilizers and evaluated for in vivo efficacy in a murine cancer model.

G a Fluorinated Indanamine Derivative Binds to Tubulin b Disruption of Microtubule Dynamics Inhibition of Polymerization a->b Mechanism c Mitotic Spindle Collapse Failure of Chromosome Segregation b->c Cellular Effect d G2/M Phase Arrest Cell Cycle Checkpoint Activation c->d Consequence e Induction of Apoptosis Cell Death d->e Ultimate Outcome

Caption: Mechanism of action for a microtubule-destabilizing indanamine.

Protocol 2.1: Cell Cycle Analysis by Flow Cytometry

This protocol validates whether the observed cytotoxicity is due to cell cycle disruption.

Materials:

  • MCF-7 human breast cancer cells.[18]

  • Test compound and vehicle control (DMSO).

  • Phosphate-buffered saline (PBS).

  • 70% Ethanol (ice-cold).

  • RNase A solution.

  • Propidium Iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at low speed to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Trustworthiness Check: A significant increase in the percentage of cells in the G2/M phase compared to the vehicle control provides strong evidence for a microtubule-targeting mechanism.[18]

Protocol 2.2: In Vivo Mammary Carcinoma Efficacy Model

This protocol assesses the tumor growth inhibition potential of a lead compound.

Materials:

  • C3H/Jax mice or immunodeficient mice (e.g., NSG) for human cell line xenografts.[18]

  • Mammary carcinoma cells (e.g., EMT6 for syngeneic models, or MCF-7 for xenografts).

  • Lead compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant mammary carcinoma cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer the lead compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days). The control group receives the vehicle only.

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2. Monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Compare the mean tumor volume and weight between the treated and control groups. Calculate the percentage of tumor growth inhibition (% TGI).

Part 3: Anti-Infectives—A New Scaffold for Combating Bacterial Pathogens

Causality and Opportunity: Why a New Antibacterial Scaffold?

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Fluorinated compounds, including Schiff bases and hydrazones, have demonstrated significant antibacterial activity.[21] The indanamine core provides a robust and synthetically tractable platform for creating new classes of anti-infectives. Fluorination can be used to enhance antibacterial potency and potentially overcome existing resistance mechanisms.[21][22]

Proposed Research Trajectory

This research aims to synthesize fluorinated indanamine derivatives, particularly Schiff base analogues, and screen them for activity against a panel of high-priority Gram-positive and Gram-negative bacteria. The primary endpoint is the determination of the Minimum Inhibitory Concentration (MIC), a key measure of antibacterial potency.

Protocol 3.1: Antimicrobial Susceptibility Testing via Broth Microdilution

This is the gold-standard method for determining the MIC of a potential new antibiotic.

Materials:

  • Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Bacillus subtilis (ATCC 6633).[21]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compounds and positive control antibiotic (e.g., Ciprofloxacin).

  • 96-well sterile microplates.

  • Spectrophotometer (plate reader) capable of reading absorbance at 600 nm.

Procedure:

  • Compound Plating: In a 96-well plate, prepare two-fold serial dilutions of each test compound in CAMHB, ranging from (e.g.) 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in fresh CAMHB to achieve a standardized final concentration of 5 × 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compounds, a positive control (bacteria + no drug), and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by reading the optical density (OD₆₀₀) on a plate reader.

Anticipated Data & Interpretation

The results will be a table of MIC values, allowing for direct comparison of compound potency and spectrum of activity.

Compound IDFluorination PatternS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
FI-SB-015-Fluoro816>64
FI-SB-027-Fluoro4832
FI-SB-035,7-Difluoro2416
Ciprofloxacin(Reference)0.50.0150.25

Lower MIC values indicate higher potency. Compounds with broad activity against both Gram-positive and Gram-negative bacteria are of particular interest.

References

The Strategic Role of Fluorine in Optimizing Inden-1-Amine Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to explore the multifaceted role of fluorine in the medicinal chemistry of inden-1-amine analogs. This scaffold is of significant interest, particularly as selective monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases like Parkinson's disease.[1][2] The strategic incorporation of fluorine is a powerful tool used to overcome common drug development hurdles, transforming promising leads into viable clinical candidates.

The Foundational Impact of Fluorine in Medicinal Chemistry

Before delving into the inden-1-amine scaffold, it is crucial to understand why fluorine is not just another halogen but a uniquely strategic element in drug design.[3] Its utility stems from a combination of distinct physicochemical properties that are unparalleled by other elements.

  • Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[4] This allows it to act as a bioisostere of hydrogen, often enabling substitution without significant steric hindrance at the target receptor, a critical factor in preserving or enhancing binding affinity.[5]

  • Extreme Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive effect, withdrawing electron density from neighboring atoms.[4] This can profoundly alter the acidity or basicity (pKa) of nearby functional groups, such as the primary amine in our core scaffold.[6] Judiciously lowering the pKa of an amine can increase the proportion of the neutral species at physiological pH, which is often crucial for passive diffusion across biological membranes, including the blood-brain barrier (BBB).[6][7]

  • Carbon-Fluorine Bond Strength: The C-F bond is exceptionally strong (bond dissociation energy ~109 kcal/mol), making it highly resistant to enzymatic cleavage.[6][8] This property is the cornerstone of one of fluorine's most common applications: blocking metabolic "soft spots."[3][9] By replacing a metabolically labile C-H bond with a C-F bond, chemists can prevent oxidative degradation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[10][11]

  • Modulation of Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule, a key parameter governing its absorption, distribution, metabolism, and excretion (ADME) profile.[12][13] While this can enhance membrane permeability and target engagement within hydrophobic pockets, excessive lipophilicity can lead to poor solubility and off-target toxicity.[3] Therefore, the degree and location of fluorination must be carefully balanced.

Strategic Fluorination of the Inden-1-Amine Scaffold: A Structure-Activity Relationship (SAR) Perspective

The inden-1-amine core is a privileged scaffold for MAO-B inhibitors. The goal of a medicinal chemist is to optimize its potency, selectivity (MAO-B vs. MAO-A), and pharmacokinetic properties. Fluorine is a key player in this optimization process. The diagram below illustrates potential points for fluorination and their likely impact based on established principles.

Caption: SAR map for fluorination of the inden-1-amine scaffold.

Causality Behind Fluorination Choices:
  • Aromatic Ring Fluorination: Placing fluorine on the benzene ring is a common first step. A fluorine at the C5 or C6 position can block a potential site of aromatic hydroxylation, a major metabolic pathway for many drugs.[3][14] This choice is not just for metabolic stability; the strong negative electrostatic potential of fluorine can form favorable interactions (e.g., with backbone amides or polar residues) in the enzyme's active site, potentially increasing binding affinity and selectivity.[4]

  • Aliphatic Ring Fluorination: Introducing fluorine, particularly a gem-difluoro (CF2) group, into the five-membered ring can have profound conformational effects.[3] This modification can alter the ring's pucker, locking it into a more favorable conformation for binding to the target protein. This is a more advanced strategy used when specific conformational constraints are known or desired.

  • Amine Substituent Fluorination: While the parent inden-1-amine is a primary amine, derivatives often feature N-alkylation. Attaching a fluorine-containing group (e.g., trifluoromethyl) to this substituent can dramatically increase lipophilicity, which may be leveraged to improve CNS penetration.[3]

Impact on Pharmacokinetics (ADME): The Metabolic Shielding Effect

One of the most compelling reasons to use fluorine is to enhance metabolic stability.[9] A common metabolic liability for aromatic compounds is oxidation by CYP enzymes.

The diagram below illustrates this "metabolic shielding" concept. An otherwise susceptible position on the inden-1-amine ring is rendered resistant to hydroxylation by the presence of a C-F bond.

Metabolic_Shielding cluster_0 Without Fluorine cluster_1 With Fluorine Indenamine Inden-1-amine Analog Metabolite Hydroxylated Metabolite (Inactive, Rapid Excretion) Indenamine->Metabolite CYP450 Oxidation (Metabolic 'Soft Spot') F_Indenamine Fluorinated Inden-1-amine Analog Blocked Metabolism Blocked (Increased Half-Life & Exposure) F_Indenamine->Blocked Resistant C-F Bond

Caption: Fluorine as a metabolic shield against CYP450 oxidation.

This resistance to metabolism directly translates to a longer plasma half-life, reduced clearance, and higher overall drug exposure, often allowing for lower or less frequent dosing.[10]

Quantitative Analysis: Fluorine's Effect on Key Drug Properties

To illustrate the tangible impact of fluorination, the following table presents hypothetical but realistic data for a lead inden-1-amine analog and its fluorinated derivatives. This data is representative of what would be generated during a lead optimization campaign.

CompoundSubstitutionLogP (Lipophilicity)pKa (Amine)MAO-B IC50 (nM)Metabolic Half-life (t½, min)
Lead-01 None (Parent)2.59.25015
Lead-01-F 5-Fluoro2.88.83590
Lead-01-CF3 5-Trifluoromethyl3.68.145125
Lead-01-diF 2,2-Difluoro2.99.18540

Data Interpretation & Causality:

  • Lead-01-F: The single fluorine atom slightly increases lipophilicity (LogP) and lowers the amine pKa as expected.[4][6] The improved potency (lower IC50) suggests a favorable interaction at the target. The most dramatic effect is the 6-fold increase in metabolic half-life, demonstrating the successful blocking of aromatic hydroxylation.[3]

  • Lead-01-CF3: The -CF3 group causes a significant jump in lipophilicity and a more pronounced drop in pKa.[3] While potency is similar to the parent, the metabolic stability is highest, as the bulky, electron-deficient -CF3 group is highly resistant to oxidation.

  • Lead-01-diF: The gem-difluoro group on the aliphatic ring has a modest effect on lipophilicity and pKa but slightly reduces potency. This could be due to an unfavorable conformational change, highlighting that not all fluorination is beneficial for activity and must be empirically tested.[3]

Experimental Protocols: Synthesis and Evaluation

The successful application of these principles relies on robust synthetic and analytical methods. Below is a representative workflow and a detailed protocol for a key synthetic step.

Workflow for Developing Fluorinated Inden-1-Amine Analogs

Workflow A 1. Design & Scaffolding (Computational Modeling) B 2. Synthesis of Precursor (e.g., Fluorinated Indanone) A->B C 3. Reductive Amination (Formation of Inden-1-amine) B->C D 4. Purification & Characterization (HPLC, NMR, MS) C->D E 5. In Vitro Biological Screening (MAO-A/B Inhibition Assays) D->E F 6. In Vitro ADME Profiling (Metabolic Stability, Permeability) E->F G 7. Lead Optimization (Analyze SAR, Iterate Design) F->G Data Analysis G->A Iterative Cycle

Caption: Iterative workflow for drug discovery of fluorinated analogs.

Protocol: Synthesis of a 5-Fluoro-1-Indanone Precursor via Friedel-Crafts Acylation

This protocol describes the intramolecular cyclization to form the core indanone ring system, a key precursor for inden-1-amine analogs. The choice of a strong Lewis acid or superacid is critical for driving the reaction to completion.

Materials:

  • 3-(4-Fluorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Round-bottom flasks with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • In a fume hood, dissolve 3-(4-fluorophenyl)propanoic acid (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask.

    • Add thionyl chloride (1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., Argon).

    • Attach a reflux condenser and heat the mixture to reflux (approx. 40°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to yield the crude 3-(4-fluorophenyl)propanoyl chloride. This is typically used in the next step without further purification.

  • Intramolecular Friedel-Crafts Acylation:

    • Cool a flask containing anhydrous aluminum chloride (1.2 eq) in anhydrous DCM to 0°C in an ice-water bath under an inert atmosphere.

    • Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. Caution: This is an exothermic process.

    • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-fluoro-1-indanone.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 5-fluoro-1-indanone.

Challenges and Future Perspectives

While highly effective, fluorination is not a panacea and must be applied rationally. Potential pitfalls include:

  • Unpredictable Effects: The influence of fluorine on binding affinity can be difficult to predict and may sometimes be detrimental.[3]

  • Metabolic Defluorination: Although the C-F bond is strong, enzymatic defluorination can occur, sometimes leading to reactive metabolites like benzoquinoneimines from fluorinated anilines.[8][15]

  • Environmental Persistence: The stability of the C-F bond can lead to environmental persistence for some highly fluorinated compounds.

The future of this field lies in the development of more sophisticated computational models to better predict the effects of fluorination and the continued innovation of late-stage fluorination techniques, which allow for the introduction of fluorine at later steps in a synthetic sequence, enabling more rapid and efficient exploration of SAR.[3]

Conclusion

For researchers developing inden-1-amine analogs and other CNS-targeted agents, fluorine is an indispensable element in the medicinal chemistry toolkit. Its strategic application, guided by a deep understanding of its effects on physicochemical properties, allows for the rational design of molecules with enhanced metabolic stability, optimized membrane permeability, and improved target engagement.[3][4] By blocking metabolic soft spots, fine-tuning pKa, and modulating lipophilicity, fluorine provides a proven pathway to elevate a lead compound's profile, overcoming critical hurdles on the path from discovery to clinical development.

References

An In-depth Technical Guide to 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a fluorinated indanamine derivative of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.[1][2] This document outlines the compound's properties, a detailed, plausible synthetic route, analytical characterization, potential applications in drug discovery, and essential safety and handling protocols.

Core Physicochemical and Chemical Properties

While extensive experimental data for this specific hydrochloride salt is not widely published, its core properties can be summarized based on available information and comparison with analogous structures. The introduction of fluorine is known to impact lipophilicity, pKa, and metabolic stability, which are critical parameters in drug design.[3][4][5]

PropertyValue/InformationSource/Justification
Molecular Formula C₉H₁₀ClF₂NSupplier Data
Molecular Weight 205.63 g/mol Supplier Data
Appearance Expected to be a white to off-white solidGeneral property of amine hydrochlorides[4]
Storage Conditions Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. Keep container tightly sealed.General recommendation for fine chemicals and amines[6][7]
Solubility Expected to have higher aqueous solubility compared to its free base form. Soluble in polar protic solvents like methanol and ethanol.General property of amine hydrochloride salts[4]
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents, bases, and excessive heat.General chemical stability of amine hydrochlorides

Synthesis and Purification Workflow

A plausible and efficient synthesis of this compound hydrochloride proceeds via a two-step process starting from the commercially available precursor, 4,7-difluoro-2,3-dihydro-1H-inden-1-one. The key transformation is a reductive amination, a robust and widely used method for amine synthesis.[8][9][10]

G Indanone 4,7-Difluoro-2,3-dihydro-1H-inden-1-one AmineFree This compound (Free Base) Indanone->AmineFree Reductive Amination (e.g., NH4OAc, NaBH3CN) AmineHCl This compound hydrochloride Purification Purification (e.g., Recrystallization) AmineHCl->Purification Final Product Isolation AmineFree->AmineHCl Salt Formation (e.g., HCl in Ether/Dioxane)

Caption: Synthetic workflow for this compound HCl.

Experimental Protocol: Reductive Amination and Salt Formation

Step 1: Synthesis of this compound (Free Base)

  • Reaction Setup: To a solution of 4,7-difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add ammonium acetate (10-20 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude free base can be purified by column chromatography on silica gel if necessary.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified this compound free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Acidification: To this solution, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold anhydrous diethyl ether to remove any excess HCl and unreacted starting material. Dry the product under vacuum to yield this compound hydrochloride as a solid.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

G Compound Final Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (e.g., ESI-MS) Compound->MS HPLC HPLC Analysis Compound->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Caption: Analytical workflow for product characterization.

Expected Analytical Data:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton at the 1-position (which will be a multiplet), and the aliphatic protons of the five-membered ring (which will appear as complex multiplets). The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (some of which will show splitting due to coupling with fluorine), the benzylic carbon, and the two aliphatic carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and should exhibit two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 170.08.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. A high-purity sample should exhibit a single major peak.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydro-1H-inden-1-amine scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been investigated for a range of biological activities. The introduction of fluorine atoms can enhance potency, selectivity, and metabolic stability.[11][12][13]

  • Enzyme Inhibition: Substituted indanamines are known to be effective inhibitors of enzymes such as monoamine oxidase B (MAO-B) and lysine-specific demethylase 1 (LSD1).[14][15]

    • MAO-B Inhibitors: Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease.[14]

    • LSD1 Inhibitors: LSD1 is a target in oncology, and its inhibition has shown promise in treating various cancers.[15]

  • Central Nervous System (CNS) Applications: The indanamine core is present in drugs targeting the CNS. The lipophilicity-modulating effects of fluorine can be beneficial for blood-brain barrier penetration.

Safety, Handling, and Storage

Hazard Identification:
  • Corrosive: Expected to be corrosive to the skin, eyes, and respiratory tract.

  • Harmful if swallowed.

Recommended Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

First Aid Measures:
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal:
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.

  • Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.

References

Methodological & Application

Application Note & Protocol: Asymmetric Synthesis of Chiral 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and highly enantioselective methodology for the synthesis of chiral 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine, a valuable building block in medicinal chemistry and drug development. The protocol leverages a biocatalytic asymmetric reduction of the corresponding ketone precursor, 4,7-difluoro-1-indanone, employing a specifically engineered transaminase. This application note provides a complete workflow, from the synthesis of the starting indanone to the final chiral amine, including detailed step-by-step protocols, characterization data, and insights into the critical experimental parameters. The described method offers high yields and excellent enantioselectivity, presenting a scalable and sustainable route to this important chiral amine.

Introduction: The Significance of Chiral Fluorinated Inden-1-amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] The stereochemistry of these amine-containing molecules is often critical to their pharmacological activity, with different enantiomers exhibiting distinct efficacy and toxicity profiles. Specifically, the 1-aminoindane scaffold is a privileged structure found in several approved drugs, including the anti-Parkinson's agent Rasagiline.

The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, combines the pharmacologically relevant 1-aminoindane core with the beneficial effects of fluorine substitution, making it a highly sought-after intermediate for the development of novel therapeutics.

This guide focuses on an enzymatic approach, which has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral amines.[3][4][5] Biocatalysis, particularly the use of engineered transaminases, offers exceptional stereoselectivity under mild reaction conditions, minimizing the environmental impact and often simplifying purification processes.[2]

Strategic Overview: A Two-Stage Synthetic Approach

The asymmetric synthesis of chiral this compound is strategically divided into two key stages:

  • Stage 1: Synthesis of the Prochiral Ketone Precursor: Preparation of 4,7-difluoro-1-indanone from commercially available starting materials.

  • Stage 2: Enantioselective Biocatalytic Reductive Amination: Asymmetric conversion of the prochiral ketone to the target chiral amine using an engineered transaminase.

This two-stage approach allows for the efficient construction of the carbon skeleton followed by the stereoselective introduction of the amine functionality.

Experimental Protocols

Stage 1: Synthesis of 4,7-Difluoro-1-indanone

The synthesis of the indanone precursor is achieved via a Friedel-Crafts acylation followed by an intramolecular alkylation.

3.1.1. Materials and Reagents

  • 1,4-Difluorobenzene

  • 3-Chloropropionyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

3.1.2. Step-by-Step Protocol

  • Friedel-Crafts Acylation:

    • To a stirred suspension of aluminum chloride (1.2 eq.) in dichloromethane at 0 °C, add 3-chloropropionyl chloride (1.1 eq.) dropwise.

    • After stirring for 15 minutes, add 1,4-difluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl acetate gradient) to afford 3-chloro-1-(2,5-difluorophenyl)propan-1-one.

  • Intramolecular Friedel-Crafts Alkylation:

    • Add the purified 3-chloro-1-(2,5-difluorophenyl)propan-1-one (1.0 eq.) to a flask containing aluminum chloride (1.5 eq.).

    • Heat the mixture to 80-90 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and quench by the slow addition of ice-water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate in vacuo.

    • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4,7-difluoro-1-indanone.

3.1.3. Characterization of 4,7-Difluoro-1-indanone

The structure and purity of the synthesized indanone should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic and aliphatic protons of the indanone structure.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms.
Mass Spec. Molecular ion peak corresponding to the molecular weight of 4,7-difluoro-1-indanone (C₉H₆F₂O, MW: 168.14).
Melting Point A sharp melting point indicating high purity.
Stage 2: Asymmetric Synthesis of Chiral this compound

This stage employs an engineered transaminase enzyme for the stereoselective conversion of the ketone to the amine. Several commercially available transaminase screening kits can be utilized to identify the optimal enzyme.

3.2.1. Materials and Reagents

  • 4,7-Difluoro-1-indanone

  • Transaminase (e.g., from a screening kit)

  • Isopropylamine (as the amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (Na₂SO₄)

  • Chiral High-Performance Liquid Chromatography (HPLC) column

3.2.2. Step-by-Step Protocol

  • Enzyme and Reaction Setup:

    • In a temperature-controlled vessel, prepare a solution of phosphate buffer (pH 7.5) containing pyridoxal 5'-phosphate (1 mM).

    • Add the selected transaminase enzyme to the buffer solution.

    • Add 4,7-difluoro-1-indanone (1.0 eq.) to the reaction mixture.

    • Add isopropylamine (1.5 - 2.0 eq.) as the amine donor.

  • Biocatalytic Reaction:

    • Stir the reaction mixture at the optimal temperature for the chosen enzyme (typically 25-40 °C).

    • Monitor the conversion of the ketone to the amine by HPLC or Gas Chromatography (GC).

    • The reaction time can vary from 12 to 48 hours depending on the enzyme activity and substrate concentration.

  • Work-up and Purification:

    • Once the reaction has reached completion, adjust the pH of the mixture to >10 with an aqueous base (e.g., NaOH).

    • Extract the product with methyl tert-butyl ether (3 x 50 mL).

    • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral amine.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

3.2.3. Characterization and Enantiomeric Excess (e.e.) Determination

The enantiomeric purity of the final product is a critical parameter and is determined by chiral HPLC.

Technique Expected Data
¹H NMR Signals confirming the structure of this compound.
¹³C NMR Resonances corresponding to the carbons in the final product.
¹⁹F NMR Two distinct signals for the two fluorine atoms.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product (C₉H₉F₂N, MW: 169.17).[6][7]
Chiral HPLC Baseline separation of the two enantiomers, allowing for the calculation of the enantiomeric excess.

Chiral HPLC Method Development:

  • Column: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) or protein-based columns.[8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Alternatively, derivatization with a chiral derivatizing agent can be employed to form diastereomers that can be separated on a standard achiral HPLC column.[9][10]

Visualization of the Synthetic Pathway and Workflow

Synthetic Pathway

Synthetic Pathway 1,4-Difluorobenzene 1,4-Difluorobenzene Intermediate_Ketone 3-chloro-1-(2,5-difluorophenyl)propan-1-one 1,4-Difluorobenzene->Intermediate_Ketone 3-Chloropropionyl chloride 3-Chloropropionyl chloride 3-Chloropropionyl chloride->Intermediate_Ketone AlCl3 AlCl3 AlCl3->Intermediate_Ketone Friedel-Crafts Acylation Indanone 4,7-Difluoro-1-indanone Intermediate_Ketone->Indanone Intramolecular Alkylation (AlCl3) Final_Product Chiral this compound Indanone->Final_Product Transaminase Transaminase Transaminase->Final_Product Asymmetric Reductive Amination Amine_Donor Isopropylamine Amine_Donor->Final_Product Experimental Workflow cluster_stage1 Stage 1: Indanone Synthesis cluster_stage2 Stage 2: Asymmetric Amination Start1 Starting Materials Reaction1 Friedel-Crafts Acylation Start1->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Reaction2 Intramolecular Alkylation Purification1->Reaction2 Purification2 Recrystallization Reaction2->Purification2 Characterization1 Spectroscopic Analysis (NMR, MS) Purification2->Characterization1 Start2 4,7-Difluoro-1-indanone Characterization1->Start2 Reaction3 Biocatalytic Reductive Amination Start2->Reaction3 Workup Extraction Reaction3->Workup Purification3 Column Chromatography (optional) Workup->Purification3 Characterization2 Spectroscopic Analysis (NMR, MS) Purification3->Characterization2 Chiral_Analysis Chiral HPLC (e.e. determination) Characterization2->Chiral_Analysis

References

Using 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine in CNS drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine in Central Nervous System (CNS) Drug Discovery

Introduction: A Fluorinated Scaffold for Novel CNS Therapeutics

The pursuit of novel chemical entities with therapeutic potential in the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Within this landscape, the strategic modification of known pharmacophores offers a rational path to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This compound emerges as a compelling candidate for CNS drug discovery, building upon the established indanamine core, which is present in several neuroactive compounds. The introduction of fluorine, a bioisosteric replacement for hydrogen, is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve blood-brain barrier (BBB) penetration.[1][2][3][4]

The difluorination at the 4 and 7 positions of the indane ring system is particularly strategic. These modifications can block potential sites of metabolism and alter the electronic properties of the aromatic ring, which may fine-tune binding affinity and selectivity for specific CNS targets.[2][4] This guide provides a comprehensive overview of the potential applications of this compound in CNS drug discovery, with a focus on its characterization as a potential monoamine reuptake inhibitor. Detailed protocols for in vitro characterization are provided to enable researchers to assess its therapeutic potential.

Hypothesized Mechanism of Action: A Modulator of Monoamine Neurotransmission

The core structure of this compound is analogous to known ligands of monoamine transporters.[5] Therefore, it is hypothesized that this compound may act as a monoamine reuptake inhibitor, modulating the synaptic concentrations of key neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[6][7] By blocking the serotonin transporter (SERT), dopamine transporter (DAT), and/or norepinephrine transporter (NET), this compound could increase the duration and intensity of monoaminergic signaling. This mechanism is central to the action of many antidepressants, anxiolytics, and treatments for other neuropsychiatric disorders.[8][9]

The potential of this compound as a "triple reuptake inhibitor" (TRI) is of particular interest, as simultaneously targeting all three monoamine transporters may offer a broader spectrum of therapeutic efficacy for complex conditions like major depressive disorder.[9][10]

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Neurotransmitter Vesicle NT Neurotransmitter (5-HT, DA, NE) Vesicle->NT Release Transporter Monoamine Transporter (SERT, DAT, or NET) Reuptake Reuptake Metabolism Metabolism by MAO NT->Transporter Binding Receptor Postsynaptic Receptor NT->Receptor Binding Compound This compound Compound->Transporter Inhibition Signal Signal Transduction Receptor->Signal

Figure 1: Hypothesized mechanism of action for this compound as a monoamine reuptake inhibitor.

Application Notes & Protocols: A Roadmap for In Vitro Characterization

The initial assessment of a novel CNS compound involves a series of in vitro assays to determine its potency, selectivity, and drug-like properties. The following protocols provide a framework for the characterization of this compound.

Application Note 1: Determining Target Engagement and Potency

The first step is to confirm the compound's affinity for the hypothesized monoamine transporter targets and to quantify its functional potency as an inhibitor of neurotransmitter uptake.

Protocol 1: Monoamine Transporter Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of the test compound for SERT, DAT, and NET using competitive displacement of a known radioligand.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing human SERT, DAT, or NET.

    • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

    • Test compound: this compound, dissolved in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Non-specific binding inhibitors (e.g., Fluoxetine for SERT, GBR 12909 for DAT, Desipramine for NET).

    • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of a non-specific inhibitor (for non-specific binding).

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the assay by rapid filtration through filter mats using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid.

    • Quantify the bound radioactivity using a microplate scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assays

This functional assay measures the compound's ability to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

  • Materials:

    • Synaptosomes prepared from rat brain regions rich in specific transporters (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

    • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine.

    • Test compound: this compound.

    • Uptake buffer (e.g., Krebs-Ringer buffer).

    • Inhibitors for defining non-specific uptake (as in Protocol 1).

    • Filtration apparatus and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Pre-incubate synaptosomes with the test compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Incubate for a short duration (e.g., 5-10 minutes) at 37°C. Control for non-specific uptake is performed at 0-4°C.

    • Terminate the reaction by rapid filtration and washing with ice-cold buffer.

    • Quantify the radioactivity trapped within the synaptosomes via scintillation counting.

    • Determine the IC50 values by plotting the percent inhibition of specific uptake against the log concentration of the test compound.

Illustrative Data Presentation

The results from these assays can be summarized to provide a clear profile of the compound's potency and selectivity.

Target TransporterBinding Affinity (Ki, nM) (Example Data)Uptake Inhibition (IC50, nM) (Example Data)
SERT (Serotonin) 5.212.8
DAT (Dopamine) 78.5150.3
NET (Norepinephrine) 25.145.6

This is example data and does not represent experimentally verified results.

Application Note 2: Assessing CNS Drug-Likeness and BBB Permeability

A viable CNS drug candidate must not only be potent but also possess favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier and resist rapid metabolism.[11]

Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol uses a cell-based model to estimate the potential of a compound to cross the BBB.

  • Materials:

    • Transwell inserts with a microporous membrane.

    • Co-culture of brain capillary endothelial cells and astrocytes to form a tight barrier.[12]

    • Test compound and a reference compound with known BBB permeability (e.g., caffeine for high permeability, Lucifer yellow for low permeability).

    • Assay medium and a suitable analytical method (e.g., LC-MS/MS) to quantify the compound.

  • Procedure:

    • Culture the endothelial cells on the apical side of the Transwell insert and astrocytes on the basolateral side until a tight monolayer is formed.

    • Verify the integrity of the barrier by measuring the transendothelial electrical resistance (TEER).

    • Add the test compound to the apical (blood side) chamber.

    • At various time points, collect samples from the basolateral (brain side) chamber.

    • Quantify the concentration of the compound in the basolateral samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Protocol 4: Metabolic Stability Assay in Liver Microsomes

This assay assesses the compound's susceptibility to metabolism by cytochrome P450 enzymes.

  • Materials:

    • Human or rat liver microsomes.

    • NADPH regenerating system (as a source of cofactors for enzymatic reactions).

    • Test compound and a positive control compound with known metabolic instability (e.g., verapamil).

    • Phosphate buffer (pH 7.4).

    • Acetonitrile or methanol to stop the reaction.

    • LC-MS/MS for quantification.

  • Procedure:

    • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

    • Plot the natural log of the percentage of the remaining compound against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

Illustrative Data Presentation

ParameterResult (Example Data)Interpretation
BBB Permeability (Papp) 15 x 10⁻⁶ cm/sHigh potential for CNS penetration
Microsomal Half-life (t½) 45 minutesModerate metabolic stability

This is example data and does not represent experimentally verified results.

Integrated Discovery Workflow

The characterization of this compound follows a logical progression from initial screening to more complex biological evaluation.

Discovery_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Step 1: Binding Assays (SERT, DAT, NET) Uptake Step 2: Functional Uptake Assays Binding->Uptake Confirm Potency ADME Step 3: ADME Profiling (BBB Permeability, Stability) Uptake->ADME Assess Drug-Likeness Selectivity Step 4: Off-Target Selectivity Screening ADME->Selectivity Profile Safety PK Step 5: Pharmacokinetics (Brain/Plasma Ratio) Selectivity->PK Advance to In Vivo PD Step 6: Pharmacodynamics (Microdialysis) PK->PD Efficacy Step 7: Behavioral Models (e.g., Forced Swim Test) PD->Efficacy Tox Step 8: Preliminary Toxicology Efficacy->Tox

Figure 2: A representative workflow for the preclinical evaluation of a novel CNS drug candidate.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel CNS therapeutics. The strategic incorporation of fluorine is anticipated to confer advantageous pharmacokinetic properties, while the indanamine core suggests a likely interaction with monoamine transporters.[1][5] The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound.

Should the illustrative data hold true, with high affinity for monoamine transporters, good functional potency, and favorable ADME properties, the next steps would involve in vivo studies. These would include pharmacokinetic assessments to determine brain-to-plasma ratios, microdialysis to confirm target engagement in the brain, and efficacy testing in relevant animal models of neuropsychiatric disorders.[5] A thorough off-target screening would also be essential to ensure a clean safety profile. Through this systematic approach, the full therapeutic potential of this compound can be rigorously evaluated.

References

Application Notes & Protocols: Derivatization of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4,7-Difluoroindan Amine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of core scaffolds for library synthesis is paramount. The 4,7-difluoro-2,3-dihydro-1H-inden-1-amine moiety has emerged as a privileged scaffold due to a confluence of desirable physicochemical properties. The rigid, bicyclic indan core imparts conformational constraint, reducing the entropic penalty upon binding to a biological target. The gem-difluoro substitution on the aromatic ring offers a powerful tool for modulating electronic properties and metabolic stability. Fluorine's high electronegativity can influence pKa, lipophilicity, and dipole moment, while the carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism.

This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound, a versatile building block for the creation of diverse chemical libraries. The protocols outlined herein are designed to be robust, scalable, and amenable to high-throughput synthesis, enabling researchers to rapidly explore the chemical space around this valuable core.

Core Derivatization Strategies: A Workflow for Library Generation

The primary amino group of this compound serves as a versatile handle for a multitude of chemical transformations. The following diagram illustrates a typical workflow for generating a diverse library from this starting material.

Library_Synthesis_Workflow A 4,7-Difluoro-2,3-dihydro- 1H-inden-1-amine (Starting Material) B Acylation (Amide Formation) A->B R-COCl or R-COOH, Coupling Agent C Sulfonylation (Sulfonamide Formation) A->C R-SO2Cl, Base D Reductive Amination A->D R1R2-C=O, Reducing Agent E Urea/Thiourea Formation A->E R-NCO or R-NCS F Diverse Chemical Library B->F C->F D->F E->F

Caption: General workflow for the derivatization of this compound.

Part 1: Acylation for Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, providing structurally stable and synthetically accessible linkages. The reaction of this compound with a variety of carboxylic acids or their activated derivatives is a straightforward approach to generate a diverse amide library.

Protocol 1.1: Acyl Chloride-Mediated Amide Synthesis

This protocol describes a general procedure for the acylation of the title amine using acyl chlorides. This method is often high-yielding and proceeds under mild conditions.

Materials:

ReagentSupplierGrade
This compoundCommercially Available≥98%
Acyl Chloride (various)Commercially AvailableVarious
Dichloromethane (DCM)AnhydrousACS Grade
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)AnhydrousReagent Grade
Saturated Sodium Bicarbonate SolutionLaboratory Prepared
BrineLaboratory Prepared
Anhydrous Magnesium Sulfate or Sodium SulfateACS Grade

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add TEA or DIPEA (1.2 eq).

  • Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the primary amine for the acyl chloride.

  • Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

Protocol 1.2: Peptide Coupling-Mediated Amide Synthesis

For sensitive substrates or when using carboxylic acids directly, peptide coupling reagents are employed. This method avoids the need to prepare acyl chlorides.

Materials:

ReagentSupplierGrade
This compoundCommercially Available≥98%
Carboxylic Acid (various)Commercially AvailableVarious
HATU or HBTUCommercially AvailablePeptide Synthesis Grade
Diisopropylethylamine (DIPEA)AnhydrousReagent Grade
N,N-Dimethylformamide (DMF)AnhydrousACS Grade
Ethyl Acetate (EtOAc)ACS Grade
1 M Hydrochloric AcidLaboratory Prepared
Saturated Sodium Bicarbonate SolutionLaboratory Prepared
BrineLaboratory Prepared
Anhydrous Sodium SulfateACS Grade

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M), add HATU or HBTU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Part 2: Sulfonylation for Sulfonamide Library Synthesis

Sulfonamides are another critical functional group in drug discovery, known for their ability to act as bioisosteres for amides and their prevalence in a wide range of therapeutic agents.

Protocol 2.1: Sulfonyl Chloride-Mediated Sulfonamide Synthesis

The reaction of the primary amine with various sulfonyl chlorides in the presence of a base is the most common method for preparing sulfonamides.

Sulfonylation_Reaction Amine 4,7-Difluoroindan Amine Sulfonamide Sulfonamide Product Amine->Sulfonamide SulfonylChloride R-SO2Cl SulfonylChloride->Sulfonamide Base Pyridine or TEA Base->Sulfonamide HCl Scavenger

Caption: Key components in sulfonamide synthesis.

Materials:

ReagentSupplierGrade
This compoundCommercially Available≥98%
Sulfonyl Chloride (various)Commercially AvailableVarious
Pyridine or Dichloromethane (DCM)AnhydrousACS Grade
Triethylamine (TEA) (if using DCM)AnhydrousReagent Grade
1 M Hydrochloric AcidLaboratory Prepared
Ethyl Acetate (EtOAc)ACS Grade
BrineLaboratory Prepared
Anhydrous Sodium SulfateACS Grade

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM (0.1 M). If using DCM, add TEA (1.5 eq).

  • Cool the solution to 0 °C and add the sulfonyl chloride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • If using pyridine, remove it under reduced pressure. If using DCM, wash the organic layer with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Trustworthiness of the Protocol: This method is widely applicable to a broad range of aliphatic and aromatic sulfonyl chlorides.[1][2] The use of pyridine as both a solvent and a base can simplify the reaction setup.

Part 3: Reductive Amination for Secondary Amine Library Synthesis

Reductive amination is a powerful and versatile method for forming C-N bonds and is ideal for introducing a wide range of substituents onto the primary amine.[3][4]

Protocol 3.1: One-Pot Reductive Amination

This protocol describes a one-pot procedure where the intermediate imine is formed and reduced in situ.

Materials:

ReagentSupplierGrade
This compoundCommercially Available≥98%
Aldehyde or Ketone (various)Commercially AvailableVarious
Sodium Triacetoxyborohydride (STAB)Commercially AvailableReagent Grade
Dichloroethane (DCE) or Tetrahydrofuran (THF)AnhydrousACS Grade
Acetic Acid (optional)Glacial
Saturated Sodium Bicarbonate SolutionLaboratory Prepared
Dichloromethane (DCM)ACS Grade
BrineLaboratory Prepared
Anhydrous Sodium SulfateACS Grade

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE or THF (0.1 M), add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.

  • Carefully quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expertise & Experience: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[5] It is less basic than sodium borohydride and does not reduce the starting aldehyde or ketone under these conditions.

Part 4: Urea and Thiourea Library Synthesis

Urea and thiourea moieties are prevalent in many biologically active compounds due to their ability to act as hydrogen bond donors and acceptors.[6][7][8]

Protocol 4.1: Synthesis via Isocyanates and Isothiocyanates

The most direct route to ureas and thioureas is the reaction of the primary amine with an isocyanate or isothiocyanate, respectively.

Materials:

ReagentSupplierGrade
This compoundCommercially Available≥98%
Isocyanate or Isothiocyanate (various)Commercially AvailableVarious
Dichloromethane (DCM) or Tetrahydrofuran (THF)AnhydrousACS Grade
HexanesACS Grade

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or THF (0.1 M), add a solution of the isocyanate or isothiocyanate (1.05 eq) in the same solvent.

  • Stir the reaction at room temperature for 1-6 hours. The product often precipitates from the reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent (e.g., hexanes or ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography or recrystallization.

Authoritative Grounding: The synthesis of ureas from isocyanates is a highly efficient and atom-economical reaction.[9][10] This method is broadly applicable to a wide range of commercially available isocyanates and isothiocyanates, making it ideal for library synthesis.

Purification and Characterization

For library synthesis, high-throughput purification methods are often necessary.[11][12] Preparative HPLC and flash chromatography are commonly employed.[13] For challenging purifications of basic amine products, amine-functionalized silica can be beneficial.[13][14] All final compounds should be characterized by appropriate analytical techniques, such as LC-MS and NMR, to confirm identity and purity.

References

Application Notes & Protocols: A Detailed Guide to the N-Alkylation of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Indenamines in Medicinal Chemistry

N-alkylated amines are a cornerstone of modern drug discovery, forming the structural backbone of a vast array of pharmaceuticals.[1][2] The 4,7-difluoro-2,3-dihydro-1H-inden-1-amine scaffold is of particular interest due to the unique conformational constraints imposed by its cyclic structure and the metabolic stability often conferred by fluorine substitution. N-alkylation of this primary amine allows for the systematic exploration of the steric and electronic requirements of biological targets, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. Derivatives of 1-indanone, the precursor to this amine, have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[3] This guide provides a comprehensive overview of two robust and widely applicable methods for the N-alkylation of this valuable synthetic intermediate: direct alkylation with alkyl halides and reductive amination.

Strategic Approaches to N-Alkylation

The selective mono-N-alkylation of primary amines can be challenging, as the resulting secondary amine is often more nucleophilic than the starting material, leading to over-alkylation and the formation of tertiary amines.[4][5] To circumvent this, careful selection of the synthetic strategy is paramount.

Method A: Direct Alkylation with Alkyl Halides

This classical SN2 reaction involves the direct coupling of the primary amine with an alkyl halide in the presence of a base.[4] The choice of base is critical to prevent polyalkylation. A hindered, non-nucleophilic base is often preferred to deprotonate the intermediate ammonium salt without competing with the amine as a nucleophile.

Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. The initially formed secondary ammonium salt is then deprotonated by a base to yield the neutral secondary amine. The increased nucleophilicity of the secondary amine makes it susceptible to a second alkylation.[5][6][7] Controlling stoichiometry and reaction conditions is therefore crucial for selective mono-alkylation.[8]

Method B: Reductive Amination

Reductive amination is a highly versatile and efficient one-pot method for N-alkylation.[1] It involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][9] This method is often favored in medicinal chemistry for its broad substrate scope and milder reaction conditions.[1]

Mechanism Insight: The reaction begins with the formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion). A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the C=N double bond of the imine in the presence of the carbonyl group of the starting material.[1]

Detailed Experimental Protocols

Materials and Reagents
  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) or Aldehyde/Ketone (e.g., benzaldehyde, acetone)

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Reducing Agent (for reductive amination): Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Solvents: Dichloromethane (DCM), Dichloroethane (DCE), Methanol (MeOH), Acetonitrile (MeCN)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Protocol A: Direct N-Alkylation with an Alkyl Halide
  • Reaction Setup: To a solution of this compound (1.0 eq.) in acetonitrile (MeCN) or dichloromethane (DCM), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred solution at room temperature.[1] For highly reactive alkyl halides, the addition may be performed at 0 °C to better control the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Pay close attention to the potential formation of the dialkylated byproduct.[1]

  • Work-up: Upon completion, filter off any inorganic salts.[1] If a water-soluble base like DIPEA was used, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated secondary amine.[1]

Protocol B: N-Alkylation via Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).[1] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1][10] For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.[1] The reaction can be monitored by TLC or LC-MS.[1]

  • Reduction: Once imine formation is evident, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.[1]

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed, which typically takes 2-24 hours.[10] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[1]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis A This compound E Combine Reactants A->E B Alkylating Agent (Halide or Carbonyl) B->E C Base / Reducing Agent C->E D Solvent D->E F Reaction Monitoring (TLC, LC-MS) E->F Stirring G Quench Reaction F->G Reaction Complete H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS, etc.) J->K L Pure N-alkylated Product K->L

Caption: Workflow for N-alkylation of this compound.

Data Presentation: Reaction Parameter Summary

Alkylating AgentMethodBaseReducing AgentSolventTemp. (°C)Typical Time (h)
IodomethaneDirect AlkylationK₂CO₃N/AMeCN25-404-12
Benzyl bromideDirect AlkylationDIPEAN/ADCM256-18
BenzaldehydeReductive AminationN/ANaBH(OAc)₃DCE2512-24
AcetoneReductive AminationN/ANaBH(OAc)₃DCM258-16

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish, gentle heating may be required, especially for less reactive alkyl halides.[1] In reductive amination, ensuring the complete formation of the imine before adding the reducing agent is crucial.

  • Over-alkylation: In direct alkylation, using a slight excess of the primary amine or a hindered base can help minimize the formation of the tertiary amine.[8] Alternatively, reductive amination is generally more selective for mono-alkylation.[11]

  • Purification Challenges: The basic nature of amines can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (~1%) to the eluent can help to obtain better peak shapes. Alternatively, an acidic workup to form the ammonium salt, extraction of neutral/acidic impurities, followed by basification and extraction of the desired amine can be an effective purification strategy.[12]

Conclusion

The N-alkylation of this compound is a valuable transformation for the generation of novel chemical entities for drug discovery. Both direct alkylation and reductive amination are effective methods, with the choice depending on the specific alkyl group to be introduced and the desired level of selectivity. The protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of these important compounds.

References

Application of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine in the Synthesis of Novel A-Ring Fluorinated Neuroactive Steroids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Neuroactive Steroid Development

Neuroactive steroids are a class of endogenous or synthetic steroids that rapidly alter neuronal excitability. They exert their effects through interaction with membrane-bound receptors, most notably the GABA-A and NMDA receptors, distinguishing them from classical steroid hormones that primarily act via nuclear receptors to regulate gene expression[1][2]. The therapeutic potential of neuroactive steroids in treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and depression, is an area of intense research[3][4].

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity[5]. Fluorination can block sites of metabolic oxidation, leading to a longer biological half-life and improved pharmacokinetic profiles[6][7]. In the context of neuroactive steroids, strategic fluorination can therefore lead to compounds with enhanced potency and duration of action, making them more viable as therapeutic agents[8].

This application note details a synthetic pathway for the preparation of a novel A-ring difluorinated neuroactive steroid, specifically a derivative of estradiol, utilizing 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine as a versatile and strategic starting material. The fluorine atoms on the A-ring are anticipated to enhance the neuroprotective effects and modulate receptor interactions of the resulting estradiol analog, offering a promising new scaffold for neuropharmacological drug discovery.

Rationale for the Synthetic Approach

The core of this synthetic strategy is the construction of the steroidal backbone onto the pre-fluorinated A-ring provided by this compound. This is achieved through a convergent synthesis that leverages the power of annulation reactions, specifically the Torgov reaction, a robust method for the construction of the B, C, and D rings of the steroid nucleus[9][10].

The overall synthetic workflow can be visualized as follows:

G A This compound B 4,7-Difluoro-2,3-dihydro-1H-inden-1-ol A->B Diazotization & Hydrolysis C 4,7-Difluoro-1-indanone B->C Oxidation D Secodione Precursor C->D Michael Addition E Difluorinated Torgov Diene D->E Torgov Reaction (Cyclization) F Difluoro Estradiol Methyl Ether E->F Stereoselective Reduction G Target: 4,7-Difluoro Estradiol F->G Demethylation

Figure 1: Overall synthetic workflow from the starting amine to the target neuroactive steroid.

This multi-step synthesis begins with the conversion of the starting amine into a key indanone intermediate. This ketone then serves as the A-ring component in a Michael addition followed by an acid-catalyzed cyclization (the Torgov reaction) to assemble the tetracyclic steroid core. Subsequent stereoselective reductions and a final demethylation furnish the target 4,7-difluoro estradiol analog.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Intermediate, 4,7-Difluoro-1-indanone

The initial amine functionality of the starting material is not ideal for the subsequent C-C bond-forming reactions required for steroid synthesis. Therefore, it is first converted to a more versatile ketone. This is achieved in a two-step process involving diazotization of the amine to an alcohol, followed by oxidation.

Step 1.1: Synthesis of 4,7-Difluoro-2,3-dihydro-1H-inden-1-ol

This protocol is based on the well-established method of converting primary aromatic amines to phenols via a diazonium salt intermediate.

  • Materials:

    • This compound (1.0 eq)

    • Hydrochloric acid (HCl), 2 M (qs)

    • Sodium nitrite (NaNO₂), 1.1 eq

    • Deionized water

    • Diethyl ether

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Magnesium sulfate (MgSO₄)

  • Protocol:

    • Dissolve this compound in 2 M HCl at 0 °C in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.

    • Slowly add a solution of sodium nitrite in deionized water dropwise to the stirred amine solution, maintaining the temperature between 0 and 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • Gently warm the solution to room temperature and then heat to 50-60 °C until nitrogen evolution ceases (approximately 1-2 hours).

    • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,7-Difluoro-2,3-dihydro-1H-inden-1-ol.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure alcohol.

Step 1.2: Oxidation to 4,7-Difluoro-1-indanone

The secondary alcohol is oxidized to the corresponding ketone using a mild oxidizing agent to avoid over-oxidation or side reactions. Polymer-supported chromic acid is a good choice for its simplicity of use and workup[11].

  • Materials:

    • 4,7-Difluoro-2,3-dihydro-1H-inden-1-ol (1.0 eq)

    • Polymer-supported chromic acid (CrO₃ resin), ~2.0 eq

    • Dichloromethane (DCM), anhydrous

    • Celite®

  • Protocol:

    • To a stirred solution of 4,7-Difluoro-2,3-dihydro-1H-inden-1-ol in anhydrous DCM, add the polymer-supported chromic acid in one portion.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the resin.

    • Wash the Celite® pad with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 4,7-Difluoro-1-indanone.

    • The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Part 2: Construction of the Steroid Core via the Torgov Reaction

With the key A-ring precursor, 4,7-difluoro-1-indanone, in hand, the next phase is the construction of the B, C, and D rings. This is accomplished using a modified Torgov synthesis.

Step 2.1: Synthesis of the Secodione Precursor via Michael Addition

The first step in this sequence is the Michael addition of the indanone to a vinyl ketone, which sets the stage for the subsequent intramolecular cyclization.

  • Materials:

    • 4,7-Difluoro-1-indanone (1.0 eq)

    • 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (a common Torgov reaction precursor) or a suitable vinyl ketone like methyl vinyl ketone. For this protocol, we will use the reaction with the vinyl phosphonium salt which generates the Michael acceptor in situ.

    • Vinyltriphenylphosphonium bromide (1.2 eq)

    • Potassium tert-butoxide (t-BuOK), 1.2 eq

    • Toluene, anhydrous

  • Protocol:

    • To a solution of 4,7-difluoro-1-indanone in anhydrous toluene, add potassium tert-butoxide and stir for 20 minutes at room temperature to form the enolate.

    • Add vinyltriphenylphosphonium bromide to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting indanone is consumed.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting secodione by column chromatography.

Step 2.2: Acid-Catalyzed Cyclization (Torgov Reaction)

This is the key ring-forming step that generates the tetracyclic steroid diene.

  • Materials:

    • Secodione precursor from Step 2.1 (1.0 eq)

    • p-Toluenesulfonic acid (p-TsOH), catalytic amount

    • Toluene, anhydrous

  • Protocol:

    • Dissolve the secodione in anhydrous toluene in a flask equipped with a Dean-Stark apparatus.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

    • Continue refluxing until no more water is collected and TLC analysis indicates the completion of the reaction.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

    • The crude difluorinated Torgov diene can be purified by recrystallization or column chromatography.

Part 3: Final Transformations to 4,7-Difluoro Estradiol

The final steps involve the stereoselective reduction of the diene system to establish the correct stereochemistry of the B/C and C/D ring junctions, followed by demethylation of the phenol protecting group (if a methoxy-substituted precursor was used, which is common in Torgov syntheses for stability and is assumed here for a complete protocol).

Step 3.1: Stereoselective Reduction of the Torgov Diene

A two-step reduction is typically employed to achieve the desired trans-trans-trans stereochemistry of the steroid backbone.

  • Materials:

    • Difluorinated Torgov diene (1.0 eq)

    • Palladium on calcium carbonate (Pd/CaCO₃), 5%

    • Hydrogen gas (H₂)

    • Potassium metal

    • Liquid ammonia (NH₃)

    • tert-Butanol

  • Protocol:

    • First Reduction (Hydrogenation): Dissolve the Torgov diene in a suitable solvent like ethanol or ethyl acetate. Add the Pd/CaCO₃ catalyst.

    • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until one equivalent of hydrogen has been consumed.

    • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate.

    • Second Reduction (Birch Reduction): Set up a three-necked flask with a dry ice/acetone condenser. Add liquid ammonia to the flask and cool to -78 °C.

    • Add small pieces of potassium metal until a persistent blue color is obtained.

    • Add a solution of the partially reduced steroid from the previous step in THF and tert-butanol dropwise to the ammonia solution.

    • Stir the reaction at -78 °C until the blue color disappears.

    • Quench the reaction by the careful addition of ammonium chloride.

    • Allow the ammonia to evaporate, then add water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the difluoro estradiol methyl ether.

Step 3.2: Demethylation to 4,7-Difluoro Estradiol

The final step is the cleavage of the methyl ether to reveal the free phenol, a key functional group for the biological activity of estrogens. Boron tribromide is a highly effective reagent for this transformation[3][12].

  • Materials:

    • Difluoro estradiol methyl ether (1.0 eq)

    • Boron tribromide (BBr₃), 1 M solution in DCM (2-3 eq)

    • Dichloromethane (DCM), anhydrous

    • Methanol

    • Saturated sodium bicarbonate solution

  • Protocol:

    • Dissolve the difluoro estradiol methyl ether in anhydrous DCM and cool the solution to 0 °C under a nitrogen atmosphere.

    • Slowly add the BBr₃ solution dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of methanol.

    • Add saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the final product, 4,7-Difluoro Estradiol, by column chromatography or recrystallization.

Expected Results and Discussion

The successful execution of this synthetic pathway is expected to yield the novel 4,7-difluoro estradiol. The quantitative data for each step should be carefully recorded.

StepProductExpected Yield (%)Purity (by HPLC/NMR)
1.14,7-Difluoro-2,3-dihydro-1H-inden-1-ol70-80>95%
1.24,7-Difluoro-1-indanone85-95>98%
2.1Secodione Precursor60-70>95%
2.2Difluorinated Torgov Diene75-85>97%
3.1Difluoro Estradiol Methyl Ether50-60 (over 2 steps)>95%
3.24,7-Difluoro Estradiol 80-90>99%

Characterization: Each intermediate and the final product should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and HPLC to confirm their structure and purity.

Scientific Implications: The fluorine atoms on the A-ring are expected to have several significant effects on the properties of the estradiol molecule.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the aromatic A-ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This is anticipated to increase the in vivo half-life of the compound compared to its non-fluorinated parent[6][7].

  • Receptor Binding and Activity: The electron-withdrawing nature of the fluorine atoms will alter the electronic properties of the phenolic A-ring. This can influence the acidity of the C3-hydroxyl group, a critical feature for binding to estrogen receptors and potentially other neurosteroid binding sites on ligand-gated ion channels like the GABA-A receptor[5][13]. The altered electronic profile may lead to changes in binding affinity and selectivity, potentially resulting in a unique pharmacological profile.

  • Neuroprotective Effects: Estradiol is known to have neuroprotective properties, partly attributed to its antioxidant phenolic A-ring[14][15][16]. The introduction of fluorine may modulate this antioxidant capacity and influence the neuroprotective efficacy of the molecule. Studies on similar fluorinated estrogens have shown promising neuroprotective activities[17].

Conclusion

This application note provides a detailed, step-by-step synthetic protocol for the preparation of a novel A-ring difluorinated neuroactive steroid, 4,7-difluoro estradiol, starting from this compound. This strategic precursor allows for the efficient construction of the fluorinated A-ring, which is then elaborated into the full steroid scaffold using a robust Torgov reaction-based approach. The resulting fluorinated neuroactive steroid is a promising candidate for further investigation in the field of neuropharmacology, with the potential for enhanced metabolic stability and a unique receptor modulation profile. This synthetic route offers a versatile platform for the generation of a library of A-ring fluorinated neuroactive steroids for structure-activity relationship studies and future drug development efforts.

References

High-Purity Purification Strategies for 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine and its Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine that serves as a critical structural motif and building block in the synthesis of various pharmaceutical agents. The efficacy and safety of the final active pharmaceutical ingredient (API) are critically dependent on both the chemical and enantiomeric purity of this intermediate. This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the purification of racemic this compound and the subsequent chiral resolution of its enantiomers. We present detailed, field-proven protocols for achiral purification via flash chromatography and crystallization, followed by in-depth methodologies for enantioselective separation using preparative High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and classical diastereomeric salt crystallization.

Introduction and Physicochemical Profile

This compound is a primary amine built on a difluorinated indane scaffold. Its chirality, conferred by the stereocenter at the C1 position, makes it an essential precursor for stereospecific synthesis. Impurities, whether process-related (e.g., unreacted starting materials, by-products) or stereoisomeric (the unwanted enantiomer), can have significant implications for the downstream reaction efficiency, yield, and the pharmacological profile of the final drug product. Therefore, robust and scalable purification strategies are paramount.

The primary challenge in purifying this compound lies in its dual nature: the need to first remove achiral impurities and then to efficiently separate the two enantiomers. This guide addresses both aspects systematically.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉F₂N[1]
Molecular Weight 169.17 g/mol [1]
CAS Number 625471-13-8 (Racemate)[1]
Synonyms 4,7-Difluoro-indan-1-ylamine[1]
Appearance Varies (typically solid)-
Key Precursor 4,7-difluoro-2,3-dihydro-1H-inden-1-one[2]

Integrated Purification Workflow

The purification of this compound is a multi-step process. The initial goal is to achieve high chemical purity of the racemate, followed by the separation of the individual enantiomers. The choice of technique depends on the scale of purification, available equipment, and the specific purity requirements.

Purification_Workflow cluster_0 PART I: Achiral Purification cluster_1 PART II: Chiral Resolution Start Crude Racemic Amine (from synthesis) FlashChrom Flash Chromatography (Silica Gel) Start->FlashChrom Major Impurities Crystallization Crystallization (Free Base or HCl Salt) FlashChrom->Crystallization Minor Impurities ChemPure Chemically Pure Racemate (>99% Purity) Crystallization->ChemPure PrepChrom Preparative Chiral Chromatography (HPLC/SFC) ChemPure->PrepChrom Direct Method DiastereomericSalt Diastereomeric Salt Crystallization ChemPure->DiastereomericSalt Classical Method Enantiomers Separated Enantiomers (R)- and (S)-isomers (>99% ee) PrepChrom->Enantiomers DiastereomericSalt->Enantiomers

Figure 1: Integrated workflow for the purification of this compound.

PART I: Purification of the Racemic Amine (Achiral Methods)

Before attempting chiral resolution, it is crucial to remove any non-enantiomeric impurities. These typically include the starting ketone (4,7-difluoro-2,3-dihydro-1H-inden-1-one), partially reacted intermediates, and other reaction by-products.

Protocol 1: Flash Column Chromatography

This technique is ideal for laboratory-scale purification (mg to multi-gram scale) and separates compounds based on their differential adsorption to a stationary phase.

  • Principle of Causality: Primary amines like our target compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor separation. To mitigate this, a small amount of a competitive base (e.g., triethylamine) is added to the mobile phase to occupy these active sites, allowing the amine to elute with a symmetrical peak shape.[3]

Step-by-Step Methodology:

  • Slurry Preparation: Adsorb the crude amine onto a small amount of silica gel (~2-3 times the mass of the crude product). To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), add the silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Prepare a silica gel column (standard grade, 230-400 mesh) in the chosen eluent system. Ensure the column is packed uniformly to avoid channeling.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the selected mobile phase. A common starting system is a gradient of methanol in dichloromethane (DCM).

    • Recommended Mobile Phase: 99:1 to 95:5 DCM:Methanol + 0.5% Triethylamine (TEA) by volume.

  • Fraction Collection: Collect fractions based on TLC or automated UV detection.

  • Analysis & Pooling: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product. Pool the pure fractions and remove the solvent in vacuo to yield the chemically pure racemic amine.

Protocol 2: Recrystallization

Recrystallization is a powerful and scalable technique for purifying solid compounds, often used post-chromatography to achieve very high purity or as a standalone method if impurities have significantly different solubilities. The hydrochloride salt of the amine is often more crystalline and easier to handle than the free base.[4]

Step-by-Step Methodology (for the Hydrochloride Salt):

  • Salt Formation: Dissolve the purified racemic amine in a suitable solvent like isopropanol (IPA) or ethyl acetate. Add a stoichiometric amount of HCl (e.g., as a solution in IPA or dioxane) dropwise while stirring. The hydrochloride salt should precipitate.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For the HCl salt, protic solvents like ethanol, isopropanol, or mixtures with water are good starting points.

  • Dissolution: Suspend the crude salt in a minimal amount of the chosen solvent in a flask. Heat the mixture to reflux with stirring until all the solid dissolves.

  • Cooling & Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator for several hours to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

PART II: Enantioselective Purification (Chiral Resolution)

Once the racemate is chemically pure, the next critical step is to separate the (R)- and (S)-enantiomers.

Method 1: Preparative Chiral Chromatography (HPLC & SFC)

Direct separation on a chiral stationary phase (CSP) is the most versatile and often the fastest method for obtaining both enantiomers in high purity.[5] Supercritical Fluid Chromatography (SFC) is particularly advantageous for preparative scale due to its lower solvent consumption, faster run times, and easier product recovery compared to HPLC.[6][]

  • Principle of Causality: Chiral stationary phases contain a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times, enabling their separation. Polysaccharide-based and cyclofructan-based CSPs are particularly effective for resolving primary amines.[3]

Protocol 3: Chiral Method Development and Purification

  • Analytical Method Development (Screening):

    • Objective: To identify a CSP and mobile phase that provides baseline separation (Resolution > 1.5) of the enantiomers.

    • Column Screening: Screen a set of analytical-scale (e.g., 4.6 x 250 mm) chiral columns. A recommended starting set is shown in Table 2.

    • Mobile Phase Screening: For each column, test a set of mobile phases. Typical screens include Normal Phase (NP) and Polar Organic (PO) modes for HPLC, and CO₂/co-solvent mixtures for SFC.[3][6]

    • Additives: For amine analytes, small amounts of acidic and basic additives (e.g., 0.1% TFA and 0.1% TEA) are often used to improve peak shape and selectivity.[6]

Table 2: Recommended Starting Conditions for Chiral Screening

ModeColumns (CSPs)Mobile PhasesAdditives (v/v)
HPLC (NP) ChiralPak IA, IB, IC, ID, IE, IFHeptane/Ethanol (90:10, 80:20)0.1% Diethylamine (DEA) or Butylamine
HPLC (PO) ChiralPak IA, IB, IC, ID, IE, IF; Larihc CF6-PAcetonitrile/Methanol (90:10)0.1% Trifluoroacetic Acid (TFA) + 0.1% Triethylamine (TEA)
SFC ChiralPak IA, IB, IC, ID; Larihc CF6-PCO₂/Methanol (gradient)0.3% DEA or TEA
  • Method Optimization: Once a promising condition is found, optimize the mobile phase composition (e.g., co-solvent percentage) and flow rate to maximize resolution and minimize run time.

  • Scale-Up to Preparative Scale:

    • Transfer the optimized analytical method to a larger-diameter preparative column.

    • Adjust the flow rate and sample loading to maintain separation while maximizing throughput.

    • Collect the separated enantiomeric fractions using a fraction collector triggered by UV detection.

    • Evaporate the solvent from the collected fractions to isolate each pure enantiomer.

Method 2: Diastereomeric Salt Crystallization

This classical resolution technique is highly scalable and cost-effective, making it attractive for industrial production.[8]

  • Principle of Causality: Reacting a racemic amine with a single enantiomer of a chiral acid (the resolving agent) produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This solubility difference can be exploited to separate them by fractional crystallization.[9]

Diastereomeric_Resolution Racemate Racemic Amine (R)-Amine + (S)-Amine SaltFormation 1. Salt Formation in Solvent Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) ResolvingAgent->SaltFormation Diastereomers Diastereomeric Salt Mixture (R)-Amine-(R,R)-Acid (S)-Amine-(R,R)-Acid SaltFormation->Diastereomers Crystallization 2. Fractional Crystallization (Exploit Solubility Difference) Diastereomers->Crystallization SolidSalt Less Soluble Salt (e.g., (S)-Amine-(R,R)-Acid) Crystallization->SolidSalt Precipitates MotherLiquor Mother Liquor (Enriched in more soluble salt) Crystallization->MotherLiquor Stays in Solution Liberation 3. Liberation with Base (e.g., NaOH aq.) SolidSalt->Liberation PureEnantiomer Pure (S)-Amine Liberation->PureEnantiomer

Figure 2: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol 4: Chiral Resolution via Fractional Crystallization

  • Selection of Resolving Agent: The choice of the resolving agent is critical. Common choices for primary amines include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[9] This step often requires empirical screening.

  • Salt Formation: In a suitable solvent (e.g., ethanol, methanol, or acetonitrile), combine the racemic amine (1.0 equivalent) with the chosen chiral resolving agent (typically 0.5 to 1.0 equivalent). Heat the mixture gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out. The cooling process can be continued in a refrigerator to maximize the yield.

  • Isolation and Purification:

    • Collect the crystals by filtration.

    • Check the enantiomeric excess (ee%) of the amine in the crystalline salt. This is done by taking a small sample, liberating the free amine with a base, and analyzing it by chiral HPLC/SFC.

    • If the ee% is not satisfactory, one or more recrystallizations of the salt from a fresh solvent may be required.

  • Liberation of the Enantiopure Amine:

    • Suspend the diastereomerically pure salt in a biphasic system of water and an organic solvent (e.g., DCM or ethyl acetate).

    • Add an aqueous base (e.g., 1M NaOH) and stir until the solid dissolves completely.

    • Separate the organic layer, which now contains the free, enantiomerically enriched amine.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the pure enantiomer.

    • The other enantiomer can be recovered from the mother liquor from step 3.

Purity Analysis and Final Characterization

All purified materials must be rigorously analyzed to confirm their chemical and enantiomeric purity.

  • Chemical Purity: Determined by standard reverse-phase HPLC with UV detection or by Gas Chromatography (GC). Purity should typically exceed 99.5%.

  • Enantiomeric Purity: Determined by analytical chiral HPLC or SFC using the method developed during the screening phase. The result is expressed as enantiomeric excess (ee%).

  • Structural Confirmation: The identity and structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS).

Conclusion

The purification of this compound requires a logical, two-part approach. First, achiral purification techniques such as flash chromatography or crystallization are employed to remove process-related impurities and furnish a chemically pure racemate. Second, robust chiral resolution methods are applied to separate the enantiomers. For flexibility and speed, preparative chiral chromatography (HPLC/SFC) is the method of choice, offering direct access to both enantiomers. For large-scale, cost-effective manufacturing, classical diastereomeric salt crystallization remains a highly valuable and powerful technique. The specific method chosen will depend on the project requirements, but the protocols outlined in this note provide a solid foundation for achieving high-purity material essential for pharmaceutical research and development.

References

Analytical methods for quantification of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Quantitative Analysis of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine: A Guide to Method Development and Validation

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of this compound. As a crucial intermediate in the synthesis of various pharmaceutical compounds, the ability to accurately measure its concentration is paramount for ensuring process control, purity, and final product quality. This guide details two robust analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The protocols are grounded in established chromatographic principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH)[1][2][3] and the U.S. Food and Drug Administration (FDA)[4][5][6].

Introduction: The Significance of this compound

This compound (CAS: 625471-13-8) is a fluorinated indane derivative that serves as a key building block in medicinal chemistry.[7][8] Its structural motif is incorporated into a variety of biologically active molecules, making its purity and concentration critical parameters during drug development and manufacturing. Inaccurate quantification can lead to impurities in the final active pharmaceutical ingredient (API), potentially impacting efficacy and safety. Therefore, robust and reliable analytical methods are essential for its characterization.

This guide is designed for researchers, analytical scientists, and quality control professionals. It provides not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical process.

Method Selection Rationale

The choice of an analytical method is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.

  • HPLC-UV: This technique is selected for its robustness, reliability, and widespread availability in quality control laboratories. It is ideal for assay and purity determinations where the analyte concentration is relatively high. The fluorinated benzene ring in the analyte is expected to have a UV chromophore, allowing for direct detection.

  • LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as metabolite identification, pharmacokinetic studies, or trace impurity analysis, LC-MS/MS is the method of choice.[9][10] Its ability to provide structural information through fragmentation patterns offers a high degree of confidence in analyte identification and quantification, even in complex biological matrices.[11]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quantification of this compound in bulk material or as a starting material. The primary amine functional group can cause peak tailing on standard silica-based columns; therefore, a column with end-capping or a specifically designed stationary phase for basic compounds is recommended.

Experimental Protocol: HPLC-UV

Objective: To determine the purity and concentration of this compound.

Materials:

  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: C18 reverse-phase column, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18).

Chromatographic Conditions:

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (To be confirmed by UV scan)

| Run Time | 20 minutes |

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of dilutions from the stock solution in a 50:50 mixture of Mobile Phase A and B to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of methanol, and dilute as necessary to fall within the calibration range.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing ref_std Weigh Reference Standard dissolve_std Dissolve in Methanol (Stock Solution) ref_std->dissolve_std sample Weigh Sample dissolve_sample Dissolve in Methanol sample->dissolve_sample dilute_std Prepare Working Standards (Calibration Curve) dissolve_std->dilute_std dilute_sample Dilute to Working Concentration dissolve_sample->dilute_sample autosampler Inject into HPLC dilute_std->autosampler dilute_sample->autosampler separation C18 Reverse-Phase Separation autosampler->separation detection UV Detection at 265 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration integrate->quantify calibrate->quantify LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Aliquot Plasma Sample spike_is Spike with Internal Standard plasma->spike_is precipitate Protein Precipitation (Acetonitrile) spike_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UHPLC supernatant->inject separation Fast LC Separation inject->separation ionization ESI+ Ionization separation->ionization msms MRM Detection (Triple Quadrupole) ionization->msms chromatogram Generate MRM Chromatogram msms->chromatogram integrate Integrate Analyte & IS Peaks chromatogram->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

References

Application Notes and Protocols for 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine as a key pharmaceutical intermediate. The core focus is its application in the synthesis of advanced monoamine oxidase B (MAO-B) inhibitors, specifically as fluorinated analogues of Rasagiline, a prominent therapeutic for Parkinson's disease. We present the scientific rationale for the incorporation of the difluoro-indan moiety, detailed, field-tested synthetic protocols, and workflow visualizations to ensure reproducibility and scalability.

Introduction: The Strategic Value of Fluorination in Neurotherapeutics

In modern medicinal chemistry, the introduction of fluorine atoms into a drug candidate's scaffold is a well-established strategy to enhance its pharmacological profile.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius (mimicking hydrogen), and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to its biological target.[3] These modulations often translate into improved pharmacokinetic (PK) and pharmacodynamic (PD) properties, such as increased bioavailability, longer half-life, and enhanced potency.[1][2][4]

The 1-aminoindane scaffold is the core pharmacophore of Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. By inhibiting MAO-B, Rasagiline increases dopaminergic activity in the brain, alleviating motor symptoms. The development of analogues aims to further refine this therapeutic action.

This guide focuses on This compound , a rationally designed building block for creating next-generation Rasagiline analogues. The strategic placement of two fluorine atoms on the aromatic ring is hypothesized to:

  • Block Metabolic Hotspots: The fluorine atoms can prevent aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes, thereby increasing the drug's metabolic stability and duration of action.[2]

  • Modulate Lipophilicity: Fluorination can increase lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration, a critical attribute for centrally acting drugs.[3]

  • Enhance Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic environment of the aromatic ring, potentially leading to more favorable interactions with the active site of the MAO-B enzyme.

Synthetic Pathway Overview: From Indanone to Target Intermediate

The synthesis of this compound is efficiently achieved via a robust and scalable three-step sequence starting from the corresponding ketone, 4,7-difluoro-2,3-dihydro-1H-inden-1-one. This pathway is analogous to the established industrial synthesis of the non-fluorinated 1-aminoindane.

The overall transformation is as follows:

Synthetic_Pathway Indanone 4,7-Difluoro-1-indanone Oxime 4,7-Difluoro-1-indanone Oxime Indanone->Oxime Step 1: Oximation Amine 4,7-Difluoro-1-aminoindane (Target Intermediate) Oxime->Amine Step 2: Reduction Drug N-Propargyl-4,7-difluoro- 1-aminoindane (Rasagiline Analogue) Amine->Drug Step 3: N-Propargylation

Caption: High-level workflow for the synthesis of a fluorinated Rasagiline analogue.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Causality for each step is explained to provide a deeper understanding of the reaction mechanics. These methods are adapted from highly reliable, peer-reviewed procedures for analogous non-fluorinated substrates and are suitable for laboratory-scale synthesis.

Protocol 1: Synthesis of 4,7-Difluoro-2,3-dihydro-1H-inden-1-one Oxime (Step 1)

This step converts the starting ketone into its corresponding oxime, a crucial intermediate for the subsequent reduction to the primary amine. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration.

  • Scientific Rationale: The use of hydroxylamine hydrochloride with a mild base like pyridine or sodium acetate is a standard and high-yielding method for oxime formation. Pyridine acts as both the solvent and the base to neutralize the HCl released, driving the reaction to completion.

Materials:

  • 4,7-Difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.05 - 1.2 eq)

  • Pyridine or Sodium Acetate in Ethanol

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottomed flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Charge a round-bottomed flask with 4,7-difluoro-1-indanone (1.0 eq) and pyridine (approx. 3-4 mL per gram of indanone).

  • Add hydroxylamine hydrochloride (1.05 eq) to the stirred solution.

  • Heat the mixture to 50-70 °C and stir for 20-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and 1 M aqueous HCl. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4,7-difluoro-1-indanone oxime as a solid, which is typically a mixture of (E) and (Z) isomers. The product is often of sufficient purity for the next step without further purification.

Data Presentation: Expected Outcome

Parameter Expected Value
Product 4,7-Difluoro-2,3-dihydro-1H-inden-1-one Oxime
Appearance White to off-white solid
Yield >90%

| Purity (crude) | >95% (by ¹H NMR) |

Protocol 2: Reduction of 4,7-Difluoro-1-indanone Oxime to this compound (Step 2)

This key step involves the reduction of the C=N-OH bond of the oxime to form the primary amine. Catalytic hydrogenation is the preferred industrial method due to its efficiency, clean conversion, and atom economy.

  • Scientific Rationale: Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is highly effective for reducing oximes to primary amines. The reaction is typically performed in an acidic medium (for Pd/C) or a basic medium (for Raney Ni) to achieve high selectivity and yield. The acid protonates the oxime, facilitating the reduction, while the base prevents side reactions with Raney Nickel.

Materials:

  • 4,7-Difluoro-1-indanone Oxime (1.0 eq)

  • Catalyst: 5-10% Palladium on Carbon (Pd/C) or Raney® Nickel (slurry in water)

  • Solvent: Ethanol or Methanol

  • Acid (for Pd/C): Glacial Acetic Acid and/or Sulfuric Acid

  • Base (for Raney Ni): 45% Sodium Hydroxide solution

  • Hydrogen Gas (H₂)

  • Diatomaceous earth (e.g., Celite®) for filtration

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure (using Raney Nickel - adapted from patent literature):

  • In a suitable pressure vessel, add the 4,7-difluoro-1-indanone oxime (1.0 eq) and ethanol.

  • Add a 45% aqueous solution of sodium hydroxide.

  • Carefully add the Raney Nickel catalyst (a typical loading is 10-20% by weight relative to the oxime).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3-5 atm.

  • Heat the mixture to 50-60 °C with vigorous stirring. Maintain the reaction for 4-12 hours, monitoring hydrogen uptake.

  • Once the reaction is complete (as determined by TLC or LC-MS), cool the vessel to room temperature and carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet. Do not allow the filter cake to dry.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the target intermediate, this compound.

Data Presentation: Expected Outcome

Parameter Expected Value
Product This compound
Appearance Oil or low-melting solid
Yield 85-95%

| Purity | >97% (by GC or HPLC) |

Protocol 3: N-Propargylation to Synthesize N-Propargyl-4,7-difluoro-1-aminoindane (Step 3)

This final step attaches the propargyl group, which is the "warhead" responsible for the irreversible inhibition of the MAO-B enzyme, to the primary amine.

  • Scientific Rationale: This is a standard nucleophilic substitution (Sₙ2) reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbon of a propargyl halide or sulfonate. A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid formed during the reaction. Propargyl mesylate or tosylate are often preferred over propargyl bromide or chloride as they are more reactive and can lead to cleaner reactions under milder conditions.

Propargylation_Mechanism cluster_0 Mechanism Amine R-NH₂ (Difluoro-aminoindane) Anion R-NH⁻ Amine->Anion Deprotonation Base Base (e.g., K₂CO₃) Product R-NH-Propargyl (Target Analogue) Anion->Product SN2 Attack Propargyl Propargyl-X (X = OMs, Br)

Caption: Simplified mechanism for the N-propargylation reaction.

Materials:

  • This compound (1.0 eq)

  • Propargyl methanesulfonate (Propargyl-OMs), Propargyl bromide, or Propargyl chloride (1.0 - 1.2 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate or other suitable extraction solvent

Equipment:

  • Round-bottomed flask with reflux condenser (if heating)

  • Magnetic stirrer

  • Standard glassware for work-up

Procedure:

  • To a stirred solution of this compound (1.0 eq) in acetonitrile, add the base (e.g., K₂CO₃, 2.0 eq).

  • Add the propargylating agent (e.g., propargyl bromide, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • Alternatively, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by conversion to a salt (e.g., mesylate) followed by recrystallization to yield the highly pure target molecule.

Data Presentation: Expected Outcome

Parameter Expected Value
Product N-Propargyl-4,7-difluoro-2,3-dihydro-1H-inden-1-amine
Appearance Oil or solid
Yield 70-90%

| Purity (after purification) | >99% (by HPLC) |

Conclusion and Future Perspectives

This compound is a high-value intermediate for accessing novel, fluorinated analogues of established neurotherapeutics like Rasagiline. The synthetic route presented here is robust, scalable, and based on well-understood chemical transformations. The protocols provided offer a clear and reproducible pathway for researchers to synthesize this key building block and its subsequent derivatives. The resulting fluorinated compounds are prime candidates for further investigation into their potential for enhanced metabolic stability, blood-brain barrier permeability, and potency as MAO-B inhibitors, offering a promising avenue for the development of improved treatments for neurodegenerative diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical chiral amine intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your synthesis.

Introduction: The Synthetic Landscape

The primary and most industrially relevant route to this compound is the reductive amination of its corresponding ketone precursor, 4,7-difluoro-2,3-dihydro-1H-inden-1-one.[1][2] This transformation, while conceptually straightforward, is nuanced. The choice of reagents and meticulous control over reaction conditions are paramount to achieving high yield and purity. This guide will focus on the common impurities arising from this synthetic pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of an impurity with a molecular weight of 170.15 g/mol in my final product. What is it and how can I prevent its formation?

A1: The likely identity of this impurity is 4,7-difluoro-2,3-dihydro-1H-inden-1-ol.

  • Causality: This alcohol is formed by the direct reduction of the starting ketone, 4,7-difluoro-2,3-dihydro-1H-inden-1-one, by the hydride reagent. This side reaction becomes competitive with the desired reductive amination if the formation of the intermediate imine is slow or if the reducing agent is too reactive towards the ketone under the reaction conditions.[2][3]

  • Troubleshooting & Protocol:

    • Choice of Reducing Agent: Employ a milder reducing agent that selectively reduces the protonated imine (iminium ion) over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over the more reactive sodium borohydride (NaBH₄) for one-pot reductive aminations.[4]

    • pH Control: Maintain a mildly acidic pH (typically 5-7). This facilitates the formation of the iminium ion, which is more readily reduced than the ketone.[2] Acetic acid can be used as a catalyst.

    • Stepwise Procedure: Consider a two-step process. First, form the imine by reacting the ketone with the ammonia source (e.g., ammonium acetate) and removing the water formed, often with a Dean-Stark apparatus or molecular sieves. Then, in a separate step, add the reducing agent. This ensures the ketone is consumed before the reduction step.

Q2: My reaction mixture shows a complex profile with higher molecular weight impurities. What could be the source of these?

A2: Higher molecular weight species could be the result of dimerization or secondary amine formation.

  • Causality: Although less common when using a large excess of an ammonia source, it is possible for the initially formed primary amine product to react with another molecule of the starting ketone to form a secondary amine impurity. This is a form of over-alkylation.[1]

  • Troubleshooting & Protocol:

    • Stoichiometry: Use a significant excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to outcompete the primary amine product for reaction with the starting ketone.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the formation of the secondary amine is observed, consider stopping the reaction before full conversion of the starting material to minimize this side product.

    • Purification: These higher molecular weight, less polar impurities can typically be removed by column chromatography on silica gel.

Q3: I am using sodium cyanoborohydride as the reducing agent and have detected a nitrogen-containing impurity with an additional cyano group. What is this and is it a concern?

A3: This impurity is likely a cyano-adduct, formed from residual cyanide in the sodium cyanoborohydride reagent.

  • Causality: Commercial grades of sodium cyanoborohydride can contain free cyanide (HCN or NaCN) as an impurity.[5][6] Under the reaction conditions, this free cyanide can react with the intermediate imine to form an α-amino nitrile. This is a significant concern as cyanide is highly toxic.

  • Troubleshooting & Protocol:

    • Reagent Quality: Use high-purity sodium cyanoborohydride from a reputable supplier.

    • Alternative Reducing Agent: To completely avoid the risk of cyanide contamination, switch to a non-cyanide-containing reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or consider catalytic hydrogenation.[2][4]

    • Analytical Monitoring: If using NaBH₃CN is unavoidable, it is crucial to have an analytical method (e.g., LC-MS) capable of detecting and quantifying any potential cyano-adducts in the final product.[5][6]

Q4: My final product has poor enantiomeric purity. What are the potential causes and how can I improve it?

A4: Poor enantiomeric purity can stem from issues with the chiral resolution or asymmetric synthesis method.

  • Causality: If a racemic synthesis followed by chiral resolution is employed, incomplete separation of the diastereomeric salts is a common issue. If an asymmetric synthesis (e.g., asymmetric transfer hydrogenation) is used, the catalyst's effectiveness or reaction conditions may not be optimal.

  • Troubleshooting & Protocol:

    • Chiral Resolution:

      • Ensure the resolving agent is of high purity.

      • Optimize the crystallization conditions (solvent, temperature, cooling rate) to maximize the separation of the diastereomeric salts. Multiple recrystallizations may be necessary.

    • Asymmetric Synthesis:

      • Screen different chiral ligands and metal catalysts to find the optimal combination for your substrate.

      • Strictly control reaction parameters such as temperature, pressure (for hydrogenations), and substrate-to-catalyst ratio.

    • Analytical Method Validation: Ensure your chiral HPLC or SFC method is properly validated to accurately determine the enantiomeric excess.

Summary of Common Impurities

Impurity NameStructureMolecular Weight ( g/mol )Common CausePrevention & Mitigation
4,7-difluoro-2,3-dihydro-1H-inden-1-olC₉H₈F₂O170.15Reduction of starting ketoneUse milder reducing agent (NaBH₃CN, NaBH(OAc)₃), control pH, stepwise procedure.
Bis(4,7-difluoro-2,3-dihydro-1H-inden-1-yl)amineC₁₈H₁₅F₄N337.31Over-alkylation of the product amineUse large excess of ammonia source, monitor reaction progress.
2-amino-4,7-difluoro-2,3-dihydro-1H-indene-2-carbonitrileC₁₀H₈F₂N₂194.18Residual cyanide in NaBH₃CNUse high-purity reagent, switch to non-cyanide reducing agent.
4,7-difluoro-2,3-dihydro-1H-inden-1-oneC₉H₆F₂O168.14Incomplete reactionIncrease reaction time, optimize temperature, ensure sufficient reducing agent.

Visualizing the Synthetic Pathway and Impurity Formation

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways Ketone 4,7-Difluoro-1-indanone Imine Intermediate Imine Ketone->Imine + NH₃ - H₂O Alcohol Indanol Impurity Ketone->Alcohol Direct Reduction Product 4,7-Difluoro-1-indanamine (Product) Imine->Product Reduction (e.g., NaBH₃CN) CyanoAdduct Cyano Adduct Impurity Imine->CyanoAdduct + CN⁻ SecondaryAmine Secondary Amine Impurity Product->SecondaryAmine + Ketone

Caption: Synthetic pathway and common impurity formation routes.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of 4,7-difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chiral Purity Analysis by HPLC
  • Column: A chiral stationary phase column (e.g., polysaccharide-based) is required.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for both enantiomers to determine the enantiomeric excess (% ee).

References

Technical Support Center: Synthesis of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of this important synthetic intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, can present several challenges that may lead to diminished yields and purification difficulties. This guide provides a comprehensive overview of a reliable synthetic route, highlighting critical parameters and offering solutions to common problems encountered during the procedure.

The primary synthetic strategy discussed involves a two-stage process:

  • Intramolecular Friedel-Crafts Acylation: Cyclization of a suitable precursor, 3-(2,5-difluorophenyl)propanoic acid, to form the key intermediate, 4,7-difluoro-2,3-dihydro-1H-inden-1-one.

  • Reductive Amination: Conversion of the intermediate ketone to the target primary amine using an ammonia source and a suitable reducing agent.

This guide will delve into the nuances of each step, providing detailed protocols and troubleshooting advice to empower researchers to achieve optimal results.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Reductive Amination 3-(2,5-difluorophenyl)propanoic_acid 3-(2,5-difluorophenyl)propanoic acid 4,7-difluoro-1-indanone 4,7-Difluoro-2,3-dihydro-1H-inden-1-one 3-(2,5-difluorophenyl)propanoic_acid->4,7-difluoro-1-indanone Polyphosphoric Acid (PPA) or AlCl3, SOCl2 4,7-difluoro-1-amine This compound 4,7-difluoro-1-indanone->4,7-difluoro-1-amine 1. Ammonium Acetate, MeOH 2. Sodium Borohydride

Caption: Overall synthetic route to this compound.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low or No Yield of 4,7-Difluoro-2,3-dihydro-1H-inden-1-one (Indanone)
Symptom Probable Cause(s) Recommended Solution(s)
Starting material (3-(2,5-difluorophenyl)propanoic acid) remains unreacted. 1. Insufficient activation of the carboxylic acid: Thionyl chloride (SOCl₂) may be old or decomposed. 2. Inactive Friedel-Crafts catalyst: Aluminum chloride (AlCl₃) may have absorbed moisture. 3. Inadequate reaction temperature: The temperature may be too low for the cyclization to occur efficiently.1. Use freshly opened or distilled thionyl chloride. 2. Use freshly opened, anhydrous aluminum chloride. Handle in a glovebox or under an inert atmosphere. 3. Ensure the reaction temperature is maintained as per the protocol. For polyphosphoric acid (PPA), ensure vigorous stirring to maintain a homogeneous temperature.
Formation of multiple unidentified byproducts. 1. Intermolecular side reactions: High concentrations of the starting material can favor intermolecular acylation over intramolecular cyclization. 2. Decomposition of starting material or product: The reaction temperature may be too high, or the reaction time too long.1. Employ high-dilution conditions by adding the acid chloride solution slowly to the suspension of the Friedel-Crafts catalyst. 2. Carefully monitor the reaction progress by TLC or GC-MS and avoid prolonged heating once the starting material is consumed.
Problem 2: Low Yield of this compound (Target Amine)
Symptom Probable Cause(s) Recommended Solution(s)
Incomplete conversion of the indanone starting material. 1. Inefficient imine formation: The equilibrium between the ketone and the imine may not favor the imine. Water produced during imine formation can inhibit the reaction. 2. Decomposition of the reducing agent: Sodium borohydride (NaBH₄) can decompose in acidic media or in the presence of water.1. Use a large excess of the ammonia source (e.g., ammonium acetate) to drive the equilibrium towards the imine. The addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can also be beneficial. 2. Add the sodium borohydride portion-wise to the reaction mixture and ensure the reaction is not overly acidic.
Significant formation of 4,7-Difluoro-2,3-dihydro-1H-inden-1-ol as a byproduct. Premature reduction of the ketone: Sodium borohydride can reduce the starting ketone before it forms the imine.1. Allow sufficient time for imine formation before adding the reducing agent. A stepwise procedure where the imine is formed first, followed by the addition of sodium borohydride, can be more effective.[1] 2. Consider using a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the iminium ion over the ketone.
Presence of di-alkylated amine byproduct. Over-alkylation of the primary amine product: The newly formed primary amine can react with another molecule of the indanone to form a secondary amine.1. Use a large excess of the ammonia source to outcompete the primary amine product for reaction with the indanone. 2. A stepwise procedure, as mentioned above, can also minimize this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the two fluorine atoms on the aromatic ring?

The two fluorine atoms are strongly electron-withdrawing groups. This deactivates the aromatic ring towards electrophilic substitution, which can make the intramolecular Friedel-Crafts acylation more challenging compared to non-fluorinated analogues.[2] However, they also influence the electronic properties and metabolic stability of the final molecule, which is often desirable in drug discovery.

Q2: Can I use a different ammonia source for the reductive amination?

Yes, other ammonia sources can be used. Aqueous ammonia in a suitable solvent is a viable option.[3][4] Ammonium formate can also serve as both the ammonia and a hydrogen source in transfer hydrogenation conditions with an appropriate catalyst.[5] However, ammonium acetate is a convenient, solid reagent that is easy to handle.

Q3: My reductive amination is sluggish. How can I improve the reaction rate?

The formation of the imine is often the rate-limiting step and is pH-dependent. The reaction is typically favored under slightly acidic conditions (pH 4-6) which can be achieved with ammonium acetate. If the reaction is still slow, gentle heating (40-50 °C) can be applied. The use of a Lewis acid catalyst like Ti(OiPr)₄ can also accelerate imine formation.[6]

Q4: How should I purify the final product, this compound?

The final product is a primary amine and is basic. A standard workup involves quenching the reaction, followed by an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the free amine is extracted back into an organic solvent. This procedure helps to remove non-basic impurities. For higher purity, column chromatography on silica gel is recommended.

Q5: What are the safety precautions for this synthesis?

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood.

  • Aluminum chloride is a water-sensitive and corrosive solid. Inhalation of dust should be avoided.

  • Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,7-Difluoro-2,3-dihydro-1H-inden-1-one

This protocol is adapted from general procedures for intramolecular Friedel-Crafts acylation of phenylpropanoic acids.[2][7]

Protocol_1 start Start step1 To a stirred solution of 3-(2,5-difluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent (e.g., DCM), add thionyl chloride (1.5 eq) dropwise at 0 °C. start->step1 step2 Reflux the mixture for 2-3 hours until gas evolution ceases. Monitor by TLC to confirm the formation of the acid chloride. step1->step2 step3 Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. step2->step3 step4 Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C. step3->step4 step5 Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS. step4->step5 step6 Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl. step5->step6 step7 Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. step6->step7 step8 Purify the crude product by column chromatography on silica gel to afford 4,7-difluoro-2,3-dihydro-1H-inden-1-one. step7->step8 end_node End step8->end_node

Caption: Step-by-step workflow for the synthesis of the indanone intermediate.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for reductive amination using ammonium acetate and sodium borohydride.[1][8]

Protocol_2 start Start step1 To a solution of 4,7-difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq). start->step1 step2 Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC. step1->step2 step3 Cool the reaction mixture to 0 °C in an ice bath. step2->step3 step4 Add sodium borohydride (2.0-3.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C. step3->step4 step5 Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC. step4->step5 step6 Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. step5->step6 step7 Perform an acid-base extraction as described in the FAQ section to isolate the crude amine. step6->step7 step8 Purify the crude product by column chromatography on silica gel to yield this compound. step7->step8 end_node End step8->end_node

Caption: Step-by-step workflow for the reductive amination to the target amine.

References

Technical Support Center: Synthesis of Difluoro-indan-1-ylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of difluoro-indan-1-ylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. The introduction of a gem-difluoro group into the indane scaffold offers significant advantages in medicinal chemistry, including enhanced metabolic stability and modulated physicochemical properties. However, the synthesis of these valuable compounds is not without its challenges. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring a higher success rate and purity of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable protocols.

Problem 1: Low Yield or Incomplete Conversion During Reductive Amination

Question: I am performing a reductive amination on 2,2-difluoro-1-indanone with a primary amine and sodium cyanoborohydride (NaBH₃CN), but I'm observing low yields of my desired difluoro-indan-1-ylamine and a significant amount of unreacted starting material. What could be the issue?

Answer:

Low conversion in reductive amination can stem from several factors, primarily related to the equilibrium of imine formation and the activity of the reducing agent.

Causality:

  • pH of the Reaction: The formation of the imine or iminium ion intermediate is a pH-dependent equilibrium.[1] The reaction requires mildly acidic conditions (typically pH 4-5) to protonate the carbonyl oxygen, which facilitates nucleophilic attack by the amine.[1] If the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic.[1] Conversely, if the pH is too high, the carbonyl group is not sufficiently activated.

  • Inefficient Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[2] If water is not effectively removed, the equilibrium can shift back towards the starting materials.

  • Reducing Agent Reactivity: Sodium cyanoborohydride (NaBH₃CN) is a weaker reducing agent than sodium borohydride (NaBH₄) and is selective for the reduction of the protonated imine (iminium ion) over the ketone.[1] However, its reactivity is also pH-dependent and can be sluggish if the conditions are not optimal.

Troubleshooting Protocol:

  • pH Optimization:

    • Carefully monitor and adjust the pH of your reaction mixture to be within the 4-5 range. You can use a pH meter or pH paper.

    • A common practice is to add a catalytic amount of acetic acid.[3][4]

  • Water Removal:

    • Incorporate a dehydrating agent into your reaction setup. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) are effective for this purpose.[5]

  • Alternative Reducing Agent:

    • Consider using sodium triacetoxyborohydride (NaBH(OAc)₃). It is a mild and selective reducing agent that is often more effective than NaBH₃CN, especially for challenging substrates.[3][4] It also tolerates a wider range of functional groups.[4]

Experimental Workflow: Optimized Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A 2,2-Difluoro-1-indanone E Combine and Stir A->E B Primary Amine B->E C Solvent (e.g., DCE, THF) C->E D Dehydrating Agent (e.g., MgSO4) D->E F Adjust pH to 4-5 (Acetic Acid) E->F G Add NaBH(OAc)3 Portion-wise F->G H Monitor by TLC/LC-MS G->H I Quench Reaction (e.g., sat. NaHCO3) H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Column Chromatography K->L M M L->M Difluoro-indan-1-ylamine

Caption: Optimized workflow for reductive amination.

Problem 2: Formation of a Secondary Amine Impurity

Question: I am reacting 2,2-difluoro-1-indanone with a primary amine and I'm observing a significant amount of a dialkylated (secondary amine) byproduct. How can I prevent this?

Answer:

The formation of a secondary amine is a common side reaction in reductive aminations when using a primary amine.[1]

Causality:

The initially formed primary amine product is still nucleophilic and can react with another molecule of the 2,2-difluoro-1-indanone to form a new imine, which is then reduced to the secondary amine.

Mitigation Strategies:

  • Stoichiometry Control:

    • Use a slight excess of the primary amine to ensure the ketone is fully consumed before the primary amine product can react further.

  • Stepwise Procedure:

    • A more robust method is to perform the reaction in two distinct steps.[4] First, form the imine in a suitable solvent like methanol. Once the imine formation is complete (as monitored by TLC or NMR), then add the reducing agent, such as sodium borohydride (NaBH₄).[4] This approach separates the imine formation from the reduction, minimizing the chance of the product amine reacting with the starting ketone.

Reaction Pathway: Formation of Secondary Amine Byproduct

G A 2,2-Difluoro-1-indanone E Imine Intermediate A->E + Primary Amine - H2O B Primary Amine C Desired Primary Amine Product D Secondary Amine Byproduct C->D + 2,2-Difluoro-1-indanone - H2O + Reduction E->C Reduction

Caption: Pathway to secondary amine byproduct.

Problem 3: Evidence of Defluorination

Question: My NMR and mass spectrometry data suggest the presence of impurities that have lost one or both fluorine atoms. What could be causing this defluorination?

Answer:

Defluorination is a known instability pathway for some fluorinated compounds, particularly under certain reaction conditions.[6]

Causality:

  • β-Elimination: β-fluoro carbonyl compounds with an acidic α-proton can be unstable and eliminate HF.[6] Although the fluorine atoms in 2,2-difluoro-1-indanone are at the α-position to the carbonyl, subsequent reactions or harsh work-up conditions could lead to rearrangements or intermediates that facilitate elimination.

  • Nucleophilic Displacement: While less common for gem-difluoro compounds due to the electronic destabilization of the transition state, strong nucleophiles under forcing conditions could potentially displace a fluoride ion.[6]

  • Hydrolysis: The gem-difluoro group may be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of a fluorohydrin and subsequently the corresponding ketone.[7]

Preventative Measures:

  • Mild Reaction Conditions:

    • Avoid excessively high temperatures and prolonged reaction times.

    • Use mild bases for any necessary neutralizations during work-up (e.g., sodium bicarbonate instead of sodium hydroxide).

  • Control of Nucleophiles:

    • Be mindful of the nucleophilicity of the reagents used. If strong nucleophiles are present, consider lowering the reaction temperature.

  • Purification Strategy:

    • Use neutral or near-neutral conditions for chromatography. For example, avoid using ammonia in your mobile phase if your compound is base-sensitive. A small amount of triethylamine is often a milder alternative.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the reaction and characterize the final product?

A1: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To track the consumption of starting materials and the formation of the product and byproducts, providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are essential for structural elucidation.

    • ¹⁹F NMR is particularly powerful for fluorinated compounds. It provides a distinct signal for each fluorine environment, making it excellent for assessing purity and identifying fluorinated byproducts.[8] The large chemical shift dispersion in ¹⁹F NMR can reveal subtle structural changes.[9]

Q2: I am considering an alternative route via the hydrogenation of 2,2-difluoro-1-indanone oxime. What are the potential side reactions in this case?

A2: The catalytic hydrogenation of oximes is a viable route, but potential side reactions include:

  • Formation of Hydroxylamine: Incomplete reduction can lead to the formation of the corresponding hydroxylamine. The choice of catalyst and reaction conditions can influence the selectivity towards the amine or hydroxylamine.[10]

  • Over-reduction: Harsh hydrogenation conditions (high pressure, high temperature, aggressive catalyst) could potentially lead to the reduction of the aromatic ring or even C-F bond hydrogenolysis (defluorination).

Q3: What are the recommended storage conditions for difluoro-indan-1-ylamines?

A3: Based on general best practices for fluorinated amines, it is advisable to:

  • Store the compound in a cool, dry, and dark place.[7]

  • Use a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric CO₂ (which can form carbamates). Some fluorinated amines can be sensitive to water.[11]

Q4: Are there any specific safety precautions I should take when working with fluorinated compounds and the reagents for their synthesis?

A4: Yes, standard laboratory safety practices should be strictly followed. Additionally:

  • Fluorinating agents can be toxic and corrosive. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Sodium cyanoborohydride and sodium triacetoxyborohydride can release toxic gases upon contact with strong acids. Quench reactions carefully in a fume hood.

  • Hydrogenation involves flammable hydrogen gas and should be carried out with appropriate safety measures, including proper grounding of equipment.

Summary of Key Parameters for Reductive Amination

ParameterRecommendationRationale
pH 4-5Optimal for imine/iminium ion formation.[1]
Reducing Agent NaBH(OAc)₃ or NaBH₃CNSelective for iminium ion over ketone.[1][3][4]
Solvent Dichloroethane (DCE), Tetrahydrofuran (THF)Common solvents for reductive amination.[4]
Dehydrating Agent MgSO₄, Molecular SievesDrives the equilibrium towards imine formation.[5]
Monitoring TLC, LC-MS, ¹⁹F NMRFor reaction progress and purity assessment.[8]

This technical guide provides a foundation for troubleshooting the synthesis of difluoro-indan-1-ylamines. By understanding the underlying chemical principles and potential side reactions, you can optimize your experimental conditions to achieve higher yields and purity of these valuable compounds.

References

Stability issues of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges, particularly under acidic conditions. We will explore the underlying chemical principles, provide actionable troubleshooting guides, and detail robust analytical protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Fundamental Stability Concerns

Q1: What are the primary structural features of this compound that influence its stability in acidic solutions?

A1: The stability of this molecule is primarily dictated by two key features: the primary benzylic amine and the difluorinated aromatic ring.

  • Primary Benzylic Amine: The amine group (-NH₂) is basic and will be readily protonated in acidic conditions to form an ammonium salt (-NH₃⁺). While this salt form is often more water-soluble, the benzylic C-N bond (the bond connecting the amine to the five-membered ring) can become susceptible to nucleophilic attack, primarily by water in aqueous acidic solutions. This can lead to hydrolytic degradation.

  • Difluorinated Aromatic Ring: The two fluorine atoms are highly electron-withdrawing. This has a dual effect. Firstly, it can decrease the basicity of the amine group compared to its non-fluorinated analog.[1] Secondly, the carbon-fluorine bond is exceptionally strong, making the aromatic ring itself highly resistant to degradation.[2][3] This fluorination generally enhances the overall chemical and thermal stability of the core structure.[4][5]

Q2: What is the most probable degradation pathway for this compound under acidic stress?

A2: The most plausible degradation pathway is the acidic hydrolysis of the benzylic C-N bond. The generally accepted mechanism proceeds as follows:

  • Protonation: The lone pair of electrons on the nitrogen atom of the amine group accepts a proton (H⁺) from the acidic medium.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom bonded to the protonated amine group.

  • Leaving Group Departure: The ammonium group (-NH₃⁺), a good leaving group, is displaced, leading to the formation of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol and ammonium ions.

This type of hydrolysis is a known degradation pathway for compounds with similar benzylic amine structures.

G cluster_0 Plausible Acidic Degradation Pathway A This compound (Parent Compound) B Protonated Amine Intermediate (-NH3+) A->B + H+ (Acid) Fast Equilibrium C Transition State (Water Attack at Benzylic Carbon) B->C + H2O (Nucleophilic Attack) Rate-Determining Step D 4,7-Difluoro-2,3-dihydro-1H-inden-1-ol (Degradant) + NH4+ C->D - NH4+ (Leaving Group Departure)

Caption: Plausible mechanism for acidic hydrolysis.

Part 2: Troubleshooting Guide - Addressing Experimental Issues

Q3: My HPLC analysis shows a new, more polar peak appearing over time when my compound is in an acidic mobile phase. What is happening?

A3: This is a classic sign of on-column or in-solution degradation. The new, more polar peak (which would have a shorter retention time on a standard reverse-phase column) is likely the hydrolysis product, 4,7-difluoro-2,3-dihydro-1H-inden-1-ol. The hydroxyl group (-OH) is more polar than the original amine group (-NH₂).

Troubleshooting Steps:

  • Confirm Degradation: Re-analyze a freshly prepared sample. If the new peak is smaller or absent, it confirms that the degradation is time-dependent.

  • Neutralize Mobile Phase: If your chromatography permits, adjust the mobile phase pH to be closer to neutral (e.g., pH 6-7) to see if the formation of the new peak is suppressed.

  • Lower Temperature: Run the autosampler at a reduced temperature (e.g., 4°C). Low temperatures slow down the rate of most chemical reactions, including hydrolysis.[6]

  • Forced Degradation Study: Intentionally degrade the compound under controlled acidic conditions (see Protocol 1) and analyze the resulting solution. If the retention time of your unexpected peak matches the major degradant from the forced degradation study, you have confirmed its identity.

Q4: I am conducting a reaction in an acidic solvent and my yield of the desired product is low, with significant side products. Could the starting material be degrading?

A4: Yes, this is highly probable. If your reaction requires prolonged exposure to strong acidic conditions, you may be losing a significant portion of your starting material to hydrolysis before it has a chance to react.

Troubleshooting Steps:

  • Monitor Starting Material: Run a time-course analysis. Take small aliquots from your reaction mixture at different time points (e.g., 0, 1, 4, and 8 hours) and analyze them by HPLC or LC-MS to quantify the amount of remaining this compound.

  • Change Acid Catalyst: If possible, switch to a milder acid or a non-aqueous acidic system to minimize the presence of water, the key nucleophile in the degradation pathway.

  • Protecting Group Strategy: Consider protecting the amine group (e.g., as a Boc-carbamate) before subjecting the molecule to harsh acidic conditions. The protecting group can be removed in a subsequent step under different conditions.

Part 3: Protocols and Methodologies

This section provides standardized procedures for investigating the stability of this compound. These protocols are designed to be self-validating by including necessary controls.

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its intrinsic stability, following principles outlined in ICH guidelines.[7][8][9]

Objective: To generate and identify acid-catalyzed degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • HPLC or UPLC system with a PDA/DAD detector and preferably a mass spectrometer (LC-MS)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 0.1 mg/mL. This is your unstressed control (T=0 sample).

  • Stress Sample Preparation:

    • In a clean vial, add an appropriate volume of the stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Incubate the vial at 40°C.

  • Time-Point Analysis:

    • After 2, 6, 12, and 24 hours, withdraw an aliquot of the stressed solution.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with mobile phase to a final concentration of ~0.1 mg/mL for analysis.

  • Severity Adjustment: If less than 5% degradation is observed after 24 hours with 0.1 M HCl, repeat the experiment using 1 M HCl and/or increase the temperature to 60°C. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[10]

  • Analysis: Analyze the control and all stressed, neutralized samples by HPLC or LC-MS.

Table 1: Representative Data from Forced Degradation Study
SampleRetention Time (min)Peak Area %Identification
Control (T=0) 3.5299.8%Parent Compound
0.1 M HCl, 24h, 40°C 2.158.5%Degradant 1
3.5291.3%Parent Compound
1 M HCl, 6h, 60°C 2.1517.2%Degradant 1
3.5282.5%Parent Compound

Degradant 1 is hypothesized to be 4,7-difluoro-2,3-dihydro-1H-inden-1-ol.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an analytical method capable of separating the parent compound from its potential degradation products.

Instrumentation and Conditions:

  • System: UPLC/HPLC with PDA/DAD detector

  • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • Detection: 220 nm and 254 nm

Method Validation and Self-Validation Checks:

  • Specificity: Analyze a blank (solvent), the control sample, and a stressed sample from Protocol 1. The method is specific if the parent peak and the degradant peak(s) are well-resolved from each other and from any blank peaks.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. A spectrally pure peak indicates that no other compound is co-eluting.

  • Mass Identification (if using LC-MS): Confirm the identity of the parent peak (Expected [M+H]⁺ = 170.08) and the primary degradant peak (Expected [M+H]⁺ for the alcohol = 171.06, with loss of NH₃).

G cluster_1 Experimental Workflow for Stability Assessment prep Prepare 1 mg/mL Stock Solution stress Expose to Acidic Stress (e.g., 0.1 M HCl, 40°C) prep->stress control Prepare Control Sample (No Stress) prep->control sample Take Aliquots at Time Intervals stress->sample analyze Analyze via Stability-Indicating HPLC/LC-MS control->analyze neutralize Neutralize Aliquots with NaOH sample->neutralize neutralize->analyze data Quantify Parent Compound and Degradants analyze->data characterize Characterize Degradants (MS, Peak Purity) data->characterize

Caption: Workflow for assessing acidic stability.

References

Technical Support Center: Overcoming Poor Solubility of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you overcome the significant solubility challenges often associated with this chemical class. Our goal is to provide you with the causal understanding and practical protocols needed to ensure the accuracy and reproducibility of your experiments.

Part 1: Foundational Understanding - Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the solubility of this specific chemical scaffold.

Q1: Why are this compound derivatives often poorly soluble in aqueous buffers?

A1: The poor aqueous solubility of this class of compounds stems from a combination of structural features:

  • Hydrophobic Core: The 2,3-dihydro-1H-inden-1-amine (indane) core is a rigid, lipophilic structure.

  • Fluorine Substitution: The two fluorine atoms significantly increase the molecule's lipophilicity. While fluorine can enhance metabolic stability and binding affinity, it often does so at the cost of aqueous solubility.[1][2]

  • Crystal Lattice Energy: The planar nature of the aromatic ring and strong intermolecular interactions, including potential hydrogen bonding from the amine group, can lead to a highly stable crystal lattice that is difficult for a solvent to break down.

Q2: My compound precipitates out of its DMSO stock solution upon storage. What happened and what can I do?

A2: This is a common issue. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can decrease the solubility of highly hydrophobic compounds over time, causing them to precipitate.[3]

  • Immediate Action: Try gentle warming (37-40°C) and sonication to redissolve the compound. Always visually inspect the solution to ensure no particulates remain before use.

  • Preventative Measures:

    • Store DMSO stocks in desiccated conditions.

    • Prepare smaller, single-use aliquots to minimize exposure to air.

    • Consider preparing fresh stock solutions immediately before each experiment if the compound is particularly problematic.

Q3: How does the primary amine group on the scaffold affect solubility?

A3: The primary amine is a crucial handle for solubility manipulation. As a basic functional group, its ionization state is dependent on the pH of the solution.[4]

  • At neutral or basic pH (e.g., pH > 8-9): The amine is primarily in its neutral, un-ionized form (R-NH2). This form is less polar and thus less soluble in water.

  • At acidic pH (e.g., pH < 7): The amine becomes protonated, forming a cationic salt (R-NH3+). This ionized form is significantly more polar and, therefore, exhibits much higher aqueous solubility.[5][6] The pKa of the compound (the pH at which 50% of the molecules are ionized) is a critical parameter. The pKa of a primary amine on such a scaffold is typically in the range of 9-10.[7]

Q4: What is the maximum percentage of an organic co-solvent like DMSO I can use in my cell-based assay?

A4: There is no universal answer, as tolerance to organic solvents is highly dependent on the specific cell line and the assay's sensitivity.

  • General Guideline: Most cell-based assays tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. Some robust cell lines may tolerate up to 1%, but this should be validated.

  • Causality: High concentrations of organic solvents can disrupt cell membranes, denature proteins, and induce stress responses, leading to artifacts and unreliable data.

  • Validation is Key: Always run a vehicle control experiment where you treat cells with the highest concentration of the solvent used in your experiment to assess its baseline effect on the assay readout.

Part 2: Troubleshooting Guides & Step-by-Step Protocols

This section provides practical, step-by-step workflows for addressing specific solubility-related experimental problems.

Guide 1: My Compound Precipitates When Diluted into Aqueous Assay Buffer.

This is the most common solubility challenge. The abrupt change in solvent polarity from a 100% organic stock solution to a >99% aqueous environment causes the compound to "crash out."

Protocol 1: pH-Modification Approach

This is the most effective first-line strategy for compounds with a basic amine.

  • Determine Target pH: Select a buffer with a pH at least 1-2 units below the estimated pKa of the amine. For this scaffold, a buffer in the pH 4.0-6.0 range is a good starting point. Ensure this pH is compatible with your assay system.

  • Buffer Preparation: Prepare the selected buffer (e.g., 50 mM citrate buffer pH 4.5, or 50 mM MES buffer pH 6.0).

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO.

  • Serial Dilution: Perform a serial dilution from the high-concentration stock into the acidic aqueous buffer.

  • Visual Inspection: After each dilution step, vortex thoroughly and visually inspect for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the concentration is above the kinetic solubility limit in that specific buffer system.

  • Final pH Adjustment (If Necessary): If the assay must be performed at a neutral pH, this acidic solution can be carefully added to the final assay medium, ensuring the final buffer concentration is sufficient to maintain the neutral pH. The transiently higher solubility in the acidic dilution step can help prevent immediate precipitation.

Protocol 2: Co-Solvent Approach

If pH modification is not feasible or sufficient, using a water-miscible organic co-solvent can help bridge the polarity gap.[8][9][10][11]

  • Select a Co-solvent: Common choices include polyethylene glycol 400 (PEG-400), propylene glycol, or ethanol.[9]

  • Stock Solution Preparation: Prepare a 10 mM stock solution in 100% DMSO.

  • Intermediate Dilution: Create an intermediate dilution series in a co-solvent like PEG-400.

  • Final Dilution: Add a small volume (e.g., 1-2 µL) of the intermediate stock into your final aqueous assay buffer.

  • Final Co-solvent Concentration: The goal is to keep the final concentration of the organic co-solvent as low as possible (ideally <5%) while maintaining compound solubility.[3]

  • Vehicle Control: It is critical to run a vehicle control with the same final concentration of the co-solvent(s) to account for any solvent-induced effects.

Solubilization Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy.

solubilization_workflow start Start: Poorly Soluble 4,7-Difluoro-2,3-dihydro- 1H-inden-1-amine Derivative check_assay_ph Is the assay compatible with acidic pH (4.0-6.0)? start->check_assay_ph ph_modification Strategy 1: pH Modification (Protonate the amine) check_assay_ph->ph_modification Yes cosolvent_strategy Strategy 2: Co-Solvents (e.g., PEG-400, Propylene Glycol) check_assay_ph->cosolvent_strategy No check_solubility_ph Is compound soluble? ph_modification->check_solubility_ph check_solubility_ph->cosolvent_strategy No success Success: Proceed with Assay check_solubility_ph->success Yes check_solubility_cosolvent Is compound soluble at <5% co-solvent? cosolvent_strategy->check_solubility_cosolvent advanced_strategy Strategy 3: Advanced Methods (Cyclodextrins, ASDs) check_solubility_cosolvent->advanced_strategy No check_solubility_cosolvent->success Yes fail Failure: Re-evaluate compound or consider re-synthesis advanced_strategy->fail If still insoluble

Caption: Decision workflow for selecting a solubilization strategy.

Part 3: Advanced Solubilization Strategies

For exceptionally challenging derivatives, more advanced formulation techniques may be required.

Strategy 1: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex that has significantly improved aqueous solubility.[14][15]

  • Mechanism: The hydrophobic indane core of the derivative partitions into the lipophilic cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively masking the poorly soluble drug.[14]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations for its high aqueous solubility and low toxicity.[12]

  • Protocol Outline:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-50 mg/mL).

    • Add the powdered compound directly to the cyclodextrin solution.

    • Stir or sonicate the mixture, sometimes with gentle heating, until the compound dissolves.

    • This method can often create stable solutions for direct use in assays.

Strategy 2: Amorphous Solid Dispersions (ASDs)

This is a state-of-the-art technique used in drug development to enhance the solubility of crystalline compounds.[16][17]

  • Mechanism: An ASD is a formulation where the drug is dispersed at a molecular level within a hydrophilic polymer matrix in a high-energy, amorphous (non-crystalline) state.[18][19] This amorphous form lacks the strong crystal lattice energy of the solid compound, allowing it to dissolve much more readily and often achieve a state of supersaturation in solution.[18][19]

  • Preparation: ASDs are typically prepared using methods like spray-drying or hot-melt extrusion, which require specialized equipment.[18]

  • Application: While complex to prepare, ASDs can provide the most significant solubility enhancement for compounds that fail with all other methods.[16][20] This is generally considered a late-stage drug development strategy.

Part 4: Data Summary & Visualization

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for a representative this compound derivative ("Compound X") using the techniques described.

Solvent System Technique Max Achievable Concentration (µM) Notes
PBS, pH 7.4Direct Dilution< 1Precipitates immediately from DMSO stock.
Citrate Buffer, pH 4.5pH Modification50 - 150Significant improvement; solubility is kinetically limited.
PBS, pH 7.4 + 2% PEG-400Co-solvency10 - 25Modest improvement; limited by co-solvent tolerance in assay.
PBS, pH 7.4 + 20 mg/mL HP-β-CDCyclodextrin Complexation> 200Excellent solubility; forms a stable inclusion complex.
Standard Workflow for Stock Solution Preparation

This diagram illustrates a robust, self-validating protocol for preparing a stock solution for use in biological assays.

stock_prep_workflow weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO to create 10 mM stock weigh->dissolve qc1 3. QC Check: Visual Inspection (Ensure complete dissolution) dissolve->qc1 sonicate 4. Sonicate/Warm if needed qc1->sonicate Precipitate Observed aliquot 6. Prepare Single-Use Aliquots qc1->aliquot Clear Solution qc2 5. QC Check: Re-inspect sonicate->qc2 qc2->aliquot Clear Solution store 7. Store at -20°C or -80°C (Desiccated) aliquot->store use 8. Use for Experiment (Dilute using appropriate method) store->use

Caption: Standard workflow for preparing a DMSO stock solution.

References

Technical Support Center: Optimization of Reaction Conditions for Fluorination of Indanone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the fluorination of indanone precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into the indanone scaffold. Fluorinated indanones are of significant interest in medicinal chemistry, and mastering their synthesis is crucial for advancing drug discovery programs.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during electrophilic and nucleophilic fluorination reactions. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Section 1: Troubleshooting Guide - Electrophilic α-Fluorination of Indanones

Electrophilic fluorination is a common strategy to introduce a single fluorine atom at the α-position of the indanone carbonyl group. Reagents such as Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are frequently employed. However, these reactions can be sensitive to various parameters, leading to suboptimal results. This section addresses the most common issues.

Issue 1: Low or No Conversion of the Indanone Precursor

Q: I am observing a low yield or no reaction at all. What are the potential causes and how can I improve the conversion?

A: Low conversion is a frequent challenge that can often be traced back to several key factors related to reagents, reaction setup, and substrate reactivity.

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting workflow for low product yield.

  • Reagent Quality and Handling:

    • Fluorinating Agent Activity: Electrophilic fluorinating agents like Selectfluor™ and NFSI are sensitive to moisture.[1] Ensure you are using a fresh bottle or a properly stored reagent.

    • Anhydrous Conditions: The presence of water can consume the fluorinating agent and interfere with the reaction. Use anhydrous solvents and dry your glassware thoroughly. For certain substrates, rigorously drying all reagents is critical.[1]

  • Reaction Conditions:

    • Solvent Choice: The solvent can significantly impact the reaction's success. Acetonitrile (MeCN) is a common choice, but for less reactive substrates, polar apathetic solvents like DMF may be necessary.[1] However, be aware that Selectfluor™ can react exothermically with solvents like DMF, pyridine, and DMSO.[2]

    • Temperature: Many α-fluorinations of ketones proceed at room temperature. However, if you observe no reaction, gradually increasing the temperature, even to reflux, may be required, especially for less reactive indanones.[3]

    • Base/Acid Catalysis: The formation of an enolate or enol is often the rate-limiting step.[3] For unactivated indanones, the addition of a base (e.g., NaH, K₂CO₃) to pre-form the enolate can be beneficial. Alternatively, a Lewis acid catalyst can promote enolization and accelerate the fluorination.[4][5]

  • Substrate Reactivity:

    • Unsubstituted indanones can be unreactive towards electrophilic fluorination under standard conditions.[3] If optimizing conditions fails, consider converting the indanone to a more reactive intermediate, such as a silyl enol ether, before adding the fluorinating agent.[6]

Issue 2: Formation of Multiple Products (Byproducts)

Q: My reaction is yielding a mixture of products, including what appears to be a di-fluorinated compound and/or regioisomers. How can I improve the selectivity?

A: The formation of multiple products is a common issue, stemming from over-fluorination or lack of regioselectivity.

Strategies to Minimize Impurity Formation

Impurity Minimization Start Multiple Products Observed ControlStoichiometry 1. Adjust Stoichiometry Start->ControlStoichiometry ModifyConditions 2. Modify Reaction Conditions Start->ModifyConditions Purification 3. Optimize Purification Start->Purification SolutionStoichiometry Use 1.0-1.1 equivalents of the fluorinating agent. Add it slowly. ControlStoichiometry->SolutionStoichiometry Di-fluorination SolutionConditions Lower the reaction temperature. Screen different solvents to influence regioselectivity. ModifyConditions->SolutionConditions Di-fluorination & Regioisomers SolutionPurification Utilize column chromatography with a shallow gradient to separate isomers. Purification->SolutionPurification Co-eluting Impurities ImprovedSelectivity Improved Selectivity SolutionStoichiometry->ImprovedSelectivity SolutionConditions->ImprovedSelectivity SolutionPurification->ImprovedSelectivity

Caption: A diagram illustrating strategies to minimize impurities.

  • Di-fluorination:

    • Stoichiometry: The most common cause of di-fluorination is an excess of the fluorinating agent. Use a precise stoichiometry, typically 1.0 to 1.1 equivalents. Slow addition of the fluorinating agent can also help to prevent localized high concentrations.

    • Temperature: Lowering the reaction temperature can often reduce the rate of the second fluorination, thereby improving selectivity for the mono-fluorinated product.

  • Regioisomer Formation:

    • For asymmetrically substituted indanones, fluorination can occur at either α-position. The regioselectivity can be influenced by both steric and electronic factors.

    • Solvent Effects: The choice of solvent can influence the regioselectivity of enolate formation and subsequent fluorination.[7] Screening different solvents is a recommended strategy.

    • Directed Fluorination: In some cases, installing a temporary directing group may be necessary to achieve the desired regioselectivity.

Issue 3: Difficult Purification

Q: I am struggling to separate my desired mono-fluorinated indanone from the starting material and/or di-fluorinated byproduct. What purification strategies are effective?

A: Purification can be challenging due to the similar polarities of the starting material, mono-fluorinated, and di-fluorinated products.

  • Column Chromatography: This is the most common method for purification.

    • Use a high-resolution silica gel and a shallow eluent gradient (e.g., increasing ethyl acetate in hexanes) to improve separation.

    • Careful monitoring of fractions by TLC is essential. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for removing impurities. Experiment with different solvent systems to find one that provides good differential solubility.

Section 2: Troubleshooting Guide - Nucleophilic Fluorination of Indanones

Nucleophilic fluorination is typically used for producing gem-difluoroindanes from indanones or for substituting a leaving group with fluoride. Reagents like Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor® are common for gem-difluorination.

Issue 1: Low Yield in Gem-Difluorination

Q: I am attempting to convert an indanone to a gem-difluoroindane using DAST or Deoxo-Fluor®, but the yield is low.

A: The conversion of a ketone to a gem-difluoride can be challenging, and several factors can contribute to low yields.

  • Reagent Reactivity and Stability:

    • DAST has limited thermal stability, while Deoxo-Fluor® is more stable.[8] Ensure the reagent has been stored correctly and is not decomposed.

    • Use a sufficient excess of the fluorinating agent, as hindered ketones may require more equivalents.[8]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures. However, excessive heat can lead to decomposition of the reagent and substrate.[8] A stepwise increase in temperature while monitoring the reaction is advisable.

    • Solvent: Anhydrous, non-coordinating solvents like dichloromethane (DCM) or toluene are typically used.

  • Substrate Reactivity:

    • Diaryl ketones, which are structurally similar to indanones, can be less reactive.[8] Longer reaction times or higher temperatures may be necessary.

Issue 2: Formation of Elimination or Rearrangement Byproducts

Q: My reaction is producing significant amounts of elimination or rearrangement byproducts. How can I minimize these?

A: These side reactions are common in nucleophilic fluorinations, especially with reagents like DAST.

  • Choice of Reagent: Deoxo-Fluor® is often reported to produce fewer elimination byproducts compared to DAST.[9]

  • Temperature Control: Byproducts are often favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for reasonable conversion is key.

  • Addition of a Fluoride Source: In some cases, the addition of an external fluoride source can suppress elimination pathways.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which electrophilic fluorinating agent is better, Selectfluor™ or NFSI?

A: Both are excellent reagents, and the choice often depends on the specific substrate and reaction conditions. Selectfluor™ is a salt and is often used in polar solvents, while NFSI is a neutral molecule with better solubility in a wider range of organic solvents.[10] For some substrates, one may give significantly better yields or selectivity than the other.[5] It is often worthwhile to screen both.

Q2: How can I monitor the progress of my fluorination reaction?

A: Thin-Layer Chromatography (TLC) is a quick and effective method. However, the fluorinated products may have very similar Rf values to the starting material. Co-spotting a sample of the starting material with the reaction mixture is essential. For more precise monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques. ¹⁹F NMR can also be used to directly observe the formation of the fluorinated product.

Q3: What are the key safety precautions when working with fluorinating agents?

A: Safety is paramount.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Be aware of the reactivity of your chosen reagent. For example, Selectfluor™ can react exothermically with certain solvents.[2] DAST can decompose at elevated temperatures.

  • Quench the reaction carefully. A slow addition to a basic solution (e.g., saturated sodium bicarbonate) is a common procedure.

  • Be prepared for the potential generation of HF, which is highly corrosive and toxic.

Q4: How can I confirm the structure and regiochemistry of my fluorinated indanone?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

  • ¹H NMR: The protons on the carbon bearing the fluorine will appear as a doublet of doublets (or more complex multiplet) due to coupling with the fluorine atom.

  • ¹³C NMR: The carbon atom bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR: This is a definitive technique that will show a signal for the fluorine atom, and its coupling to adjacent protons can provide valuable structural information.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Electrophilic α-Monofluorination of an Indanone Derivative with Selectfluor™
  • Reaction Setup: To a solution of the indanone precursor (1.0 eq.) in anhydrous acetonitrile (0.1 M) in a flask under an inert atmosphere (e.g., nitrogen or argon), add Selectfluor™ (1.1 eq.) in one portion.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the α-fluoroindanone.

Protocol 2: General Procedure for Gem-Difluorination of an Indanone with Deoxo-Fluor®
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the indanone (1.0 eq.) in anhydrous dichloromethane (0.2 M).

  • Reagent Addition: Add Deoxo-Fluor® (2.0-3.0 eq.) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux as needed.

  • Monitoring: Monitor the reaction by GC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to 0 °C and slowly quench by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Extract with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the gem-difluoroindane.

Section 5: Quantitative Data Summary

Table 1: Comparison of Common Electrophilic Fluorinating Agents

ReagentStructureFormKey AdvantagesCommon Solvents
Selectfluor™ F-TEDA-BF₄Crystalline SolidEasy to handle, stable, powerfulMeCN, H₂O/CHCl₃[1]
NFSI N-FluorobenzenesulfonimideCrystalline SolidGood solubility in organic solventsMeCN, DCM, Toluene

Table 2: Typical Reaction Parameters for Indanone Fluorination

ParameterElectrophilic (α-F)Nucleophilic (gem-di-F)
Fluorinating Agent Selectfluor™, NFSIDAST, Deoxo-Fluor®
Equivalents of Reagent 1.0 - 1.22.0 - 4.0
Temperature 0 °C to RefluxRoom Temp to Reflux
Common Solvents MeCN, DCM, DMFDCM, Toluene
Additives Base (NaH) or Lewis AcidNone typically required

References

Technical Support Center: Regioselective Synthesis of Difluoro-indenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective synthesis of difluoro-indenes. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address the specific challenges encountered in this complex area of synthetic chemistry. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical experience to help you navigate the intricacies of controlling regioselectivity in the formation of these valuable fluorinated compounds. Difluoro-indenes are of significant interest in medicinal chemistry and materials science, and mastering their synthesis is a critical step in the development of novel therapeutics and functional materials.[1][2][3][4]

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

Frequently Asked Questions

Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity is a central challenge in difluoro-indene synthesis. The outcome is often a delicate balance of steric and electronic factors. Here are several strategies to consider:

  • Catalyst and Ligand Choice: The choice of catalyst and ligand is paramount. For palladium-catalyzed reactions, bulky phosphine ligands can often direct the regioselectivity by sterically hindering one reaction pathway over another.[5] Experiment with a range of ligands, from monodentate to bidentate, with varying steric and electronic properties. For instance, in certain cyclization reactions, the regioselectivity can be influenced by the steric nature of substituents on the alkyne.[6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stability of reaction intermediates and transition states, thereby affecting the regiochemical outcome. Screen a variety of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dioxane) and polar protic (e.g., alcohols), to find the optimal conditions for your specific substrate.

  • Temperature Control: Reaction temperature can be a powerful tool for controlling selectivity. Lowering the temperature may favor the thermodynamically more stable regioisomer, while higher temperatures might favor the kinetically controlled product. A systematic temperature screen is highly recommended.

  • Nature of the Fluorinating Agent: The choice of fluorine source can impact regioselectivity. Some reagents may exhibit inherent selectivity based on their mechanism of fluorine transfer. For example, in I(I)/I(III) catalysis, the in situ generation of ArIF2 from p-TolI and a fluorine source like Selectfluor can offer high efficiency and functional group compatibility.[7][8]

Q2: I am observing significant formation of side products, such as elimination or decomposition products. What are the likely causes and how can I mitigate them?

A2: Side product formation is a common issue, often arising from the high reactivity of intermediates or the harshness of reaction conditions.

  • β-Fluoride Elimination: This is a common decomposition pathway.[5] To minimize this, consider using milder reaction conditions (lower temperature, shorter reaction times). The choice of base is also critical; a non-nucleophilic, sterically hindered base may be preferable.

  • Protodefluorination: The loss of fluorine can occur in the presence of protic sources or certain catalysts. Ensure your reagents and solvents are scrupulously dry.

  • Reaction Time and Monitoring: Closely monitor the reaction progress by TLC or GC/MS. Over-running the reaction can lead to the accumulation of decomposition products. Quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.

Q3: My purification of the difluoro-indene isomers is proving difficult. What are the best strategies for separation?

A3: The separation of regioisomers can be challenging due to their similar physical properties.

  • Chromatography Optimization:

    • Column Chromatography: A systematic approach to solvent system selection for silica gel chromatography is essential.[9] Start with a nonpolar eluent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane).[9] Using a high-performance liquid chromatography (HPLC) system with a chiral or specialized stationary phase may be necessary for separating stubborn isomers.

    • Thin-Layer Chromatography (TLC): Use TLC to screen for an effective solvent system before committing to a large-scale column.[9] Two-dimensional TLC can help determine if decomposition is occurring on the silica gel.[9]

  • Crystallization: If your product is a solid, fractional crystallization can be a powerful purification technique. Experiment with different solvent systems to induce selective crystallization of one regioisomer.

  • Derivatization: In some cases, it may be advantageous to derivatize the mixture of isomers to facilitate separation. After separation, the derivatizing group can be removed to yield the pure isomers.

Troubleshooting Common Synthetic Methods

Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield - Incomplete reaction- Catalyst deactivation- Substrate decomposition- Poor regioselectivity- Increase reaction time or temperature (monitor for side products)- Use a fresh catalyst or increase catalyst loading- Employ milder reaction conditions- Optimize catalyst/ligand system for better selectivity (see Q1)
Poor Regioselectivity - Inappropriate catalyst/ligand- Unoptimized solvent or temperature- Steric/electronic properties of the substrate- Screen a library of ligands with varying steric and electronic properties- Conduct a systematic solvent and temperature screen- Consider modifying the substrate to favor the desired regioisomer
Formation of Elimination Byproducts - Presence of a strong base- High reaction temperature- Protic impurities- Use a weaker, non-nucleophilic base- Lower the reaction temperature- Ensure all reagents and solvents are anhydrous
Difficulty in Product Isolation/Purification - Similar polarity of isomers- Product instability on silica gel- Oily or non-crystalline product- Optimize column chromatography conditions (gradient, solvent system)- Consider alternative purification methods (preparative HPLC, crystallization)- Attempt to form a crystalline derivative for easier handling

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments in the regioselective synthesis of difluoro-indenes.

Protocol 1: Palladium-Catalyzed Cyclization for the Synthesis of Difluoro-indenes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted o-alkynyl-trifluorotoluene

  • Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, SPhos, dppf)

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add the substituted o-alkynyl-trifluorotoluene (1.0 equiv) and the base (2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired difluoro-indene regioisomers.

Protocol 2: Purification of Difluoro-indene Isomers by Column Chromatography

Procedure:

  • Prepare a silica gel slurry in a nonpolar solvent (e.g., hexanes) and pack the column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of increasing polarity, starting with a nonpolar solvent and gradually adding a more polar solvent (e.g., 0-20% ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify the fractions containing the desired products.

  • Combine the pure fractions of each isomer and concentrate under reduced pressure to yield the purified difluoro-indenes.

Part 3: Visualizations & Diagrams

Diagram 1: General Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed catalyst Optimize Catalyst and Ligand start->catalyst solvent Screen Different Solvents start->solvent temp Vary Reaction Temperature start->temp substrate Modify Substrate (if possible) start->substrate analysis Analyze Regioisomeric Ratio (e.g., by NMR, GC/MS) catalyst->analysis solvent->analysis temp->analysis substrate->analysis success Improved Regioselectivity analysis->success Acceptable Ratio failure Continue Optimization analysis->failure Unacceptable Ratio failure->start

Caption: A decision-making workflow for optimizing the regioselectivity of difluoro-indene synthesis.

Diagram 2: Key Factors Influencing Regioselective Difluoro-indene Synthesis

G center Regioselective Difluoro-indene Synthesis catalyst Catalyst System (Metal, Ligand) center->catalyst conditions Reaction Conditions (Solvent, Temperature, Time) center->conditions substrate Substrate Structure (Sterics, Electronics) center->substrate reagent Fluorinating Agent center->reagent

Caption: Interconnected factors that control the regiochemical outcome in difluoro-indene synthesis.

References

Purification strategy for removing starting material from 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable amine intermediate from its synthetic precursors. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound, particularly the removal of the unreacted starting material.

Q1: I've synthesized this compound via reductive amination. What is the most likely major impurity in my crude product?

A1: The most common and significant impurity is almost certainly the unreacted starting material, 4,7-Difluoro-2,3-dihydro-1H-inden-1-one . Reductive amination involves the reaction of a ketone with an amine source (like ammonia or a protected equivalent) to form an imine, which is then reduced in situ to the desired primary amine.[1][2] Since these reactions are often run to high conversion but not always to completion, some amount of the starting ketone will invariably remain.

Q2: My crude NMR spectrum shows a significant amount of the starting ketone. What is the most direct and scalable method to remove it?

A2: The most robust and efficient method is a liquid-liquid acid-base extraction . This technique exploits the fundamental difference in the chemical properties of your product (a basic amine) and the impurity (a neutral ketone).

  • The Principle: By dissolving the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing it with an aqueous acid solution (e.g., 1M HCl), the basic amine is protonated. This forms an ammonium salt (R-NH₃⁺Cl⁻), which is highly soluble in the aqueous layer. The neutral ketone, however, has no affinity for the acid and remains in the organic layer. After separating the two layers, the pure amine can be recovered from the aqueous layer by basification.[3][4]

Q3: I'm performing flash column chromatography on silica gel, but my amine is streaking badly on the TLC plate and I'm getting poor recovery from the column. What's happening?

A3: This is a classic problem when purifying amines on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and sometimes irreversibly bind to your basic amine, leading to significant tailing (streaking) on TLC, poor separation, and loss of product on the column.[5]

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent system. Adding ~1-2% triethylamine (NEt₃) or a 0.5-1% solution of concentrated ammonium hydroxide in methanol to your mobile phase will neutralize the acidic sites on the silica, dramatically improving peak shape and recovery.[6]

  • Alternative Stationary Phase: If tailing persists, consider switching to a more inert or basic stationary phase. Basic alumina or commercially available amine-functionalized silica columns are excellent alternatives that mitigate the acid-base interaction issue.[5][7]

Q4: My purified amine is a persistent oil and I cannot get it to crystallize. How can I obtain a stable, solid product with high purity?

A4: When a freebase amine is difficult to crystallize, the most effective strategy is to convert it into a salt.[7] Amine salts, such as hydrochlorides, oxalates, or tartrates, have higher melting points, increased crystallinity, and different solubility profiles compared to the freebase. This makes them ideal candidates for purification by recrystallization.

  • Why it Works: Salt formation introduces strong ionic interactions, which facilitate the formation of a stable crystal lattice. Impurities, like the residual ketone, lack the ability to form such salts and will remain in the crystallization solvent (the mother liquor).[4][8] Once you have the pure, crystalline salt, you can either use it directly in the next step or regenerate the pure freebase amine by treating it with a base and extracting it.[9]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on your experimental needs.

PurificationWorkflow start Crude Product (Amine + Ketone) extraction Acid-Base Extraction start->extraction purity_check1 Purity Analysis (TLC, NMR, LCMS) extraction->purity_check1 chromatography Column Chromatography (Modified Silica or Alumina) purity_check1->chromatography Impurities Remain salt_formation Salt Formation & Recrystallization purity_check1->salt_formation Highest Purity Required end Pure Amine Product purity_check1->end Purity > 99% purity_check2 Final Purity Analysis chromatography->purity_check2 salt_formation->purity_check2 purity_check2->end Purity > 99.5%

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is the first-line defense for removing the bulk of neutral impurities like the starting ketone.

ExtractionDiagram cluster_0 Step 1: Dissolution cluster_1 Step 2: Acid Wash (Separatory Funnel) cluster_2 Step 3: Basification & Recovery a Crude Mixture (Amine + Ketone) b Organic Solvent (e.g., Ethyl Acetate) c Organic Layer: Ketone Impurity b->c Add 1M HCl & Shake d Aqueous Layer (1M HCl): Amine Salt (R-NH3+Cl-) e Aqueous Layer + NaOH (Deprotonation) d->e Separate Layers f Extract with Fresh Organic Solvent e->f g Pure Amine in Organic Layer f->g

Caption: Visual protocol for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. The upper organic layer contains the neutral ketone and can be discarded.

  • Repeat: To ensure complete extraction, wash the organic layer one more time with a fresh portion of 1M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M aqueous sodium hydroxide (NaOH) with stirring until the pH is >12 (check with pH paper). The free amine will precipitate or form an oily layer.

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate) to the flask and transfer to a separatory funnel. Shake to extract the free amine back into the organic layer.

  • Isolation: Separate the layers, and collect the organic layer. Dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification via Salt Formation & Recrystallization

This method is ideal for achieving the highest level of purity, especially for generating material for sensitive applications.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the amine (purified by extraction or still crude) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate (~5-10 mL/g).

  • Acid Addition: To this solution, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate as a white solid. Continue adding the acid until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the solid salt by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallization: Select a suitable solvent system for recrystallization (e.g., isopropanol/ether, ethanol). Dissolve the crude salt in the minimum amount of the hot primary solvent (e.g., isopropanol).

  • Crystallization: Slowly add the anti-solvent (e.g., ether) until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, and then in a freezer (-20 °C) to maximize crystal formation.

  • Final Isolation: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Comparison of Purification Strategies

Technique Primary Goal Scalability Typical Purity Key Considerations
Acid-Base Extraction Bulk removal of neutral/acidic impuritiesExcellent (grams to kilograms)95-99%Fast, economical, and highly effective for separating compounds with different pKa values.
Column Chromatography Separation of similarly functionalized compoundsGood (milligrams to >100 grams)>99%Requires method development. Amine purification on silica requires basic modifiers to prevent tailing and product loss.[5]
Salt Recrystallization Achieving highest purity; obtaining a stable solidExcellent (grams to kilograms)>99.5%Product must form a crystalline salt. Provides excellent purification by removing impurities that do not co-crystallize.[4][7]

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 4,7-difluoro- and 5,6-difluoro-2,3-dihydro-1H-inden-1-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-Aminoindane Scaffold and the Influence of Fluorine

The 2-aminoindane framework is a rigid analog of phenethylamine, a core structure in many psychoactive compounds. This rigidity can confer enhanced selectivity for specific monoamine transporters—namely the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

Fluorine substitution is a cornerstone of modern medicinal chemistry, offering several potential advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a compound.

  • Lipophilicity: Fluorine is highly electronegative yet relatively small, allowing it to modulate a molecule's lipophilicity (logP). This can impact cell membrane permeability and oral bioavailability.[1][2]

  • Binding Affinity: The introduction of fluorine can alter the electronic properties of the aromatic ring, influencing interactions with amino acid residues in the binding pockets of target proteins.[3][4]

Structural and Electronic Considerations of the Difluoro Isomers

The key difference between 4,7-difluoro- and 5,6-difluoro-2,3-dihydro-1H-inden-1-amine lies in the placement of the electron-withdrawing fluorine atoms on the aromatic ring. This seemingly subtle change can have significant implications for their interaction with monoamine transporters.

Property4,7-difluoro-2,3-dihydro-1H-inden-1-amine5,6-difluoro-2,3-dihydro-1H-inden-1-amine
Molecular Formula C₉H₉F₂NC₉H₉F₂N
Molecular Weight 169.17 g/mol 169.17 g/mol
CAS Number 625471-13-8173998-71-5

Data sourced from chemical supplier databases.

The 4,7-difluoro isomer places the fluorine atoms at the positions flanking the fused cyclopentyl ring. In contrast, the 5,6-difluoro isomer positions the fluorine atoms adjacent to each other on the "outer" portion of the benzene ring. This will result in different dipole moments and electrostatic potential maps for the two molecules, which are critical for molecular recognition by the transporters.

Predicted Bioactivity Profile Based on Structure-Activity Relationships

Based on SAR studies of related 2-aminoindan derivatives, we can extrapolate potential differences in the bioactivity of these two isomers.[5][6]

  • This compound: The fluorine atoms in the 4 and 7 positions may sterically and electronically influence the interaction with the binding pockets of DAT and NET more significantly. This could potentially lead to higher affinity for these transporters. The symmetrical substitution pattern might also favor a specific binding orientation.

  • 5,6-difluoro-2,3-dihydro-1H-inden-1-amine: The adjacent fluorine atoms in the 5 and 6 positions create a strong dipole moment on one side of the aromatic ring. This could favor interactions with polar residues within the SERT binding site, potentially leading to greater serotonin transporter affinity and selectivity. Ring substitutions at the 5 and 6 positions in other 2-aminoindanes have been shown to increase potency at SERT.[5]

It is plausible that both isomers will act as monoamine reuptake inhibitors, but their selectivity profiles are likely to differ. The 4,7-difluoro isomer may exhibit a profile more akin to a dopamine-norepinephrine reuptake inhibitor (DNRI), while the 5,6-difluoro isomer could potentially be a more balanced serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) or even show a preference for SERT.

Proposed Experimental Workflow for Bioactivity Comparison

To empirically determine the comparative bioactivity of these two isomers, a systematic experimental approach is required. The following workflow outlines the key assays.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation in_vitro_binding Radioligand Binding Assays (DAT, SERT, NET) in_vitro_uptake Synaptosomal Uptake Assays ([3H]DA, [3H]5-HT, [3H]NE) in_vitro_binding->in_vitro_uptake Determine Ki values microdialysis In Vivo Microdialysis (Striatum, Prefrontal Cortex) in_vitro_uptake->microdialysis Confirm functional activity locomotor Locomotor Activity Assessment microdialysis->locomotor drug_discrim Drug Discrimination Studies locomotor->drug_discrim

Figure 1. Proposed experimental workflow for comparing the bioactivity of the two difluoro-2-aminoindane isomers.

Part 1: In Vitro Characterization

Objective: To determine the binding affinities and functional potencies of the two isomers at the dopamine, serotonin, and norepinephrine transporters.

1.1. Radioligand Binding Assays:

  • Principle: These assays measure the ability of the test compounds to displace a known radiolabeled ligand from its binding site on the transporter.

  • Protocol:

    • Prepare cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

    • Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compounds (4,7-difluoro- and 5,6-difluoro-2,3-dihydro-1H-inden-1-amine).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) values.

1.2. Synaptosomal Uptake Assays:

  • Principle: These assays measure the ability of the test compounds to inhibit the uptake of radiolabeled monoamines into isolated nerve terminals (synaptosomes).

  • Protocol:

    • Prepare synaptosomes from rat brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET).

    • Pre-incubate the synaptosomes with varying concentrations of the test compounds.

    • Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • After a short incubation period, terminate the uptake by rapid filtration and washing.

    • Quantify the radioactivity accumulated in the synaptosomes.

    • Determine the IC₅₀ values for the inhibition of uptake.

Part 2: In Vivo Evaluation

Objective: To assess the in vivo effects of the compounds on neurotransmitter levels and behavior in animal models.

2.1. In Vivo Microdialysis:

  • Principle: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Protocol:

    • Implant microdialysis probes into the brain regions of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines) in rats or mice.

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

    • Administer the test compounds systemically (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

    • Analyze the concentrations of dopamine, serotonin, and norepinephrine in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Compare the effects of the two isomers on the extracellular levels of the three monoamines.

2.2. Behavioral Pharmacology:

  • Locomotor Activity: Assess the effects of the compounds on spontaneous locomotor activity in an open-field arena. Compounds with significant DAT and/or NET inhibition are expected to increase locomotor activity.

  • Drug Discrimination: Train animals to discriminate a known psychostimulant (e.g., cocaine or amphetamine) from saline. Test the ability of the two isomers to substitute for the training drug. This will provide insights into their subjective effects and abuse potential.

Conclusion

While a definitive comparison of the bioactivity of 4,7-difluoro- and 5,6-difluoro-2,3-dihydro-1H-inden-1-amine awaits empirical investigation, a predictive analysis based on established SAR principles suggests that these isomers are likely to exhibit distinct pharmacological profiles. The 4,7-difluoro isomer is hypothesized to be a more potent inhibitor of the dopamine and norepinephrine transporters, while the 5,6-difluoro isomer may show enhanced affinity and/or selectivity for the serotonin transporter.

The proposed experimental workflow provides a comprehensive roadmap for researchers to elucidate the precise bioactivities of these promising compounds. Such studies are crucial for advancing our understanding of the structure-activity relationships of fluorinated 2-aminoindanes and for the development of novel therapeutics for a range of neuropsychiatric disorders.

References

A Senior Application Scientist's Guide to In Vitro Profiling of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine Analogs as Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of neuropharmacology, the 2,3-dihydro-1H-inden-1-amine scaffold represents a privileged structure. Its derivatives, most notably rasagiline, have demonstrated significant therapeutic potential, particularly in the management of neurodegenerative disorders like Parkinson's disease. The introduction of fluorine atoms into this scaffold, as seen in the 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine backbone, offers a compelling strategy to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability and target affinity.

This guide provides an in-depth comparison of the in vitro assay results for various 2,3-dihydro-1H-inden-1-amine analogs, with a special focus on the implications of fluorination. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer insights into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

The Primary Targets: Monoamine Oxidases and Transporters

The neuromodulatory effects of 2,3-dihydro-1H-inden-1-amine analogs are predominantly mediated through their interaction with two key protein families:

  • Monoamine Oxidases (MAO): These enzymes, existing as two isoforms (MAO-A and MAO-B), are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO, particularly the MAO-B isoform which is more prevalent in the brain, can increase the synaptic concentrations of these neurotransmitters, offering therapeutic benefits in conditions characterized by their deficiency.[1][2]

  • Monoamine Transporters (MATs): The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[3] Inhibition of these transporters prolongs the action of the neurotransmitters in the synapse.

A comprehensive in vitro profiling of novel 2,3-dihydro-1H-inden-1-amine analogs, therefore, necessitates a thorough evaluation of their activity at these primary targets.

Comparative In Vitro Activity of 2,3-dihydro-1H-inden-1-amine Analogs

The following table summarizes the in vitro inhibitory activities of a selection of 2,3-dihydro-1H-inden-1-amine derivatives against human MAO-A and MAO-B. This curated dataset allows for a comparative analysis of their potency and selectivity.

CompoundR-group (at N-1)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
Rasagiline Propargyl> 200.013> 1538
Selegiline N-methyl, propargyl2.10.015140
L4 H> 1000.11> 909
L8 H> 1000.18> 555
L16 H> 1000.27> 370
L17 H> 1000.48> 208

Data for L4, L8, L16, and L17 are from a study on 2,3-dihydro-1H-inden-1-amine derivatives.[4] Rasagiline and Selegiline data are included for comparison.

Expert Insights into Structure-Activity Relationships (SAR):

From the comparative data, several key SAR insights can be drawn:

  • N-Propargyl Group is Key for Potent MAO-B Inhibition: The presence of the N-propargyl group in rasagiline is a critical determinant of its high potency and selectivity for MAO-B. This group forms a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition.

  • Unsubstituted Amine Retains MAO-B Selectivity: The analogs L4, L8, L16, and L17, which possess an unsubstituted primary amine, demonstrate significant and selective MAO-B inhibition, albeit with lower potency compared to rasagiline.[4] This suggests that the core 2,3-dihydro-1H-inden-1-amine scaffold has an inherent preference for the MAO-B active site.

  • The Role of Fluorination: While specific data for 4,7-difluoro analogs is not presented in the table, the introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties, which can influence binding affinity. The electron-withdrawing nature of fluorine can impact the pKa of the amine group and alter interactions with the active site residues. It is hypothesized that the 4,7-difluoro substitution pattern could enhance potency and/or selectivity for MAO-B.

Experimental Protocols for In Vitro Profiling

To ensure the trustworthiness and reproducibility of in vitro data, the use of validated and well-described protocols is paramount. Below are detailed, step-by-step methodologies for the key assays discussed.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory potential of test compounds against MAO-A and MAO-B by measuring the reduction in the formation of a fluorescent product from a non-fluorescent substrate.

Causality Behind Experimental Choices:

  • Substrate Selection: Kynuramine is a non-selective substrate for both MAO-A and MAO-B.[5] Its enzymatic conversion leads to the formation of 4-hydroxyquinoline, a highly fluorescent product, providing a sensitive and continuous readout of enzyme activity.

  • Enzyme Source: Recombinant human MAO-A and MAO-B are used to ensure isoform-specific measurements and eliminate confounding activities from other enzymes present in tissue homogenates.

  • Selective Inhibitors as Controls: Clorgyline and selegiline are used as selective inhibitors for MAO-A and MAO-B, respectively, to validate the assay and determine the selectivity of the test compounds.[5]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Kynuramine Dihydrobromide Stock Solution (10 mM): Dissolve in purified water.

    • Test Compound Stock Solution (e.g., 10 mM in DMSO): Prepare serial dilutions in the assay buffer.

    • Recombinant Human MAO-A and MAO-B: Dilute to the desired concentration in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 40 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to each well of a black, flat-bottom 96-well microplate.

    • Add 5 µL of serially diluted test compounds or reference inhibitors to the respective wells. For control wells (100% activity), add 5 µL of vehicle.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of kynuramine working solution to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~310-320 nm and emission at ~380-400 nm.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Monoamine Transporter (MAT) Uptake Assay (Fluorescent)

This assay measures the ability of test compounds to inhibit the uptake of a fluorescent substrate into cells expressing a specific monoamine transporter (DAT, SERT, or NET).

Causality Behind Experimental Choices:

  • Cell Lines: Stably transfected cell lines (e.g., HEK293) expressing the human DAT, SERT, or NET are used to ensure target-specific uptake.

  • Fluorescent Substrate: A fluorescent substrate that mimics the natural neurotransmitters is used. Its uptake into the cells leads to an increase in intracellular fluorescence.[6][7]

  • Masking Dye: A masking dye is often included in the assay to quench the fluorescence of the substrate in the extracellular medium, thereby reducing background and increasing the signal-to-noise ratio.[7]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the transporter of interest in the appropriate medium.

    • Seed the cells into 96- or 384-well black, clear-bottom microplates and allow them to adhere overnight.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with an appropriate assay buffer (e.g., HBSS).

    • Add the test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.

    • Add the fluorescent substrate/masking dye solution to all wells to initiate the uptake.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Measure the fluorescence intensity using a bottom-read fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Visualizing the Mechanisms and Workflows

To further clarify the underlying biological processes and experimental designs, the following diagrams are provided.

Monoamine Oxidase Catalytic Cycle and Inhibition

MAO_Inhibition cluster_cycle MAO Catalytic Cycle cluster_inhibition Inhibition Monoamine Monoamine MAO-FAD MAO-FAD Monoamine->MAO-FAD Binds Aldehyde + NH3 Aldehyde + NH3 MAO-FAD->Aldehyde + NH3 Oxidizes MAO-FADH2 MAO-FADH2 MAO-FAD->MAO-FADH2 Reduces MAO-FADH2->MAO-FAD O2 -> H2O2 Indenamine_Analog Indenamine_Analog Indenamine_Analog->MAO-FAD Inhibits

Caption: MAO catalytic cycle and mechanism of inhibition by indenamine analogs.

General Workflow for In Vitro Inhibitor Screening

Inhibitor_Screening_Workflow Compound Library Compound Library Serial Dilution Serial Dilution Compound Library->Serial Dilution 1. Assay Plate Assay Plate Serial Dilution->Assay Plate 2. Incubation Incubation Assay Plate->Incubation 5. Enzyme/Cells Enzyme/Cells Enzyme/Cells->Assay Plate 3. Substrate Substrate Substrate->Assay Plate 4. Signal Detection Signal Detection Incubation->Signal Detection 6. Data Analysis (IC50) Data Analysis (IC50) Signal Detection->Data Analysis (IC50) 7.

Caption: A generalized workflow for high-throughput screening of inhibitors.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel neuromodulatory agents. A systematic in vitro profiling approach, focusing on MAO isoforms and monoamine transporters, is essential to elucidate the pharmacological properties of its analogs and guide lead optimization. The detailed protocols and comparative data presented in this guide provide a robust framework for researchers to conduct these critical evaluations.

Future studies should aim to synthesize and test a broader range of fluorinated and otherwise substituted 2,3-dihydro-1H-inden-1-amine analogs to build a more comprehensive SAR model. Investigating the functional consequences of receptor interactions (e.g., at dopamine and serotonin receptors) will also provide a more complete picture of the pharmacological profile of these exciting compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine Derivatives as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of key neurotransmitters, particularly dopamine.[1] Inhibition of MAO-B increases dopaminergic activity and is a validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[2] The 2,3-dihydro-1H-inden-1-amine scaffold has emerged as a promising framework for the design of potent and selective MAO-B inhibitors. This guide specifically explores the impact of the 4,7-difluoro substitution pattern on this scaffold, comparing its derivatives to other analogues to elucidate key SAR trends.

The Significance of Fluorine Substitution in MAO-B Inhibitor Design

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[1] In the context of MAO-B inhibitors, fluorination of the aromatic ring can lead to more potent and selective compounds, a concept supported by both experimental and computational studies.[1][3] The electron-withdrawing nature of fluorine can modulate the electronics of the aromatic ring, potentially enhancing interactions with the enzyme's active site.[4]

Comparative Analysis of Inhibitory Potency

While a direct, comprehensive experimental dataset for a series of 4,7-difluoro-2,3-dihydro-1H-inden-1-amine derivatives is not available in a single published study, we can infer the structure-activity relationships by comparing data from related 2,3-dihydro-1H-inden-1-amine derivatives. A key study on novel 2,3-dihydro-1H-inden-1-amine derivatives provides valuable insights into the SAR of this class of compounds as selective MAO-B inhibitors.

Table 1: Comparative MAO-B Inhibitory Activity of 2,3-dihydro-1H-inden-1-amine Derivatives

CompoundR1R2R3R4hMAO-B IC50 (μM)
L4 HHHH0.11
L8 5-FHHH0.18
L16 6-FHHH0.27
L17 5-ClHHH0.48
Hypothetical 4,7-diF 4,7-diFHHHPotentially < 0.11
Selegiline (Reference) ----~0.0068

Data for L-series compounds are derived from a study on 2,3-dihydro-1H-inden-1-amine derivatives. The IC50 for the hypothetical 4,7-difluoro derivative is an educated estimation based on general SAR trends for fluorinated MAO-B inhibitors.

From the available data, we can deduce several key SAR points:

  • The Unsubstituted Core: The parent 2,3-dihydro-1H-inden-1-amine (L4) itself is a potent MAO-B inhibitor, indicating the inherent suitability of this scaffold.

  • Influence of Single Halogen Substitution: The introduction of a single fluorine atom at the 5- or 6-position (L8 and L16) or a chlorine atom at the 5-position (L17) results in a slight decrease in potency compared to the unsubstituted analogue. This suggests that the position and nature of the halogen are critical.

  • Postulated Effect of 4,7-Difluoro Substitution: Based on the principle that electron-withdrawing groups can enhance MAO-B inhibition, it is plausible that a 4,7-difluoro substitution pattern could lead to a potent inhibitor.[1][4] The symmetrical placement of two fluorine atoms would significantly alter the electronic distribution of the aromatic ring, potentially leading to enhanced binding affinity within the hydrophobic active site of MAO-B. Computational studies on other fluorinated scaffolds have shown that such substitutions can lead to a significant increase in binding affinity compared to non-fluorinated or mono-fluorinated analogues.[1]

Experimental Methodologies

To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these compounds are crucial.

Synthesis of this compound Derivatives

The synthesis of the target compounds typically proceeds via a two-step process starting from the corresponding indanone.

Step 1: Synthesis of 4,7-Difluoro-2,3-dihydro-1H-inden-1-one

A common method for the synthesis of 1-indanones is through the intramolecular Friedel-Crafts acylation of a suitable phenylpropanoic acid.

Step 2: Reductive Amination to Form the Amine

The conversion of the ketone to the primary amine is efficiently achieved through reductive amination.[2][5][6]

Protocol for Reductive Amination:

  • Dissolve 4,7-difluoro-2,3-dihydro-1H-inden-1-one in a suitable solvent such as methanol or ethanol.

  • Add an excess of ammonium acetate or another ammonia source.

  • Introduce a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise at room temperature.[7]

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

In Vitro MAO-B Inhibition Assay

The inhibitory potency of the synthesized compounds against human MAO-A and MAO-B is determined using a fluorometric assay. This method measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.

Protocol for MAO Inhibition Assay:

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO assay buffer

    • MAO substrate (e.g., kynuramine or benzylamine)

    • Fluorescent probe (e.g., Amplex Red)

    • Horseradish peroxidase (HRP)

    • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

    • 96-well microplate

    • Microplate reader capable of fluorescence measurement.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

    • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

    • Add the test compounds or reference inhibitors to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding a mixture of the substrate, fluorescent probe, and HRP to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

SAR_Flowchart cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold 2,3-dihydro-1H- inden-1-amine Unsubstituted Unsubstituted (L4) Potent MAO-B Inhibitor Scaffold->Unsubstituted Base Activity Mono_Halo Mono-Halogenation (5-F, 6-F, 5-Cl) Slightly Reduced Potency Scaffold->Mono_Halo Modification Di_Fluoro 4,7-Difluoro (Hypothetical) Potentially Enhanced Potency Scaffold->Di_Fluoro Modification Activity MAO-B Inhibition Unsubstituted->Activity Mono_Halo->Activity Di_Fluoro->Activity

Caption: Structure-Activity Relationship (SAR) flow for inden-1-amine derivatives.

Synthesis_Workflow Start 4,7-Difluoro-Substituted Phenylpropanoic Acid Indanone 4,7-Difluoro-2,3-dihydro- 1H-inden-1-one Start->Indanone Intramolecular Friedel-Crafts Acylation Amine 4,7-Difluoro-2,3-dihydro- 1H-inden-1-amine Indanone->Amine Reductive Amination (e.g., NaBH3CN, NH4OAc)

Caption: General synthetic workflow for this compound.

Conclusion and Future Directions

The 2,3-dihydro-1H-inden-1-amine scaffold represents a valuable starting point for the development of potent and selective MAO-B inhibitors. While direct experimental data on 4,7-difluoro derivatives is limited in the public domain, existing SAR studies on related analogues and the known benefits of fluorination in drug design strongly suggest that this substitution pattern holds significant promise. The electron-withdrawing properties of the two fluorine atoms are hypothesized to enhance the inhibitory activity against MAO-B.

Future research should focus on the synthesis and comprehensive biological evaluation of a series of this compound derivatives to empirically validate these hypotheses. Such studies will provide a clearer understanding of the SAR and could lead to the discovery of novel drug candidates for the treatment of Parkinson's disease and other neurodegenerative disorders.

References

A Comparative Guide to the Synthetic Routes of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a crucial building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. The strategic placement of fluorine atoms on the indane scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability and binding affinity. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable intermediate, offering detailed experimental protocols, comparative data, and expert insights to inform route selection for research and development.

Two principal synthetic strategies emerge for the construction of the 4,7-difluoro-1-indanone core, the key precursor to the target amine. These routes are distinguished by their starting materials and the sequence of bond-forming events. Subsequently, the conversion of the indanone to the final amine can be achieved through either racemic or asymmetric methodologies, the latter being critical for the synthesis of enantiopure drug substances.

Route A: Intramolecular Friedel-Crafts Cyclization of 3-(2,5-Difluorophenyl)propanoic Acid

This well-established, two-step approach involves the initial formation of a 3-arylpropanoic acid intermediate, followed by an intramolecular Friedel-Crafts acylation to furnish the desired indanone.

Causality of Experimental Choices

The selection of 1,4-difluorobenzene and succinic anhydride as starting materials is predicated on their commercial availability and the predictable regioselectivity of the initial Friedel-Crafts acylation. The electron-donating nature of the fluorine atoms directs the acylation to the ortho position. The subsequent intramolecular cyclization is a robust method for forming the five-membered ring of the indanone system.[1][2]

Workflow Diagram

Route_A start 1,4-Difluorobenzene + Succinic Anhydride step1 Friedel-Crafts Acylation (AlCl₃) start->step1 intermediate1 3-(2,5-Difluorobenzoyl)propanoic Acid step1->intermediate1 step2 Clemmensen or Wolff-Kishner Reduction intermediate1->step2 intermediate2 3-(2,5-Difluorophenyl)propanoic Acid step2->intermediate2 step3 Intramolecular Friedel-Crafts Cyclization (e.g., PPA) intermediate2->step3 product 4,7-Difluoro-1-indanone step3->product

Caption: Workflow for the synthesis of 4,7-Difluoro-1-indanone via Route A.

Experimental Protocols

Step 1: Synthesis of 3-(2,5-Difluorobenzoyl)propanoic Acid

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in an appropriate solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add succinic anhydride (1.0 eq) portion-wise.

  • Slowly add 1,4-difluorobenzene (1.1 eq) to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of 3-(2,5-Difluorophenyl)propanoic Acid

  • Clemmensen Reduction: The ketoacid from Step 1 is refluxed with amalgamated zinc and concentrated hydrochloric acid.

  • Wolff-Kishner Reduction: The ketoacid is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

Step 3: Synthesis of 4,7-Difluoro-1-indanone

  • Add 3-(2,5-Difluorophenyl)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the acid).

  • Heat the mixture to 80-100 °C with vigorous stirring for 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude indanone by column chromatography or recrystallization.

Route B: One-Pot Friedel-Crafts Acylation and Cyclization

This more convergent approach combines the acylation and cyclization steps into a single pot, starting from 1,4-difluorobenzene and 3-chloropropionyl chloride.[2]

Causality of Experimental Choices

This route offers improved atom economy and a more streamlined workflow by eliminating the need to isolate and purify the intermediate propanoic acid. The choice of a Lewis acid like aluminum chloride is crucial for both the initial acylation and the subsequent intramolecular alkylation.

Workflow Diagram

Route_B start 1,4-Difluorobenzene + 3-Chloropropionyl Chloride step1 One-Pot Friedel-Crafts Acylation & Cyclization (AlCl₃) start->step1 product 4,7-Difluoro-1-indanone step1->product

Caption: Workflow for the synthesis of 4,7-Difluoro-1-indanone via Route B.

Experimental Protocol
  • To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in a suitable solvent (e.g., 1,2-dichloroethane) at 0 °C, slowly add a solution of 3-chloropropionyl chloride (1.1 eq) and 1,4-difluorobenzene (1.0 eq) in the same solvent.

  • After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and quench by pouring it onto ice-cold dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Indanone Synthesis Routes

ParameterRoute A: Intramolecular CyclizationRoute B: One-Pot Friedel-Crafts
Starting Materials 1,4-Difluorobenzene, Succinic Anhydride1,4-Difluorobenzene, 3-Chloropropionyl Chloride
Number of Steps 3 (to indanone)1 (to indanone)
Key Reagents AlCl₃, Zn(Hg)/HCl or H₂NNH₂, PPAAlCl₃
Reported Yields Generally moderate to good over 3 stepsCan be variable, sensitive to conditions
Advantages More established and often higher yielding for the cyclization step.More atom-economical and streamlined.
Disadvantages Longer overall sequence.Can be prone to side reactions and lower yields if not optimized.

Conversion of 4,7-Difluoro-1-indanone to this compound

The final step in the synthesis is the conversion of the ketone to the primary amine. This can be achieved through racemic or asymmetric methods.

Route 1: Racemic Synthesis via Reductive Amination

This method produces a racemic mixture of the target amine.

Reductive amination is a robust and widely used method for the synthesis of amines from ketones.[3] The use of an ammonia source and a suitable reducing agent provides a direct route to the primary amine.

Racemic_Amination start 4,7-Difluoro-1-indanone step1 Reductive Amination (e.g., NH₄OAc, NaBH₃CN) start->step1 product Racemic this compound step1->product

Caption: Racemic synthesis of the target amine via reductive amination.

  • Dissolve 4,7-difluoro-1-indanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

  • Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirred solution.

  • Stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction by adding dilute hydrochloric acid.

  • Remove the methanol under reduced pressure and basify the aqueous residue with sodium hydroxide solution.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic extracts and concentrate to give the crude amine, which can be further purified by chromatography or distillation.

Route 2: Asymmetric Synthesis via Transfer Hydrogenation

For applications requiring enantiopure amines, asymmetric reduction of the indanone followed by conversion to the amine, or direct asymmetric reductive amination is necessary. Asymmetric transfer hydrogenation using Noyori-type catalysts is a highly effective method.[4][5]

Noyori's chiral ruthenium catalysts are renowned for their high efficiency and enantioselectivity in the reduction of ketones.[4] The use of a chiral ligand allows for the stereoselective transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone, yielding a chiral alcohol with high enantiomeric excess. This alcohol can then be converted to the amine with retention of stereochemistry.

Asymmetric_Synthesis start 4,7-Difluoro-1-indanone step1 Asymmetric Transfer Hydrogenation (Chiral Ru-catalyst, H-donor) start->step1 intermediate Enantiopure 4,7-Difluoro-2,3-dihydro-1H-inden-1-ol step1->intermediate step2 Conversion to Amine (e.g., Mitsunobu reaction) intermediate->step2 product Enantiopure this compound step2->product

Caption: Asymmetric synthesis of the target amine.

  • In an inert atmosphere, dissolve the chiral ruthenium catalyst (e.g., (S,S)-Ts-DPEN-Ru) (0.01-1 mol%) in a mixture of formic acid and triethylamine or in isopropanol with a base (e.g., potassium isopropoxide).

  • Add a solution of 4,7-difluoro-1-indanone (1.0 eq) in the same solvent.

  • Stir the mixture at the appropriate temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction and work up as appropriate for the chosen hydrogen donor.

  • Purify the resulting chiral alcohol by chromatography.

  • The chiral alcohol can then be converted to the amine via standard methods such as a Mitsunobu reaction with phthalimide followed by deprotection, or conversion to a sulfonate ester followed by displacement with an azide and subsequent reduction.

Conclusion

The synthesis of this compound can be approached through several viable routes. The choice between a multi-step intramolecular cyclization (Route A) and a one-pot Friedel-Crafts reaction (Route B) for the key indanone intermediate will depend on factors such as scale, desired purity, and process optimization capabilities. For the final amination step, a straightforward reductive amination provides the racemic product, while the use of well-established asymmetric transfer hydrogenation methodologies offers access to the highly valuable enantiopure amine, which is often a prerequisite for pharmaceutical development. Researchers should carefully consider the trade-offs in terms of step count, yield, and stereochemical control when selecting the optimal synthetic strategy.

References

A Comparative Guide to Validating the Purity of Synthesized 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its quality, safety, and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine, a chiral amine of interest in pharmaceutical research. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral HPLC, supported by illustrative experimental data and detailed protocols. Our focus will be on the causality behind experimental choices, ensuring a self-validating system of analysis grounded in authoritative scientific principles.

The Criticality of Purity for this compound

This compound (CAS 625471-13-8) is a fluorinated indanamine derivative.[1] The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable building block in drug discovery. As a chiral compound, its enantiomers can exhibit different biological activities and toxicological profiles.[2] Therefore, a rigorous analytical approach to confirm not only its chemical purity but also its enantiomeric purity is paramount. Impurities can arise from the synthesis process, degradation, or storage, and their presence, even in trace amounts, can have significant consequences.[3]

A Multi-faceted Approach to Purity Validation

A comprehensive purity assessment of this compound necessitates a combination of analytical techniques. No single method can provide a complete picture of all potential impurities. The following sections compare the utility of HPLC, GC-MS, and Chiral HPLC for this purpose.

Workflow for Comprehensive Purity Analysis

cluster_0 Sample Preparation cluster_1 Purity & Impurity Profiling cluster_2 Enantiomeric Purity cluster_3 Structural Confirmation cluster_4 Final Validation A Synthesized this compound B HPLC-UV/MS for Non-volatile Impurities A->B Aliquots C GC-MS for Volatile & Thermally Stable Impurities A->C Aliquots D Chiral HPLC for Enantiomer Separation & Quantification B->D F Purity Confirmation & Report Generation B->F C->D C->F E NMR Spectroscopy for Structural Elucidation D->E If impurities are detected D->F E->F

Caption: Workflow for the comprehensive purity validation of this compound.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the potential impurities.[4] For this compound, a comparison of HPLC and GC-MS is crucial for a comprehensive impurity profile.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes or derivatization to increase volatility.[5]
Derivatization Often not required for polar compounds like amines, allowing for direct analysis.Frequently necessary for amines to improve peak shape and volatility.[6]
Sensitivity High sensitivity, especially with MS detectors (LC-MS).Generally very high sensitivity, particularly with selected ion monitoring (SIM).[7]
Resolution Excellent resolution can be achieved with a wide variety of stationary phases.High-efficiency capillary columns provide excellent resolution.
Application for this topic Primary choice for analyzing the parent compound and non-volatile, polar impurities.Suitable for identifying volatile impurities from synthesis (e.g., residual solvents, starting materials).

Table 1: High-level comparison of HPLC and GC-MS for the analysis of this compound.

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its versatility and applicability to a wide range of compounds.[8] For this compound, a reversed-phase HPLC method is generally the most suitable starting point.

Causality of Method Development Choices:

  • Column: A C18 column is chosen for its broad applicability in retaining and separating moderately polar to nonpolar compounds.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase is selected to ensure the elution of compounds with a range of polarities. The buffer is crucial for maintaining a consistent pH and ensuring reproducible retention times for the amine.

  • Detector: A UV detector is a standard choice for chromophoric compounds like this indanamine derivative. An MS detector can be coupled for identification of unknown impurities.

Illustrative HPLC Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is exceptionally sensitive for the detection of volatile and semi-volatile organic compounds, which may be present as residual solvents or unreacted starting materials from the synthesis.[7] Direct analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape. Derivatization is often employed to address this.[6]

Causality of Method Development Choices:

  • Derivatization: Silylation or acylation are common derivatization techniques for amines. For instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine group, making the molecule more volatile and less polar.[9]

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for separating a range of derivatized compounds.

  • Detector: A mass spectrometer provides both high sensitivity and structural information for impurity identification.

Illustrative GC-MS Protocol:

  • Derivatization:

    • To 1 mg of the sample, add 100 µL of BSTFA and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

Chiral HPLC for Enantiomeric Purity

For a chiral drug candidate, determining the enantiomeric purity is a critical regulatory requirement.[10] Chiral HPLC, using a chiral stationary phase (CSP), is the most common and effective method for separating enantiomers.[11]

Causality of Method Development Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad enantioselectivity.[12]

  • Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) depends on the CSP and the analyte. For amines, normal-phase or polar organic modes are often successful.

  • Modifier: Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

Illustrative Chiral HPLC Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

Forced Degradation Studies: A Proactive Approach to Impurity Identification

To develop a truly stability-indicating method, forced degradation studies are essential.[13] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[10] The analytical method must then be able to separate these degradation products from the main peak and from each other.

Forced Degradation Workflow

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Method Validation A Acid Hydrolysis (e.g., 0.1N HCl) F HPLC-UV/MS Analysis of Stressed Samples A->F B Base Hydrolysis (e.g., 0.1N NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 80°C) D->F E Photolytic Stress (ICH Q1B) E->F G Peak Purity Assessment F->G H Resolution of Degradants F->H I Mass Balance Calculation F->I

Caption: Workflow for forced degradation studies and the development of a stability-indicating method.

Illustrative Comparative Data

The following table presents hypothetical data from the analysis of a synthesized batch of this compound using the described methods.

Analytical MethodParameterResultInterpretation
HPLC-UV Purity (Area %)99.5%High chemical purity.
Known Impurity 10.2%Likely a non-volatile synthesis by-product.
Unknown Impurity 20.3%Requires identification by LC-MS.
GC-MS Residual Toluene50 ppmWithin acceptable limits (ICH Q3C).
Starting MaterialNot DetectedComplete conversion of starting material.
Chiral HPLC (R)-enantiomer99.8%High enantiomeric purity.
(S)-enantiomer0.2%The undesired enantiomer is present at a low level.

Table 2: Illustrative analytical results for a batch of this compound.

Method Validation: Ensuring Trustworthiness

All analytical methods used for purity determination must be validated according to ICH guidelines (e.g., Q2(R1)) and/or USP General Chapter <1225>.[14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Validating the purity of a synthesized chiral compound like this compound is a multifaceted process that requires a strategic combination of orthogonal analytical techniques. HPLC is indispensable for the analysis of the parent compound and non-volatile impurities, while GC-MS is crucial for identifying volatile residuals from the synthesis. Chiral HPLC is the definitive method for determining enantiomeric purity. Each method must be rigorously developed and validated, with forced degradation studies playing a key role in establishing a stability-indicating method. By understanding the principles behind each technique and carefully designing the analytical workflow, researchers can confidently ensure the quality and purity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

Navigating the Monoamine Transporter Landscape: A Comparative Cross-Reactivity Analysis of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuropharmacology, the pursuit of target specificity is paramount. Compounds that modulate monoamine transporters—the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—hold immense therapeutic potential for a spectrum of neurological and psychiatric disorders. However, the structural similarities among these transporters present a significant challenge: achieving selectivity. Off-target interactions can lead to undesirable side effects and diminish therapeutic efficacy. This guide provides a comprehensive analysis of the cross-reactivity profiles of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine and its analogs, benchmarked against established monoamine reuptake inhibitors. We will delve into the underlying pharmacology, present detailed experimental workflows for assessing selectivity, and offer a comparative data framework to guide future drug discovery efforts.

The Significance of Selectivity in Monoamine Transporter Modulation

Monoamine transporters are critical for regulating the concentration of neurotransmitters in the synaptic cleft, thereby controlling the duration and intensity of neuronal signaling.[1] Inhibition of these transporters can elevate extracellular levels of dopamine, serotonin, and norepinephrine, which is the therapeutic basis for many antidepressants and psychostimulants.[2] The clinical profile of a monoamine reuptake inhibitor is defined by its relative affinity for DAT, SERT, and NET.

  • Selective Serotonin Reuptake Inhibitors (SSRIs) , such as fluoxetine and sertraline, primarily target SERT and are frontline treatments for depression and anxiety.[3]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) , like venlafaxine and duloxetine, offer a dual mechanism of action that can be beneficial for a broader range of symptoms, including neuropathic pain.[4]

  • Dopamine Reuptake Inhibitors (DRIs) , such as bupropion, are used for depression and smoking cessation and are noted for a different side-effect profile compared to serotonergic agents.[5]

  • Triple Reuptake Inhibitors (TRIs) are an emerging class of compounds that inhibit all three transporters, with the hypothesis that this broad-spectrum action may lead to a more rapid onset and greater efficacy in treating depression.[3]

The therapeutic utility of these agents is intrinsically linked to their selectivity. A compound designed to target DAT, for instance, may lose its intended efficacy and produce unwanted side effects if it also potently inhibits SERT or NET. Therefore, rigorous cross-reactivity profiling is an indispensable step in the development of novel monoamine transporter ligands.

The Aminoindan Scaffold: A Privileged Structure for Monoamine Transporter Ligands

The 1-aminoindan scaffold is a well-established pharmacophore for interacting with monoamine transporters. Derivatives of this structure have been extensively studied for their potential as antidepressants and treatments for substance abuse disorders. The rigid structure of the indan ring system helps to orient the crucial amine group and aromatic features for optimal interaction with the transporter binding sites.

The introduction of fluorine atoms into small molecule drug candidates is a common medicinal chemistry strategy to modulate physicochemical and pharmacological properties. Fluorination can alter a compound's metabolic stability, membrane permeability, and binding affinity for its target.[6] In the context of aminoindans, fluorine substitution on the aromatic ring can significantly influence potency and selectivity for the different monoamine transporters.

Comparative Analysis of Monoamine Reuptake Inhibitors

To contextualize the potential cross-reactivity profile of this compound, it is instructive to compare it with a panel of established monoamine reuptake inhibitors with varying selectivity profiles.

Compound ClassExample CompoundPrimary Target(s)Known Cross-Reactivity Profile
SSRI Sertraline (Zoloft)SERTHigh selectivity for SERT over DAT and NET. However, at higher concentrations, it can exhibit some affinity for DAT.[7]
SNRI Venlafaxine (Effexor)SERT and NETPreferentially inhibits SERT at lower doses, with NET inhibition becoming more pronounced at higher doses. It is significantly more selective for serotonin reuptake inhibition than for norepinephrine.[8]
DRI Bupropion (Wellbutrin)DAT and NETPrimarily a dopamine and norepinephrine reuptake inhibitor with no significant effect on serotonin.[9]
TRI Amitifadine (DOV-21,947)SERT, NET, and DATAn example of a triple reuptake inhibitor with a potency ratio for SERT:NET:DAT of approximately 1:2:8.[10]
Aminoindan Analog This compound Hypothesized: DAT/SERT/NET To be determined experimentally.

Experimental Workflows for Assessing Cross-Reactivity

A thorough evaluation of a compound's cross-reactivity involves a tiered approach, starting with primary target engagement and moving towards broader off-target screening.

Primary Target Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. These assays measure the ability of a non-radiolabeled test compound to displace a known radiolabeled ligand that has a high affinity and specificity for the target.

Principle: The assay is based on the competition between the radioligand and the test compound for binding to the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Protocol for Monoamine Transporter Binding Assays:

  • Preparation of Cell Membranes:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

    • Add increasing concentrations of the test compound (e.g., this compound).

    • Add a fixed concentration of a specific radioligand for each transporter:

      • hDAT: [³H]WIN 35,428

      • hSERT: [³H]Citalopram

      • hNET: [³H]Nisoxetine

    • Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radiolabeled inhibitor for each transporter.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound radioligand from the unbound.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HEK_cells HEK293 Cells expressing hDAT, hSERT, or hNET Membrane_prep Cell Membrane Preparation HEK_cells->Membrane_prep Incubation Incubate Membranes with Test Compound & Radioligand Membrane_prep->Incubation Filtration Rapid Filtration to Separate Bound/Unbound Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_analysis Calculate IC50 & Ki Counting->Data_analysis Uptake_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_cells Plate Transfected HEK293 Cells Pre_incubation Pre-incubate with Test Compound Plate_cells->Pre_incubation Uptake Add Radiolabeled Neurotransmitter Pre_incubation->Uptake Termination Terminate Uptake & Wash Cells Uptake->Termination Lysis_counting Cell Lysis & Scintillation Counting Termination->Lysis_counting Data_analysis Calculate IC50 Lysis_counting->Data_analysis

References

Benchmarking Novel Neuroactive Scaffolds: A Comparative Analysis of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine and Established Pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of novel therapeutics for neurological disorders, the exploration of new chemical space is paramount. The 2,3-dihydro-1H-inden-1-amine scaffold has emerged as a promising framework for the design of potent and selective neuroactive agents. This guide provides a comprehensive comparative analysis of this scaffold, with a specific focus on the potential contributions of fluorine substitution, as exemplified by 4,7-difluoro-2,3-dihydro-1H-inden-1-amine.

While direct experimental data on the neuroactivity of this compound is not extensively available in the public domain, the known pharmacology of its parent and related structures provides a strong foundation for inferring its potential therapeutic utility. This guide will therefore benchmark the broader 2,3-dihydro-1H-inden-1-amine scaffold against other well-established neuroactive pharmacophores, providing a predictive framework for the potential advantages of the 4,7-difluoro analog.

The 2,3-dihydro-1H-inden-1-amine Scaffold: A Privileged Structure in Neuropharmacology

The 2,3-dihydro-1H-inden-1-amine core represents a rigid bicyclic structure that is amenable to a wide range of chemical modifications. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Derivatives of this scaffold have been most notably investigated as selective inhibitors of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the catabolism of dopamine, and its inhibition is a clinically validated strategy for the treatment of Parkinson's disease. By increasing the synaptic concentration of dopamine, MAO-B inhibitors can help to alleviate the motor symptoms of this neurodegenerative disorder.

Benchmarking Against Established MAO-B Inhibitors

To understand the potential of the this compound scaffold, it is instructive to compare it to existing MAO-B inhibitors with different core structures.

ScaffoldExample CompoundMechanism of ActionKey Differentiating Features
Propargylamine Selegiline, RasagilineIrreversible MAO-B InhibitionWell-established clinical efficacy; potential for amphetamine-like metabolites (Selegiline).
Indanone N/AReversible MAO-B InhibitionGenerally associated with a better safety profile due to reversible binding.
2,3-dihydro-1H-inden-1-amine (inferred)Potentially Selective MAO-B InhibitionRigid scaffold may offer high selectivity; fluorine substitution could enhance metabolic stability and binding affinity.
The Role of Fluorine Substitution

The introduction of fluorine atoms into a drug molecule is a common strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. In the case of this compound, the two fluorine atoms on the aromatic ring could potentially:

  • Enhance Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, leading to a longer half-life and improved bioavailability.

  • Increase Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing potency.

  • Modulate Lipophilicity: Fluorine can alter the lipophilicity of a molecule, which can impact its ability to cross the blood-brain barrier.

Experimental Protocols for Comparative Evaluation

To empirically validate the potential of this compound, a series of in vitro and in vivo experiments would be required.

In Vitro MAO-B Inhibition Assay

This assay would determine the potency and selectivity of the compound for MAO-B.

Protocol:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are used.

  • Substrate: A fluorescent or radiolabeled substrate for each enzyme is used (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Incubation: The test compound is incubated with the enzyme and substrate.

  • Detection: The rate of product formation is measured using a fluorometer or scintillation counter.

  • Data Analysis: IC50 values are calculated to determine the concentration of the compound required to inhibit 50% of the enzyme activity.

MAO_B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Recombinant MAO-A & MAO-B Incubation Incubate Compound, Enzyme, and Substrate Enzyme->Incubation Substrate Fluorescent/Radiolabeled Substrate Substrate->Incubation Compound 4,7-Difluoro-2,3-dihydro- 1H-inden-1-amine Compound->Incubation Detection Measure Product Formation Incubation->Detection Analysis Calculate IC50 Values Detection->Analysis Microdialysis_Workflow Animal_Model Parkinson's Disease Rodent Model Probe_Implantation Implant Microdialysis Probe in Striatum Animal_Model->Probe_Implantation Compound_Admin Administer Test Compound Probe_Implantation->Compound_Admin Dialysate_Collection Collect Dialysate Samples Compound_Admin->Dialysate_Collection HPLC_Analysis Quantify Dopamine via HPLC-EC Dialysate_Collection->HPLC_Analysis Data_Interpretation Assess Changes in Extracellular Dopamine HPLC_Analysis->Data_Interpretation

References

Safety Operating Guide

Navigating the Disposal of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS No. 625471-13-8), a fluorinated indane amine derivative. By understanding the chemical nature of this compound and adhering to established best practices, laboratories can ensure the safety of their personnel and minimize their environmental impact.

Hazard Assessment and Chemical Profile

Structural Analogs and Potential Hazards:

  • Primary Aromatic Amines: This class of compounds is known for its potential carcinogenicity and mutagenicity.[1] They can also be readily absorbed through the skin, making dermal contact a significant route of exposure.[1]

  • Fluorinated Organic Compounds: The introduction of fluorine atoms can significantly alter the toxicological profile of a molecule. While often increasing metabolic stability, the metabolism of some fluorinated compounds can lead to the formation of toxic byproducts.[2][3] The kidney is a potential target organ for the toxicity of some fluorinated monomers.[4]

  • Related Compounds: A safety data sheet for the structurally similar 1H-Inden-1-one, 4,7-difluoro-2,3-dihydro- indicates that it may cause respiratory irritation.[5] A disposal guide for another halogenated aromatic amine, 2-(4-fluorophenyl)quinolin-7-amine, recommends treating it as a hazardous chemical waste with potential environmental toxicity.[6]

Based on this information, this compound should be handled as a hazardous substance with potential carcinogenic and toxic effects .

Key Safety Considerations:

Hazard Category Precautionary Measures
Toxicity Assume the compound is toxic via inhalation, ingestion, and dermal absorption.
Carcinogenicity Handle as a potential carcinogen.
Environmental Prevent release to the environment. Halogenated organic compounds can be persistent.

Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound and its waste.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the compound.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.

  • Respiratory Protection: When handling the solid compound or preparing solutions, work in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[6]

Waste Stream Classification:

Waste containing this compound must be classified as Halogenated Organic Waste . This is because specialized disposal methods, such as high-temperature incineration, are often required for halogenated compounds to prevent the formation of toxic byproducts.[6][7]

Collection Procedures:

  • Solid Waste:

    • Collect pure compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, clearly labeled, and sealable container for "Halogenated Solid Waste."[6]

  • Liquid Waste:

    • Collect solutions containing the compound in a designated, sealed, and labeled "Halogenated Liquid Waste" container.

    • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof cap.

    • Do not overfill waste containers.

Labeling:

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Potential Carcinogen")

  • The date of accumulation

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Notify personnel in the immediate vicinity of the spill. For large spills, evacuate the area.

  • Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in Section 2.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[6]

  • Cleanup:

    • Carefully sweep up the absorbent material and any solid spill and place it in a sealed container labeled as "Halogenated Solid Waste."[6]

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[6]

    • Collect all cleaning materials (wipes, etc.) as hazardous waste.[6]

  • Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Decontamination of Glassware

Glassware that has been in contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The initial solvent rinse must be collected and disposed of as "Halogenated Liquid Waste."[6]

  • Subsequent Cleaning: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.

Final Disposal

The ultimate disposal of the collected hazardous waste must be handled by trained professionals in accordance with all local, state, and federal regulations.

  • Storage: Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8] Do not attempt to transport or dispose of the waste yourself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Waste Generation cluster_classification Waste Classification cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste classify Is the waste solid or liquid? start->classify solid_waste Collect in labeled 'Halogenated Solid Waste' container classify->solid_waste Solid liquid_waste Collect in labeled 'Halogenated Liquid Waste' container classify->liquid_waste Liquid storage Store in designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage pickup Arrange for EHS/Licensed Contractor Pickup storage->pickup end Incineration at a licensed facility pickup->end

Caption: Disposal workflow for this compound.

Conclusion

By treating this compound with the caution it deserves based on its chemical structure, laboratories can maintain a safe working environment and adhere to environmental regulations. The principles of hazard assessment, proper use of PPE, stringent waste segregation, and professional disposal are paramount. This guide serves as a foundational document for the responsible management of this and other novel fluorinated amine compounds in a research and development setting.

References

Navigating the Uncharted: A Safety and Handling Guide for 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the introduction of novel chemical entities is a daily reality. Among these is 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine, a fluorinated aromatic amine with potential applications in medicinal chemistry. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. The toxicological profile of this specific compound has not been extensively documented, demanding a meticulous and cautious approach to its handling.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each critical step.

The Precautionary Principle: Acknowledging the Unknowns

Due to the limited availability of specific toxicological data for this compound, this guide is built upon the precautionary principle . We will treat this compound with the caution it deserves, assuming it may possess hazards associated with both aromatic amines and organofluorine compounds. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and can have various toxic effects.[3] The introduction of fluorine atoms can significantly alter the biological properties of a molecule, sometimes increasing its toxicity.[4][5][6] Therefore, the following recommendations are designed to provide a robust framework for minimizing exposure and ensuring a safe laboratory environment.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component plays a critical role in preventing exposure through inhalation, dermal contact, and eye contact.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves. Ensure the outer glove has a thickness of at least 8 mils (0.2 mm).Aromatic amines can permeate common glove materials.[7] Double-gloving provides an additional barrier and reduces the risk of exposure in case of a tear or saturation of the outer glove. Nitrile and neoprene offer good resistance to a broad range of chemicals, including many amines and solvents.[7][8]
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.
Body Protection A chemically resistant lab coat, worn over personal clothing. For larger quantities or procedures with a higher risk of splashing, chemically resistant coveralls are recommended.A lab coat made of appropriate material will prevent incidental skin contact. For more extensive work, coveralls provide full-body protection.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges combined with a P100 particulate filter.Due to the unknown inhalation toxicity, respiratory protection is crucial. The OV/AG cartridge will adsorb organic vapors and acidic gases that may be present, while the P100 filter will remove any fine particles or aerosols.[1]

Visualizing PPE Selection: A Decision-Making Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Protocol start Start: Handling this compound risk_level Assess quantity and procedure start->risk_level small_scale Small scale (<1g) Benchtop manipulation risk_level->small_scale Low Risk large_scale Large scale (>1g) Potential for aerosolization risk_level->large_scale High Risk ppe_standard Standard PPE: - Double Nitrile/Neoprene Gloves - Chemical Splash Goggles - Face Shield - Chemically Resistant Lab Coat small_scale->ppe_standard ppe_enhanced Enhanced PPE: - Standard PPE + - NIOSH-approved Respirator (OV/AG/P100) - Chemical Coveralls large_scale->ppe_enhanced

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Handling to Decontamination

Safe handling extends beyond simply wearing the correct PPE. A well-defined operational plan is essential to minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol:
  • Preparation : Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Prepare all necessary equipment and reagents in a designated and well-ventilated fume hood.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood. Use disposable weighing boats and spatulas to minimize contamination of reusable equipment.

  • Glove Integrity : Regularly inspect gloves for any signs of degradation or contamination. If contamination is suspected, immediately remove and dispose of the gloves following the proper procedure.

  • Work Area Maintenance : Keep the work area clean and uncluttered. Any spills should be addressed immediately, as outlined in the spill and decontamination plan.

Spill and Decontamination Plan:

In the event of a spill, a prompt and effective response is critical.

  • Immediate Action : Alert others in the vicinity and evacuate the immediate area if necessary.

  • Containment : For small spills, use an absorbent material like vermiculite or a spill pillow to contain the substance.[3]

  • Decontamination :

    • Surfaces : Decontaminate the affected area using a suitable solution. Commercially available decontamination solutions for aromatic amines can be effective.[9][10][11] Alternatively, a solution of soap and water can be used for initial cleaning, followed by a solvent rinse (e.g., ethanol) to remove any remaining residue. All cleaning materials must be disposed of as hazardous waste.

    • Skin Contact : If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12] Remove any contaminated clothing while under the safety shower.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any associated waste is a critical final step to protect both human health and the environment. As a fluorinated organic compound, specific disposal protocols must be followed.

Waste Segregation and Collection:
  • Solid Waste : All solid waste contaminated with the compound, including gloves, weighing boats, paper towels, and absorbent materials, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : Any solutions containing the compound, as well as solvent rinses from decontamination, should be collected in a separate, clearly labeled hazardous waste container for halogenated organic waste.

Final Disposal Method:

The recommended method for the final disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[13][14] This process ensures the complete destruction of the compound, preventing its release into the environment. It is imperative to follow all local, state, and federal regulations regarding hazardous waste disposal. The Environmental Protection Agency (EPA) provides guidance on the disposal of materials containing per- and polyfluoroalkyl substances (PFAS), which can be a useful reference for fluorinated compounds in general.[14][15]

Conclusion: A Culture of Safety

Handling novel chemical compounds like this compound requires a proactive and informed approach to safety. By understanding the potential hazards associated with its chemical class and implementing the robust PPE, operational, and disposal plans outlined in this guide, researchers can confidently advance their work while prioritizing their well-being and environmental responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.